molecular formula C142H246N46O31 B1150778 OP-145

OP-145

Cat. No.: B1150778
M. Wt: 3093.762
Attention: For research use only. Not for human or veterinary use.
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Description

OP-145 is a synthetic antimicrobial peptide (AMP) similar to the human cathelicidin LL-37. This compound consists of 24 amino acids and has demonstrated antibacterial and cytotoxic properties.

Properties

Molecular Formula

C142H246N46O31

Molecular Weight

3093.762

Appearance

Off white to light yellow powder

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the OP-145 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OP-145 is a synthetic, 24-amino acid cationic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37.[1][2][3][4] Engineered for enhanced stability and antimicrobial potency, this compound demonstrates significant efficacy against multi-drug resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action is centered on the rapid disruption of bacterial cell membranes.[4][5] this compound has undergone clinical evaluation and was found to be a safe and effective topical treatment for chronic suppurative otitis media in Phase II trials.[6][7] This document provides a comprehensive overview of this compound, detailing its sequence, structure, mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Peptide Sequence and Physicochemical Properties

This compound is a meticulously designed derivative of the human LL-37 peptide (residues 13-36), modified to enhance its therapeutic potential.[1] Key modifications include N-terminal acetylation and C-terminal amidation, which confer increased stability against proteolytic degradation.[1]

Full Sequence: Ac-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Glu-Arg-Ile-Lys-Arg-Phe-Leu-Arg-Glu-Leu-Val-Arg-Pro-Leu-Arg-NH2

One-Letter Code: Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2[6]

The peptide's design favors the formation of an amphipathic helix, a crucial structural feature for its membrane-disrupting activity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄₂H₂₄₆N₄₆O₃₁[4]
Amino Acid Residues 24[4][5]
Net Charge +6[5]
Modifications N-terminal Acetylation, C-terminal Amidation[1][8]

Molecular Structure

The structure of this compound is central to its function. While largely unstructured in aqueous buffer solutions, it undergoes a significant conformational change upon encountering a membrane environment.[6][9]

  • Secondary Structure: Circular dichroism (CD) spectroscopy reveals that this compound adopts a predominantly α-helical conformation in the presence of lipid vesicles that mimic bacterial or mammalian membranes.[9][10] This induced helicity is critical for its interaction with and perturbation of the lipid bilayer.

  • Amphipathicity: The α-helix is amphipathic, meaning it segregates hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. This arrangement facilitates its insertion into the lipid membrane, with the hydrophobic face interacting with the lipid acyl chains and the cationic (hydrophilic) face interacting with the negatively charged phospholipid head groups of bacterial membranes.[11]

Caption: Conceptual distribution of residues in this compound's α-helix.

Mechanism of Action

This compound exerts its bactericidal effect primarily by targeting and disrupting the integrity of the bacterial cell membrane. The process is rapid and multifaceted, with specific interactions depending on the membrane's lipid composition.

  • Electrostatic Attraction: The net positive charge (+6) of this compound facilitates an initial electrostatic attraction to the negatively charged components of bacterial surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and (lipo)teichoic acids in Gram-positive bacteria.[5]

  • Membrane Insertion and Disruption: Upon binding, the peptide inserts into the lipid bilayer. The specific mechanism of disruption differs based on the target membrane:

    • Bacterial Membranes (Anionic): In membranes rich in anionic phospholipids like phosphatidylglycerol (PG), which mimic bacterial membranes, this compound induces membrane thinning and the formation of quasi-interdigitated lipid-peptide structures. This severe perturbation leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[9][10][11]

    • Mammalian Membranes (Zwitterionic): In membranes composed primarily of zwitterionic phospholipids like phosphatidylcholine (PC), which mimic mammalian cells, this compound is significantly less lytic at therapeutic concentrations.[1][9][10] At higher concentrations, it can cause the disintegration of liposomes into disk-like micelles.[9][10] This selectivity for bacterial over mammalian membranes is a key therapeutic advantage.

G OP145 This compound Peptide (Cationic, +6) ElectrostaticAttraction Electrostatic Attraction OP145->ElectrostaticAttraction BacterialSurface Bacterial Surface (Anionic) BacterialSurface->ElectrostaticAttraction MembraneInsertion Peptide Insertion into Lipid Bilayer ElectrostaticAttraction->MembraneInsertion MembraneDisruption Membrane Disruption MembraneInsertion->MembraneDisruption MembraneThinning Membrane Thinning & Lipid Reorganization MembraneDisruption->MembraneThinning Permeabilization Membrane Permeabilization & Leakage MembraneDisruption->Permeabilization CellDeath Bacterial Cell Death Permeabilization->CellDeath

Caption: this compound's bactericidal mechanism of action pathway.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating potent antimicrobial activity and selectivity.

Table 2: Antimicrobial and Biofilm Activity of this compound

Target OrganismAssayConcentration / ResultReference
S. aureusAntimicrobial ActivityActive at 0.8-1.6 µM[4]
Methicillin-Resistant S. aureus (MRSA)Antimicrobial ActivitySignificant activity against 9 clinical isolates[3]
MRSABiofilm FormationSignificant reduction in biofilm mass after 24h (P < 0.05)[2][3]
E. hiraeLethal Concentration (LC₉₉.₉)3.2 µM after 5 min; 0.8 µM after 60 min[11]

Table 3: Membrane Permeabilization and Cytotoxicity

Membrane / Cell TypeAssayConcentration / ResultReference
POPG Vesicles (Bacterial Mimic)Leakage Assay50% leakage at 1 µM[12]
POPG Vesicles (Bacterial Mimic)Leakage Assay~100% leakage at 2 µM (4 mol%)[12]
Human CellsLysisLytic only at high concentrations[1][10]

Experimental Protocols

The characterization of this compound relies on a suite of biophysical and microbiological techniques.

Circular Dichroism (CD) Spectroscopy
  • Objective: To determine the secondary structure of this compound in different environments.

  • Methodology: CD spectra of this compound (e.g., 200 µM) are recorded in a standard buffer (e.g., Hepes buffer). To assess membrane-induced conformational changes, spectra are also recorded in the presence of large unilamellar vesicles (LUVs) composed of either 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) to mimic bacterial membranes or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) for mammalian membranes, typically at a lipid concentration of 5 mM.[9] Measurements are taken in the far-UV region (e.g., 190-250 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).[9][13][14] The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.[9]

Differential Scanning Calorimetry (DSC)
  • Objective: To study the effect of this compound on the thermotropic phase behavior of lipid bilayers.[15][16]

  • Methodology: Multilamellar vesicles (MLVs) are prepared from lipids such as dipalmitoylphosphatidylglycerol (DPPG).[12] The peptide is added to the lipid suspension at various molar ratios. The thermal behavior of the vesicles is then analyzed using a differential scanning calorimeter.[15][17] Samples are subjected to heating and cooling scans (e.g., at a rate of 1°C/min) to determine the main phase transition temperature (Tm) and enthalpy (ΔH) of the lipid.[17] Changes in these parameters indicate a peptide-lipid interaction that perturbs the bilayer structure.[12]

Membrane Leakage Assay
  • Objective: To quantify the membrane-permeabilizing activity of this compound.

  • Methodology: LUVs are prepared with an encapsulated fluorescent dye mixture, such as ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) and its quencher DPX (p-xylene-bis-pyridinium bromide). The external, unencapsulated dye is removed. The baseline fluorescence of the vesicle suspension is measured. This compound is added at various concentrations, and the increase in fluorescence is monitored over time.[12] Disruption of the vesicle membrane by the peptide causes the release of ANTS and DPX, leading to dequenching and an increase in fluorescence intensity. A 100% leakage value is determined by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles.[11]

G Start Prepare ANTS/DPX-loaded LUVs RemoveDye Remove external dye via size-exclusion chromatography Start->RemoveDye MeasureBaseline Measure baseline fluorescence (F₀) RemoveDye->MeasureBaseline AddPeptide Add this compound at varying concentrations MeasureBaseline->AddPeptide MonitorFluorescence Monitor fluorescence increase over time (F) AddPeptide->MonitorFluorescence AddDetergent Add Triton X-100 for 100% leakage (Fₘₐₓ) MonitorFluorescence->AddDetergent Calculate Calculate % Leakage: ((F - F₀) / (Fₘₐₓ - F₀)) * 100 AddDetergent->Calculate

Caption: General workflow for a fluorescence-based membrane leakage assay.

Clinical Development

This compound (also referred to as P60.4Ac in clinical literature) has been advanced into clinical trials for topical applications.

  • Indication: Chronic suppurative otitis media (CSOM), a persistent middle ear infection often resistant to conventional antibiotics.[7][18][19]

  • Clinical Trial: A randomized, double-blind, placebo-controlled Phase IIa study was conducted to evaluate the safety and efficacy of this compound ototopical drops.[7]

  • Outcome: The study demonstrated that this compound was safe, well-tolerated, and resulted in a significantly higher rate of treatment success (47%) compared to the placebo group (6%).[7] These results provided a strong rationale for its continued development.[7] However, it was noted that the peptide's activity could be diminished in the presence of human plasma, suggesting its utility is greatest in topical applications where systemic exposure is limited.[6][20]

Conclusion

This compound is a potent, synthetic antimicrobial peptide with a well-defined structure and mechanism of action. Its strong bactericidal activity against resistant pathogens like MRSA, coupled with a favorable safety profile and proven efficacy in a Phase II clinical trial for CSOM, establishes it as a highly promising candidate for the topical treatment of bacterial infections. The data and protocols summarized herein provide a solid foundation for further research and development of this compound and next-generation peptide-based therapeutics.

References

OP-145: A Technical Whitepaper on its Derivation, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of OP-145, a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. It details the rationale behind its design, its derivation from the parent molecule, and its potent antimicrobial and anti-biofilm properties. This guide includes a compilation of quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and relevant signaling pathways.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial peptides have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. This compound is a synthetic AMP developed from the human cathelicidin LL-37, designed to enhance its therapeutic potential while minimizing potential toxicity. This whitepaper serves as a technical resource for researchers and drug developers interested in the preclinical and clinical development of this compound and related compounds.

Derivation and Design of this compound from LL-37

This compound is a 24-amino acid peptide derived from the core antimicrobial region of the human cathelicidin LL-37, which corresponds to amino acids 13-36.[1] The design of this compound involved specific modifications to improve its stability and enhance the formation of an amphipathic α-helix, a key structural feature for the antimicrobial activity of many AMPs.[1]

The sequence of this compound is Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2 .[2][3]

Key modifications from the native LL-37 sequence include:

  • N-terminal Acetylation (Ac-): This modification protects the peptide from degradation by exopeptidases, increasing its stability in biological environments.[1]

  • C-terminal Amidation (-NH2): This modification also contributes to increased stability by preventing degradation by carboxypeptidases and neutralizes the negative charge of the C-terminal carboxyl group, which can enhance its interaction with negatively charged bacterial membranes.[1][4]

The rationale for selecting the 13-36 region of LL-37 is based on structure-activity relationship studies that identified this central helical domain as being crucial for its antimicrobial effects, while the N-terminal portion was found to be more associated with proteolytic instability.[5] The resulting peptide, this compound, was developed to retain the potent antimicrobial and endotoxin-neutralizing activities of LL-37 with improved characteristics for therapeutic applications.[6]

Quantitative Data Summary

The antimicrobial and anti-biofilm activities of this compound have been evaluated against a range of clinically relevant pathogens. The following tables summarize key quantitative data from various studies.

Table 1: Antimicrobial Activity of this compound
OrganismStrainAssay TypeValueReference
Staphylococcus aureusMRSA (various clinical isolates)Colony CountsSignificant reduction in growth[7][8]
Staphylococcus aureusJAR060131Lethal Concentration (LC99.9%)~3.2 µM (in absence of plasma)[6]
Escherichia coli-Lethal Concentration (LC99.9%)Not specified, but bactericidal[9]
Enterococcus hirae-Lethal Concentration (LC99.9%)3.2 µM (after 5 min)[5]
Table 2: Anti-Biofilm Activity of this compound
OrganismStrainAssay TypeResultsReference
Staphylococcus aureusMRSA (various clinical isolates)Colony Counts from BiofilmSignificant reduction in viable cells after 24h[7][8]
Staphylococcus aureusJAR060131Crystal Violet StainingSignificant reduction in biofilm mass[6]
Clinically isolated pathogens from bone infections-Fluorescence MicroscopyStrong anti-biofilm effects in vivo[10]
Table 3: Cytotoxicity of this compound
Cell TypeAssay TypeResultsReference
Epithelial cells and keratinocytesNot specifiedNo detectable cytotoxicity at effective antimicrobial concentrations[2]
Bone marrow stromal cells (BMSCs)MTT assayNo toxicity at 0.5 and 1 µg/mL[10]
Human cellsLysisLytic only at high concentrations[1]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard broth microdilution methods for antimicrobial peptides.[11][12][13]

Materials:

  • Sterile 96-well polypropylene microtiter plates (low-binding)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains for testing

  • This compound peptide stock solution

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions

  • Sterile polypropylene tubes

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., OD600 of 0.4-0.6). c. Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Peptide Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). b. Perform serial two-fold dilutions of the peptide stock solution in 0.01% acetic acid with 0.2% BSA to prevent peptide loss due to adsorption. The concentrations should span the expected MIC range.

  • Assay Plate Setup: a. Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate. b. Add a defined volume (e.g., 11 µL of 10x concentrated peptide solution) of each peptide dilution to the corresponding wells. c. Include a positive control well (bacteria with no peptide) and a negative control well (broth only).

  • Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is determined as the lowest concentration of the peptide that results in no visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.

Crystal Violet Biofilm Assay

This protocol is for quantifying biofilm formation and is based on established methods.[14][15][16][17]

Materials:

  • Sterile 96-well flat-bottom tissue culture-treated plates

  • Bacterial strains for testing

  • Appropriate growth medium (e.g., Tryptic Soy Broth with glucose)

  • This compound peptide

  • Phosphate-buffered saline (PBS)

  • 0.1% crystal violet solution

  • 33% acetic acid or 95% ethanol for solubilization

  • Microplate reader

Procedure:

  • Biofilm Formation: a. Grow overnight cultures of the test bacteria. b. Dilute the overnight culture (e.g., 1:100) in fresh growth medium. c. Add 200 µL of the diluted culture to each well of a 96-well plate. To test for biofilm inhibition, add different concentrations of this compound at this stage. d. Incubate the plate at 37°C for 24-48 hours without shaking.

  • Staining: a. Gently aspirate the medium and planktonic cells from each well. b. Wash the wells carefully with PBS to remove non-adherent cells. c. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Washing and Solubilization: a. Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear. b. Dry the plate, for example, by inverting it on a paper towel. c. Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. d. Incubate for 10-15 minutes at room temperature.

  • Quantification: a. Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. b. Measure the absorbance at a wavelength of 550-595 nm using a microplate reader.

Visualizations: Signaling Pathways and Experimental Workflows

Derivation of this compound from LL-37

G Derivation of this compound from Human Cathelicidin LL-37 LL37 Human Cathelicidin LL-37 (37 amino acids) CoreRegion Identification of Core Antimicrobial Region (residues 13-36) LL37->CoreRegion Truncation OP145 This compound (24 amino acids) Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2 CoreRegion->OP145 Modifications Chemical Modifications N_acetylation N-terminal Acetylation (Increased Stability) Modifications->N_acetylation C_amidation C-terminal Amidation (Increased Stability) Modifications->C_amidation N_acetylation->OP145 Applied to C_amidation->OP145 Applied to

Caption: Derivation pathway of this compound from the human cathelicidin LL-37.

Proposed Mechanism of Action of this compound

G Proposed Mechanism of Action of this compound on Bacterial Membranes OP145 This compound (Cationic Peptide) ElectrostaticInteraction Electrostatic Interaction OP145->ElectrostaticInteraction BacterialMembrane Negatively Charged Bacterial Membrane BacterialMembrane->ElectrostaticInteraction MembraneInsertion Membrane Insertion and Perturbation ElectrostaticInteraction->MembraneInsertion MembraneDepolarization Membrane Depolarization MembraneInsertion->MembraneDepolarization PoreFormation Pore Formation / Membrane Disruption MembraneInsertion->PoreFormation CellDeath Cell Lysis and Death MembraneDepolarization->CellDeath PoreFormation->CellDeath G Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start PrepInoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->PrepInoculum PrepPeptide Prepare Serial Dilutions of this compound Start->PrepPeptide PlateSetup Set up 96-well Polypropylene Plate (Bacteria + Peptide) PrepInoculum->PlateSetup PrepPeptide->PlateSetup Incubate Incubate at 37°C for 18-24 hours PlateSetup->Incubate ReadResults Read Results (Visual or OD600) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End G Modulation of Toll-Like Receptor (TLR) Signaling by LL-37/Derivatives cluster_cell Immune Cell TLR4 TLR4 MyD88 MyD88-dependent Pathway TLR4->MyD88 TLR2 TLR2/1, TLR2/6 TLR2->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines LPS LPS (from Gram-negative bacteria) LPS->TLR4 Activates LTA LTA (from Gram-positive bacteria) LTA->TLR2 Activates LL37_OP145 LL-37 / this compound LL37_OP145->TLR4 Modulates LL37_OP145->LPS Binds and Neutralizes LL37_OP145->LTA Binds and Neutralizes

References

An In-depth Technical Guide to the Biophysical Properties of the OP-145 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OP-145 is a synthetic, 24-amino acid antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. It has demonstrated potent antimicrobial and anti-biofilm activity against a range of pathogens, including multidrug-resistant strains, and also possesses significant immunomodulatory properties. This technical guide provides a comprehensive overview of the biophysical characteristics of this compound, its mechanisms of action, and detailed experimental protocols for its characterization. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising therapeutic candidate.

Introduction

The rise of antibiotic resistance necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) represent a promising class of molecules with broad-spectrum activity and a lower propensity for inducing resistance compared to conventional antibiotics. This compound, a synthetic peptide derived from the human cathelicidin LL-37, has emerged as a compelling candidate for the treatment of various infections, including chronic otitis media.[1][2][3] Its dual action as a direct antimicrobial and an immunomodulator makes it a particularly attractive subject for research and drug development. This guide delves into the core biophysical properties of this compound, providing a technical resource for scientists working to harness its therapeutic potential.

Biophysical and Structural Properties

This compound is a 24-amino acid peptide with the sequence IGKEFKRIVERIKRFLRELVRPLR.[4] To enhance its stability against proteolytic degradation, it is N-terminally acetylated and C-terminally amidated.[3][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence IGKEFKRIVERIKRFLRELVRPLR[4]
Molecular Formula C₁₄₂H₂₄₆N₄₆O₃₁[6]
Molecular Weight 3093.76 g/mol [6]
Modifications N-terminal acetylation, C-terminal amidation[3][5]

Circular dichroism studies have shown that this compound adopts a predominantly α-helical conformation in the presence of membrane mimetics, such as liposomes composed of phosphatidylglycerol (PG) and phosphatidylcholine (PC).[7][8] This amphipathic helical structure is crucial for its interaction with and disruption of microbial membranes.[9]

Mechanism of Action

Antimicrobial and Anti-biofilm Activity

This compound exerts its antimicrobial effect through a membranolytic mechanism, showing a preference for the negatively charged phospholipids commonly found in bacterial membranes.[7][9] This selectivity is key to its therapeutic window, as it is lytic to human cells only at considerably higher concentrations.[3][7]

The interaction of this compound with bacterial membranes leads to membrane thinning and the formation of quasi-interdigitated lipid-peptide structures in PG bilayers, which are characteristic of bacterial membranes.[7] In contrast, its interaction with PC liposomes, which mimic mammalian membranes, results in the disintegration of the liposomes into disk-like micelles and bilayer sheets.[7]

This compound has demonstrated significant activity against a variety of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11] It is also effective at reducing biofilm formation by clinically isolated drug-resistant strains.[10][11]

Table 2: Antimicrobial Activity of this compound

OrganismActivity MetricConcentration (µM)Reference
Escherichia coliLC99.9% (5 min)6.4[12]
Enterococcus hiraeLC99.9% (5 min)3.2[12][13]
Staphylococcus aureusActive concentration0.8 - 1.6[6]
Staphylococcus aureus JAR060131LC99.9% (2h)~1.6[14]
Methicillin-resistant Staphylococcus aureus (MRSA)Significant antibacterial activity against 9/10 strainsNot specified[10][11]

LC99.9%: Lethal concentration required to kill 99.9% of the bacterial population.

Anti-inflammatory and Immunomodulatory Activity

A key aspect of this compound's therapeutic potential lies in its ability to modulate the host's immune response. As a derivative of LL-37, this compound is known to interact with and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation.[7][8][15] This neutralization prevents LPS from binding to the Toll-like receptor 4 (TLR4)/MD2 complex on immune cells, thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

The proposed mechanism involves the cationic this compound peptide binding to the negatively charged LPS, sterically hindering its interaction with the TLR4 receptor complex. This abrogates the activation of both the MyD88-dependent and TRIF-dependent signaling pathways, leading to reduced activation of NF-κB and MAPK pathways (p38, JNK, ERK), and consequently, decreased production of inflammatory mediators like TNF-α, IL-6, and IL-1β.

G This compound Modulation of TLR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4/MD2 TLR4/MD2 LPS->TLR4/MD2 Binds OP145 OP145 OP145->LPS Neutralizes TLR4/MD2_active TLR4/MD2 Dimer TLR4/MD2->TLR4/MD2_active Dimerization MyD88 MyD88 TLR4/MD2_active->MyD88 Recruits TRIF TRIF TLR4/MD2_active->TRIF Recruits MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB Activation MyD88->NFkB TRIF->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokine Production MAPK->Cytokines NFkB->Cytokines IRF3->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: this compound neutralizes LPS, preventing TLR4 activation and subsequent inflammatory signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biophysical properties of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

  • Preparation of Bacterial Inoculum:

    • Culture bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to mid-log phase.

    • Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of the peptide in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

G Broth Microdilution Workflow A Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) C Add Bacterial Inoculum to Wells A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Membrane Permeabilization: Vesicle Leakage Assay

This assay assesses the ability of this compound to disrupt lipid bilayers by measuring the release of an entrapped fluorescent dye.

  • Preparation of Large Unilamellar Vesicles (LUVs):

    • Prepare a lipid film of desired composition (e.g., POPG to mimic bacterial membranes).

    • Hydrate the lipid film with a buffer containing a self-quenching fluorescent dye (e.g., calcein).

    • Extrude the lipid suspension through a polycarbonate membrane to form LUVs of a defined size.

    • Remove unencapsulated dye by gel filtration.

  • Assay Procedure:

    • Dilute the LUV suspension in a cuvette.

    • Add varying concentrations of this compound to the cuvette.

    • Monitor the increase in fluorescence intensity over time as the dye is released and de-quenched.

  • Data Analysis:

    • Calculate the percentage of leakage relative to the maximum fluorescence achieved by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles.

G Vesicle Leakage Assay Workflow A Prepare LUVs with entrapped fluorescent dye B Add this compound to LUV suspension A->B C Monitor Fluorescence Increase (Dye release and de-quenching) B->C D Calculate Percentage Leakage C->D

Caption: Workflow for assessing membrane permeabilization by this compound.

Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of this compound in different environments.

  • Sample Preparation:

    • Prepare solutions of this compound in buffer alone and in the presence of liposomes (e.g., POPG or POPC).

  • Data Acquisition:

    • Record CD spectra in the far-UV region (typically 190-260 nm).

    • Acquire spectra for the buffer and liposome solutions alone as blanks.

  • Data Analysis:

    • Subtract the blank spectra from the peptide spectra.

    • Analyze the resulting spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Conclusion

This compound is a multifaceted antimicrobial peptide with significant potential for therapeutic development. Its potent, selective membranolytic activity against bacteria, coupled with its ability to modulate the host inflammatory response, makes it a promising candidate for treating a variety of infections. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore and harness the therapeutic capabilities of this compound. Future research should continue to elucidate the precise molecular details of its immunomodulatory mechanisms and to optimize its formulation and delivery for clinical applications.

References

The Mode of Action of OP-145 on Bacterial Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-145 is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37. It has demonstrated potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth analysis of the core mechanisms governing the interaction of this compound with bacterial cell membranes, consolidating key quantitative data, detailing experimental methodologies, and visualizing the peptide's mechanism of action.

Mechanism of Action of this compound

The bactericidal activity of this compound is primarily driven by its interaction with and disruption of the bacterial cell membrane. While initially thought to act solely through pore formation, recent evidence suggests a more complex, multi-step mechanism that involves electrostatic interactions, membrane depolarization, and alterations in lipid packing, which may not always lead to significant membrane permeabilization at bactericidal concentrations.[1]

Initial Electrostatic Interaction

As a cationic peptide, this compound's initial interaction with the bacterial surface is mediated by electrostatic attraction to the negatively charged components of the bacterial cell envelope. In Gram-negative bacteria, this includes lipopolysaccharides (LPS), while in Gram-positive bacteria, it involves teichoic acids.[1][2][3] This initial binding is a crucial step that concentrates the peptide at the bacterial surface.

Membrane Depolarization and Lipid Packing Disruption

Following surface binding, this compound induces a rapid depolarization of the cytoplasmic membrane.[1] This disruption of the membrane potential is a critical event in bacterial killing and can occur even with limited or no significant permeabilization of the membrane to larger molecules.[1][4] Studies using differential scanning calorimetry (DSC) have shown that this compound perturbs the packing of lipid acyl chains within the membrane, leading to a more disordered state.[1] This alteration of the lipid bilayer structure is believed to be a key contributor to the loss of membrane integrity and subsequent cell death.

The interaction of this compound is significantly influenced by the phospholipid composition of the target membrane. It shows a preferential interaction with anionic phospholipids, such as phosphatidylglycerol (PG), which are abundant in bacterial membranes.[2][3] In contrast, its interaction with zwitterionic phospholipids like phosphatidylcholine (PC), a major component of mammalian cell membranes, is different, which may contribute to its bacterial selectivity.[2][3]

Quantitative Data on this compound-Membrane Interactions

The following tables summarize the key quantitative data from various studies on the interaction of this compound with bacterial cells and model membranes.

ParameterBacterium/Model SystemConcentrationEffectReference
Membrane Depolarization E. hirae3.2 µMEradication of bacteria[5]
E. hirae0.8 - 51.2 µMConcentration-dependent depolarization[6]
Membrane Permeabilization E. coli (smooth LPS)High concentrations~30% increase in permeability[1]
E. coliAt bactericidal concentrationsNo significant permeability[1][4]
E. hirae3.2 µMPermeabilization leading to cell death[5]
E. hirae6.4 µMTime-dependent increase in PI-positive cells[5]
Zeta Potential Neutralization E. coliNot specifiedImmediate surface charge neutralization[4]
E. hiraeNot specifiedNo surface charge neutralization[4]
Model Membranes (PG)~8 µMSurface charge neutralization[7]
Model Membranes (PE/PG)~1-2 µMSurface charge neutralization[7]
Liposome Leakage POPG LUVs2 µM (4 mol%)Almost full leakage[8]
POPG LUVs1 µM50% membrane leakage[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with bacterial membranes.

Bacterial Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay quantifies the extent of membrane damage by measuring the influx of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes and fluoresces upon binding to DNA.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • This compound stock solution

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or flow cytometer

Procedure:

  • Bacterial Preparation: Centrifuge the bacterial culture, wash the pellet with PBS, and resuspend in PBS to a final optical density (OD600) of approximately 0.2.

  • Incubation: Add this compound to the bacterial suspension at the desired final concentrations. Include a positive control (e.g., a known membrane-permeabilizing agent like melittin or 70% ethanol) and a negative control (untreated bacteria).

  • PI Staining: Add PI to each sample to a final concentration of 5-10 µg/mL.

  • Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.

  • Measurement:

    • Fluorometer: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

    • Flow Cytometer: Analyze the percentage of PI-positive cells using an appropriate laser and filter set (e.g., excitation at 488 nm and emission detection in the red channel).

  • Data Analysis: Normalize the fluorescence intensity of the this compound treated samples to the positive control (representing 100% permeabilization) and subtract the background fluorescence of the negative control.

Zeta Potential Measurement

This technique measures the surface charge of bacterial cells or liposomes, providing insights into the electrostatic interactions with cationic peptides like this compound.

Materials:

  • Bacterial culture or liposome suspension

  • This compound stock solution

  • Low ionic strength buffer (e.g., 10 mM NaCl or sterile deionized water)

  • Zeta potential analyzer

Procedure:

  • Sample Preparation:

    • Bacteria: Centrifuge the bacterial culture, wash the pellet twice with the low ionic strength buffer, and resuspend to a suitable cell density.

    • Liposomes: Prepare large unilamellar vesicles (LUVs) by extrusion in the low ionic strength buffer.

  • Titration: Add increasing concentrations of this compound to the bacterial or liposome suspension.

  • Measurement: For each concentration, transfer the sample to the measurement cuvette of the zeta potential analyzer.

  • Data Acquisition: The instrument applies an electric field and measures the electrophoretic mobility of the particles, from which the zeta potential is calculated.

  • Data Analysis: Plot the zeta potential as a function of the this compound concentration to determine the concentration required for surface charge neutralization.

Differential Scanning Calorimetry (DSC)

DSC is used to study the effect of peptides on the thermotropic phase behavior of lipid bilayers, providing information on how the peptide perturbs lipid packing.

Materials:

  • Lipid stock solutions (e.g., DPPG, DPPC in chloroform)

  • This compound stock solution

  • Buffer (e.g., HEPES or phosphate buffer)

  • Differential scanning calorimeter

Procedure:

  • Liposome Preparation:

    • Prepare a lipid mixture of the desired composition in a glass vial.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with buffer containing the desired concentration of this compound to form multilamellar vesicles (MLVs).

  • DSC Measurement:

    • Load the MLV suspension into the sample cell of the DSC instrument.

    • Load the corresponding buffer (without lipids) into the reference cell.

    • Perform heating and cooling scans over a defined temperature range at a constant scan rate (e.g., 1°C/min).

  • Data Analysis: Analyze the resulting thermograms to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH). Changes in these parameters in the presence of this compound indicate an interaction with and perturbation of the lipid bilayer.

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.

OP145_Mechanism cluster_steps Mechanism of this compound Action OP145 This compound Peptide (Cationic) Binding Electrostatic Binding OP145->Binding Initial Contact Bacterial_Membrane Bacterial Membrane (Anionic Surface) Bacterial_Membrane->Binding Depolarization Membrane Depolarization Binding->Depolarization Rapid Event Lipid_Disruption Lipid Packing Disruption Binding->Lipid_Disruption Structural Change Cell_Death Bacterial Cell Death Depolarization->Cell_Death Permeabilization Permeabilization (Concentration Dependent) Lipid_Disruption->Permeabilization May or may not occur Lipid_Disruption->Cell_Death Permeabilization->Cell_Death Experimental_Workflow cluster_workflow Experimental Workflow for this compound Characterization Start Start: Isolate Bacteria / Synthesize Liposomes MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Membrane_Interaction Characterize Membrane Interaction MIC->Membrane_Interaction Permeabilization_Assay Permeabilization Assay (Propidium Iodide) Membrane_Interaction->Permeabilization_Assay Zeta_Potential Zeta Potential Measurement Membrane_Interaction->Zeta_Potential DSC Differential Scanning Calorimetry (DSC) Membrane_Interaction->DSC Data_Analysis Analyze and Correlate Data Permeabilization_Assay->Data_Analysis Zeta_Potential->Data_Analysis DSC->Data_Analysis Conclusion Elucidate Mechanism of Action Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Antimicrobial Peptide OP-145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OP-145 is a synthetic, 24-amino acid cationic antimicrobial peptide derived from the human cathelicidin LL-37. Engineered for enhanced stability and antimicrobial potency, this compound exhibits broad-spectrum activity against various pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action involves the direct disruption of bacterial cell membranes, leading to rapid cell death. This document provides a comprehensive overview of the primary amino acid sequence of this compound, its mechanism of action, quantitative antimicrobial and cytotoxic data, and detailed experimental protocols for its characterization.

Primary Amino Acid Sequence and Structure

This compound is a meticulously designed peptide, optimized from the 13-36 region of the human cathelicidin LL-37. To bolster its stability against proteolytic degradation, the N-terminus is acetylated and the C-terminus is amidated.

The primary amino acid sequence of this compound is as follows:

Ac-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Glu-Arg-Ile-Lys-Arg-Phe-Leu-Arg-Glu-Leu-Val-Arg-Pro-Leu-Arg-NH2

In its shortened notation:

Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2

This sequence is designed to form an amphipathic α-helix, a structural motif crucial for its interaction with and disruption of microbial cell membranes.

Mechanism of Action: Membrane Disruption

The primary antimicrobial activity of this compound is attributed to its ability to permeabilize bacterial cell membranes. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) and peptidoglycan (PGN) in Gram-positive bacteria.[1][2]

Following this initial binding, this compound monomers insert into the lipid bilayer, leading to membrane thinning and the formation of pores or micelle-like structures. This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately, cell death.[3] The proposed mechanism of action does not involve a specific intracellular signaling pathway but rather a direct physical disruption of the cellular barrier.

Below is a diagram illustrating the proposed mechanism of action of this compound.

OP145_Mechanism cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_intracellular Intracellular Space OP145 This compound Peptide Outer_Membrane Outer Membrane (Gram-negative) Peptidoglycan/LTA (Gram-positive) OP145->Outer_Membrane Electrostatic Attraction Cytoplasmic_Membrane Cytoplasmic Membrane Outer_Membrane->Cytoplasmic_Membrane Translocation/ Interaction Cell_Lysis Cell Lysis and Death Cytoplasmic_Membrane->Cell_Lysis Membrane Permeabilization

Caption: Proposed mechanism of action for this compound.

Quantitative Data

The antimicrobial efficacy of this compound has been quantified against a range of bacterial species. The following tables summarize the available data on its minimum inhibitory concentrations (MIC) and lethal concentrations (LC).

Table 1: Antimicrobial Activity of this compound against Planktonic Bacteria

Bacterial SpeciesStrainConcentration (µM)MetricReference
Escherichia coliATCC 2599212.8MIC[4]
Escherichia coliK1212.8MIC[4]
Escherichia coliD21f212.8MIC[4]
Escherichia coli-6.4LC99.9% (5 min)[5]
Enterococcus hirae-3.2LC99.9% (5 min)[5]
Staphylococcus aureus (MRSA)9 clinical isolates-Significant antibacterial activity[6]

Table 2: Anti-biofilm Activity of this compound

Bacterial SpeciesConditionEffectReference
Staphylococcus aureus (MRSA)Clinically isolated strainsSignificant reduction in biofilm formation[6][7]
Staphylococcus aureusJAR060131Inhibition of biofilm formation[8]

Table 3: Cytotoxicity of this compound

Cell TypeAssayObservationReference
Human cellsLysis assayLytic only at considerably higher concentrations than antimicrobial concentrations[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are standardized protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

MIC_Assay_Workflow A Prepare serial two-fold dilutions of this compound in a 96-well plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (bacteria only) and negative (broth only) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC by visual inspection for the lowest concentration with no visible growth. D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Time-Kill Kinetics Assay

This assay assesses the rate at which this compound kills a bacterial population over time.[9][10][11]

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup: Add various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) to tubes containing the bacterial suspension. Include a growth control without the peptide.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from each tube.

  • Colony Counting: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates overnight and count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration and the control. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[10]

Biofilm Disruption Assay

This protocol evaluates the ability of this compound to eradicate pre-formed biofilms.[12][13][14][15]

  • Biofilm Formation: Grow bacterial biofilms in a 96-well plate for 24-48 hours.

  • Treatment: Gently wash the wells to remove planktonic bacteria and add fresh medium containing various concentrations of this compound.

  • Incubation: Incubate the plate for a further 24 hours.

  • Quantification: Wash the wells again and quantify the remaining biofilm using methods such as crystal violet staining, followed by measuring the absorbance at a specific wavelength (e.g., 570 nm).

Cytotoxicity Assay

This assay determines the toxicity of this compound against mammalian cells.[16][17][18][19][20]

  • Cell Culture: Culture a human cell line (e.g., HeLa, HEK293) in a 96-well plate until a confluent monolayer is formed.

  • Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound. Include a positive control for cell death (e.g., Triton X-100) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours).

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay, LDH release assay, or live/dead staining with fluorescent dyes followed by microscopy or flow cytometry.

Conclusion

This compound is a promising antimicrobial peptide with potent activity against a range of clinically relevant bacteria, including drug-resistant strains. Its mechanism of action, centered on the rapid disruption of bacterial membranes, makes it a valuable candidate for further development as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this and other antimicrobial peptides.

References

Theoretical Antimicrobial Spectrum of OP-145: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37.[1][2][3] It has garnered significant interest as a potential therapeutic agent due to its broad-spectrum antimicrobial activity, including efficacy against multi-drug resistant pathogens.[2][4] This technical guide provides a comprehensive overview of the theoretical antimicrobial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Antimicrobial Spectrum of this compound

This compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[5] The following tables summarize the available quantitative data on its antimicrobial efficacy.

Table 1: Antibacterial Activity of this compound (MIC and Lethal Concentrations)

OrganismStrain(s)Concentration (µM)EndpointReference(s)
Escherichia coliATCC 25922, K121.6 - 6.4% Survival[6]
Various LPS phenotypes12.8 (2x MIC)Membrane Staining[5]
Staphylococcus aureus (MRSA)9 out of 10 clinical isolatesNot specifiedSignificant antibacterial activity[3]
Enterococcus hiraeNot specified3.2LC99.9% (5 min)
Not specified1.6LC99.9% (10 min)
Not specified0.8LC99.9% (60 min)
Gram-negative bacteriaGeneral0.8 - 12.8MIC Range

Note: Data on the antifungal spectrum of this compound is currently limited in the reviewed literature. Further studies are required to fully elucidate its activity against fungal pathogens such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane. This process can be summarized in the following key steps:

  • Electrostatic Attraction: The cationic this compound peptide is initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Disruption: Upon binding, this compound inserts into the bacterial membrane, leading to a disruption of the lipid packing and an increase in membrane permeability.[6]

  • Membrane Depolarization: The integrity of the cell membrane is compromised, resulting in depolarization of the membrane potential.

  • Cellular Leakage and Death: The loss of membrane integrity leads to the leakage of essential intracellular components and ultimately results in bacterial cell death.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_intracellular Intracellular Space OP145 This compound Peptide Membrane Bacterial Membrane (Negatively Charged) OP145->Membrane Electrostatic Attraction Depolarization Membrane Depolarization Membrane->Depolarization Membrane Disruption & Permeabilization CellDeath Cell Death Leakage Leakage of Intracellular Contents Leakage->CellDeath Depolarization->Leakage

Proposed mechanism of action for the antimicrobial peptide this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is a modification of the broth microdilution method, adapted for cationic antimicrobial peptides like this compound to minimize non-specific binding and ensure accurate results.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates (do not use polystyrene)[1]

  • This compound peptide stock solution

  • Bacterial strains for testing

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Sterile 0.02% acetic acid with 0.4% BSA

  • Sterile deionized water

  • Incubator (37°C)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate 5 mL of MHB with the test bacterial strain from an agar plate.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in sterile deionized water.

    • Create a working stock by diluting the stock solution in an equal volume of 0.02% acetic acid with 0.4% BSA to achieve a concentration 10 times the highest desired test concentration.

    • Perform serial twofold dilutions of the working stock in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.

  • MIC Assay Setup:

    • In a 96-well polypropylene plate, add 180 µL of the diluted bacterial inoculum to each well.

    • Add 20 µL of each this compound dilution to the corresponding wells.

    • Include a growth control well (bacteria only) and a sterility control well (MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

MIC Determination Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->PrepInoculum PrepPeptide Prepare Serial Dilutions of this compound Start->PrepPeptide Dispense Dispense Inoculum and Peptide into 96-well Plate PrepInoculum->Dispense PrepPeptide->Dispense Incubate Incubate at 37°C for 18-24 hours Dispense->Incubate Read Read Results (Visual or OD600) Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC End End DetermineMIC->End

General experimental workflow for MIC determination of this compound.

Conclusion

This compound is a promising antimicrobial peptide with demonstrated efficacy against clinically relevant bacteria, particularly multi-drug resistant strains of Staphylococcus aureus and various Gram-negative bacteria. Its mechanism of action, centered on the rapid disruption of the bacterial cell membrane, makes it a compelling candidate for further therapeutic development. The standardized protocols provided in this guide are intended to facilitate consistent and reliable evaluation of its antimicrobial properties. Further research is warranted to expand the known antimicrobial spectrum, particularly against fungal pathogens, and to fully elucidate the molecular intricacies of its interaction with microbial membranes.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of OP-145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37.[1][2] It has demonstrated significant in vitro activity against a range of bacteria, including multi-drug resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][3] this compound is also effective against bacterial biofilms, making it a promising candidate for further investigation and development.[3] These application notes provide detailed protocols for the in vitro susceptibility testing of this compound to evaluate its antimicrobial efficacy.

The primary mechanism of action for this compound involves interaction with and disruption of the bacterial cell membrane.[4] Unlike some other antimicrobial peptides, its bactericidal activity may not solely rely on membrane permeabilization but also on the neutralization of the bacterial surface charge.[4]

Data Presentation: In Vitro Activity of this compound

The following table summarizes the available quantitative data on the in vitro activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key indicator of an antimicrobial agent's potency.

Bacterial StrainGram StatusResistance ProfileMIC (µM)Reference
Escherichia coliGram-Negative-6.4 (LC99.9%)[5]
Enterococcus hiraeGram-Positive-3.2 (LC99.9%)[5]
Staphylococcus aureus (MRSA)Gram-PositiveMethicillin-ResistantLow µM range[1][3]

Note: The available literature frequently describes the MIC of this compound against MRSA as being in the "low micromolar range" without specifying precise values. The values for E. coli and E. hirae are presented as the 99.9% lethal concentration (LC99.9%). Further research is needed to establish a comprehensive MIC profile against a wider range of clinical isolates.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Materials:

  • This compound peptide

  • Bacterial strains for testing

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of this compound: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A well containing only the bacterial inoculum in CAMHB (no this compound).

    • Negative Control: A well containing only CAMHB (no bacteria or this compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Time-Kill Kinetic Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound peptide

  • Bacterial strain

  • CAMHB or other suitable broth

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Preparation of Bacterial Culture: Grow the test bacterium in broth to the mid-logarithmic phase of growth.

  • Inoculum Preparation: Dilute the bacterial culture in fresh, pre-warmed broth to a starting density of approximately 1 x 10⁶ CFU/mL.

  • Exposure to this compound: a. Prepare tubes or flasks containing the bacterial inoculum and this compound at various concentrations (e.g., 1x, 2x, and 4x the previously determined MIC). b. Include a growth control tube with no this compound.

  • Incubation and Sampling: a. Incubate all tubes in a shaking incubator at 37°C. b. At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.

  • Colony Counting: a. Perform serial dilutions of each aliquot in sterile saline or PBS. b. Plate the dilutions onto appropriate agar plates. c. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: a. Count the number of colonies on each plate to determine the CFU/mL at each time point. b. Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Checkerboard Synergy Assay

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of this compound when combined with another antimicrobial agent.

Materials:

  • This compound peptide

  • Second antimicrobial agent

  • Bacterial strain

  • CAMHB

  • Two sterile 96-well microtiter plates

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the second antimicrobial agent at concentrations higher than their individual MICs.

  • Plate Setup: a. In the first plate, prepare serial dilutions of this compound along the y-axis (rows). b. In the second plate, prepare serial dilutions of the second antimicrobial agent along the x-axis (columns).

  • Combination Plate Preparation: a. Transfer the diluted this compound from the first plate to a new 96-well plate. b. To this plate, add the diluted second antimicrobial agent, creating a matrix of different concentration combinations.

  • Inoculation: Inoculate the combination plate with the bacterial suspension as described in the MIC protocol (final concentration of ~5 x 10⁵ CFU/mL).

  • Incubation and Reading: Incubate and read the plate as for a standard MIC assay.

  • Data Analysis: a. Determine the MIC of each agent alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formulas:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
    • FIC Index (FICI) = FIC of this compound + FIC of Agent B c. Interpret the FICI as follows:
    • Synergy: FICI ≤ 0.5
    • Additive: 0.5 < FICI ≤ 1
    • Indifference: 1 < FICI ≤ 4
    • Antagonism: FICI > 4

Visualizations

Experimental Workflow for In Vitro Susceptibility Testing of this compound

G cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis & Interpretation bact_prep Bacterial Inoculum Preparation mic_assay MIC Assay (Broth Microdilution) bact_prep->mic_assay time_kill Time-Kill Assay bact_prep->time_kill checkerboard Checkerboard Synergy Assay bact_prep->checkerboard op145_prep This compound Stock Solution Preparation op145_prep->mic_assay op145_prep->time_kill op145_prep->checkerboard mic_result Determine MIC mic_assay->mic_result tk_result Plot Time-Kill Curves time_kill->tk_result cb_result Calculate FIC Index checkerboard->cb_result mic_result->time_kill Informs concentrations mic_result->checkerboard Informs concentrations

Caption: Workflow for this compound in vitro susceptibility testing.

Mechanism of Action of this compound (Conceptual)

G op145 This compound Peptide bacterial_membrane Bacterial Cell Membrane op145->bacterial_membrane Electrostatic Interaction disruption Membrane Disruption op145->disruption surface_charge Negative Surface Charge (LPS/LTA) bacterial_membrane->surface_charge bacterial_membrane->disruption cell_death Bacterial Cell Death disruption->cell_death

Caption: Conceptual mechanism of this compound antibacterial action.

References

Application Notes and Protocols for the Synthesis of OP-145 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-145 is a synthetic, 24-amino acid antimicrobial peptide (AMP) derived from the human cathelicidin LL-37.[1][2] Its sequence is acetyl-IGKEFKRIVERIKRFLRELVRPLR-amide. The peptide is modified with N-terminal acetylation and C-terminal amidation to enhance its stability against proteolytic degradation.[3][4] this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA), and is being investigated for various therapeutic applications.[2]

These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of the this compound peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Data Presentation

Table 1: Physicochemical and Synthesis Data for this compound
ParameterValueReference / Note
Full Sequence Ac-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Glu-Arg-Ile-Lys-Arg-Phe-Leu-Arg-Glu-Leu-Val-Arg-Pro-Leu-Arg-NH₂[5]
Molecular Formula C₁₄₂H₂₄₆N₄₆O₃₁[4]
Theoretical Monoisotopic Mass 3238.92 DaCalculated
Theoretical Average Mass 3241.85 DaCalculated
Purity (Post-HPLC) >95%[5][6]
Typical Purified Yield 10-30%Based on typical SPPS yields for peptides of similar length.
Storage Conditions (Lyophilized) -20°C or below[4]

Experimental Protocols

Principle of Synthesis

The synthesis of this compound is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The C-terminal amide functionality of this compound necessitates the use of a specific type of resin, such as a Rink Amide resin. The N-terminal acetylation is performed after the completion of the peptide chain assembly, prior to cleavage from the resin.

Materials and Reagents
  • Resin: Rink Amide MBHA or Rink Amide AM resin (loading capacity: 0.4-0.8 mmol/g).

  • Fmoc-protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).

  • Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Anhydrous Diethyl Ether.

  • N-terminal Acetylation Reagent: Acetic anhydride, DIPEA.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Purification Solvents: Acetonitrile (HPLC grade), deionized water, TFA (HPLC grade).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on a 0.1 mmol synthesis scale.

  • Resin Preparation:

    • Place the Rink Amide resin (e.g., 200 mg, 0.5 mmol/g loading) in a peptide synthesis vessel.

    • Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

    • Drain the DMF from the swollen resin.

    • Perform Fmoc deprotection by adding the 20% piperidine/DMF solution and agitating for 3 minutes. Drain.

    • Add fresh deprotection solution and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

    • In a separate vial, pre-activate Fmoc-Arg(Pbf)-OH (4 equivalents) with HBTU/HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours with agitation.

    • Wash the resin with DMF (3 times) and DCM (3 times) and then again with DMF (3 times).

  • Chain Elongation (Iterative Cycles):

    • Repeat the following cycle for each subsequent amino acid in the sequence (Leu, Pro, Arg(Pbf), etc.):

      • Fmoc Deprotection: Add 20% piperidine/DMF, agitate for 3 minutes, drain. Add fresh 20% piperidine/DMF, agitate for 15 minutes, drain.

      • Washing: Wash the resin with DMF (5-7 times).

      • Amino Acid Coupling: Add the pre-activated Fmoc-amino acid solution (4 eq. amino acid, 3.9 eq. HBTU/HATU, 8 eq. DIPEA in DMF) to the resin. Couple for 1-2 hours.

      • Washing: Wash the resin with DMF (3 times).

  • N-terminal Acetylation:

    • After the final amino acid (Isoleucine) has been coupled and deprotected, wash the resin thoroughly with DMF.

    • Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.

    • Agitate for 30-45 minutes at room temperature.

    • Wash the resin extensively with DMF (5 times) and DCM (5 times).

    • Dry the resin under vacuum for several hours.

Protocol 2: Cleavage and Deprotection

Caution: This step must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as TFA is highly corrosive.

  • Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, 0.25 mL deionized water.

  • Add the cold cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40-50 mL).

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide, decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization
  • Purification by Reverse-Phase HPLC (RP-HPLC):

    • Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).

    • Purify the peptide using a preparative C18 RP-HPLC column.

    • Elute the peptide using a linear gradient of Buffer B (e.g., 0.1% TFA in acetonitrile) over 30-60 minutes.

    • Monitor the elution at 214 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Characterization:

    • Analytical HPLC: Analyze the purity of the collected fractions on an analytical C18 column. Fractions with >95% purity should be pooled.

    • Mass Spectrometry: Confirm the identity of the purified peptide by Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry. The observed mass should correspond to the theoretical mass of this compound (Monoisotopic: 3238.92 Da).

    • Lyophilization: Freeze-dry the pure, pooled fractions to obtain the final peptide as a white, fluffy powder.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_finishing Finishing Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Repeat 23x Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Repeat 23x Wash2 DMF Wash Coupling->Wash2 Repeat 23x Wash2->Deprotection Repeat 23x Acetylation N-terminal Acetylation (Acetic Anhydride, DIPEA) Wash2->Acetylation Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization Final_Peptide Lyophilized this compound Characterization->Final_Peptide

Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.

Cleavage_Process Peptide_Resin Protected this compound on Resin Reaction Agitation (2-3 hours) Peptide_Resin->Reaction TFA_Cocktail Cleavage Cocktail (TFA/TIS/H₂O) TFA_Cocktail->Reaction Filtration Filtration Reaction->Filtration Precipitation Precipitation in cold Diethyl Ether Filtration->Precipitation Filtrate Crude_Peptide Crude this compound (Pellet) Precipitation->Crude_Peptide

Caption: Peptide cleavage and precipitation workflow.

Purification_Analysis cluster_analysis Quality Control Crude Crude this compound HPLC Preparative RP-HPLC Crude->HPLC Fractions Collect Fractions HPLC->Fractions Analytical_HPLC Analytical HPLC (Purity >95%) Fractions->Analytical_HPLC MS Mass Spectrometry (Verify Mass) Fractions->MS Pool Pool Pure Fractions Analytical_HPLC->Pool MS->Pool Lyophilize Lyophilization Pool->Lyophilize Final Pure this compound Powder Lyophilize->Final

Caption: Purification and analysis pathway for synthetic this compound.

References

Application Notes and Protocols for Utilizing OP-145 in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. It has demonstrated potent antimicrobial activity against a range of pathogens, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), and has shown efficacy in preclinical and clinical studies for the treatment of chronic suppurative otitis media.[1][2][3][4] Beyond its direct microbicidal effects, as a derivative of LL-37, this compound is presumed to possess immunomodulatory properties, influencing the host's innate and adaptive immune responses to infection.[5][6][7][8]

These application notes provide detailed protocols for the use of this compound in various murine infection models, including skin and soft tissue infection, pneumonia, and otitis media. The information is intended to guide researchers in the preclinical evaluation of this compound's therapeutic potential.

Data Presentation: Efficacy of this compound

The following tables summarize the available quantitative data on the efficacy of this compound in different infection models.

Table 1: Efficacy of this compound in a Murine Subcutaneous Implant-Associated Infection Model

PathogenMouse StrainThis compound Dose (per implant)Outcome MeasureResultReference
S. aureusNot Specified135 µgReduction in culture-positive implants31% reduction[7]
S. aureusNot Specified675 µgReduction in culture-positive implants37% reduction[7]
S. aureusNot Specified675 µgReduction in bacterial load (CFU/implant)Significant reduction[7]

Table 2: Efficacy of this compound in a Phase IIa Clinical Trial for Chronic Suppurative Otitis Media (CSOM)

Pathogen(s)Patient PopulationThis compound FormulationTreatment RegimenOutcome MeasureResultReference
Various CSOM pathogensAdults with CSOM0.5 mg/mL ototopical dropsTwice daily for 2 weeksTreatment success rate47% (vs. 6% in placebo)[1][3]

Table 3: In Vitro Efficacy of this compound against Multi-Resistant S. aureus

Bacterial StrainOutcome MeasureResultReference
9 out of 10 clinical MRSA isolatesInhibition of bacterial growthSignificant antibacterial activity[2][4]
Clinical MRSA isolatesReduction in biofilm formationSignificant decrease in MRSA counts in biofilms after 24h[2][4]

Experimental Protocols

Formulation of this compound for In Vivo Administration

The solubility and stability of this compound in a given formulation are critical for its in vivo efficacy. As a cationic peptide, its solubility is pH-dependent.

Materials:

  • Lyophilized this compound peptide

  • Sterile, pyrogen-free water

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Dilute, sterile acetic acid or ammonium hydroxide (for pH adjustment, if necessary)

  • Sterile, low-protein-binding microcentrifuge tubes and pipette tips

Protocol:

  • Initial Solubilization:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • For initial solubilization, reconstitute the peptide in sterile, pyrogen-free water to create a concentrated stock solution (e.g., 1-10 mg/mL).

    • If the peptide does not readily dissolve, sonication for a few minutes can be applied.

  • pH Adjustment (if necessary):

    • This compound is a cationic peptide, so it should be soluble in aqueous solutions. If solubility issues arise, check the pH of the solution.

    • For basic peptides, adding a small amount of dilute acetic acid can aid in dissolution.

    • For acidic peptides, dilute ammonium hydroxide can be used.

  • Final Dilution:

    • Once fully dissolved, dilute the stock solution to the desired final concentration for injection using sterile PBS (pH 7.4).

    • The final formulation should be clear and free of particulates.

  • Storage:

    • It is recommended to prepare fresh solutions for each experiment.

    • If short-term storage is necessary, store the solution at 4°C for no longer than 24 hours. For longer-term storage, aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Note: The optimal formulation for this compound may vary depending on the route of administration and the specific experimental conditions. It is advisable to perform small-scale solubility and stability tests before preparing large batches for in vivo studies.

Murine Subcutaneous Skin Infection Model

This model is suitable for evaluating the efficacy of topically or systemically administered this compound against localized skin infections, particularly those caused by S. aureus.

Materials:

  • 8-10 week old BALB/c or C57BL/6 mice

  • Staphylococcus aureus (e.g., USA300 MRSA strain)

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

  • Sterile PBS

  • Anesthetic (e.g., isoflurane)

  • Electric shaver

  • 1 mL syringes with 27-30 gauge needles

  • This compound formulation

  • Calipers

  • Surgical scissors and forceps

  • Tissue homogenizer

  • Sterile 1.5 mL microcentrifuge tubes

Protocol:

  • Bacterial Preparation:

    • Inoculate S. aureus into TSB and grow overnight at 37°C with shaking.

    • The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).

    • Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1-5 x 10^7 CFU/mL). Verify the concentration by serial dilution and plating on TSA.

  • Infection Procedure:

    • Anesthetize the mice.

    • Shave a small area on the dorsum of each mouse.

    • Inject 50-100 µL of the bacterial suspension (e.g., 1-5 x 10^6 CFU) subcutaneously into the shaved area.[9][10]

  • This compound Administration:

    • Systemic Administration: Administer this compound via intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection at a site distant from the infection. Dosing and frequency will need to be optimized, but a starting point could be based on the doses used in the implant model (e.g., 1-10 mg/kg).

    • Topical Administration: Apply a defined volume of a gel or cream formulation of this compound directly to the infection site.

    • Treatment can be initiated at a specified time point post-infection (e.g., 2, 4, or 24 hours) and continued for a defined period (e.g., 3-7 days).

  • Monitoring and Endpoint Analysis:

    • Monitor the mice daily for clinical signs of illness (weight loss, ruffled fur, lethargy).

    • Measure the size of the skin lesion (length and width) daily using calipers.

    • At the end of the experiment (e.g., day 3, 5, or 7 post-infection), euthanize the mice.

    • Excise the skin lesion and a margin of surrounding tissue.

    • Weigh the tissue and homogenize it in a known volume of sterile PBS.

    • Perform serial dilutions of the tissue homogenate and plate on TSA to determine the bacterial load (CFU/gram of tissue).[9][11]

    • For histological analysis, fix a portion of the tissue in 10% neutral buffered formalin.

Murine Pneumonia Model

This model can be used to assess the efficacy of this compound against respiratory infections caused by pathogens such as S. aureus or Pseudomonas aeruginosa.

Materials:

  • 8-10 week old BALB/c mice

  • S. aureus or P. aeruginosa

  • Appropriate bacterial growth media (e.g., TSB for S. aureus, LB for P. aeruginosa)

  • Sterile PBS

  • Anesthetic (e.g., isoflurane)

  • Micropipette with sterile tips

  • This compound formulation

  • Surgical scissors and forceps

  • Tissue homogenizer

Protocol:

  • Bacterial Preparation:

    • Prepare the bacterial inoculum as described in the skin infection model, resuspending the final pellet in sterile PBS to a concentration of approximately 1-5 x 10^9 CFU/mL.[2][12]

  • Infection Procedure (Intranasal Inoculation):

    • Lightly anesthetize the mice.

    • Hold the mouse in a supine position.

    • Carefully dispense 20-50 µL of the bacterial suspension (e.g., 1-5 x 10^8 CFU) onto the nares, allowing the mouse to inhale the inoculum.[2][13]

  • This compound Administration:

    • Administer this compound systemically (IP or IV) at desired doses and time points post-infection. Intranasal or aerosolized administration could also be explored.

  • Monitoring and Endpoint Analysis:

    • Monitor mice for signs of respiratory distress, weight loss, and other clinical signs of illness.

    • At predetermined time points (e.g., 24, 48, 72 hours post-infection), euthanize the mice.

    • Aseptically harvest the lungs.

    • Homogenize the lungs in a known volume of sterile PBS.

    • Determine the bacterial load by serial dilution and plating on appropriate agar plates (CFU/lungs).[2][12]

    • Bronchoalveolar lavage (BAL) can be performed to collect fluid for cell counts and cytokine analysis.

    • A portion of the lung tissue can be fixed for histopathological examination.

Murine Otitis Media Model

This model is particularly relevant given the clinical investigation of this compound for chronic suppurative otitis media. It can be used to evaluate the efficacy of ototopically administered this compound.

Materials:

  • 8-10 week old BALB/c mice

  • Otopathogenic bacteria (e.g., non-typeable Haemophilus influenzae or S. pneumoniae)

  • Appropriate bacterial growth media

  • Sterile PBS

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Otoscope

  • Microsurgical instruments

  • 30-gauge needle

  • This compound formulation for ototopical administration

Protocol:

  • Bacterial Preparation:

    • Prepare the bacterial inoculum as previously described, adjusting the final concentration to approximately 10^5-10^8 CFU/mL in sterile PBS.[1][14]

  • Infection Procedure (Transtympanic Inoculation):

    • Anesthetize the mice.

    • Visualize the tympanic membrane using an otoscope.

    • Using a 30-gauge needle, carefully create a small perforation in the tympanic membrane.

    • Inject 5-10 µL of the bacterial suspension directly into the middle ear cavity through the perforation.[1][15]

  • This compound Administration:

    • Instill a small volume (e.g., 5-10 µL) of the this compound ototopical formulation into the ear canal. The solution will enter the middle ear through the perforation.

    • Treatment can be administered once or twice daily for a specified duration.

  • Monitoring and Endpoint Analysis:

    • Monitor the mice for clinical signs of ear infection (e.g., head tilting, scratching at the ear).

    • At selected time points, euthanize the mice.

    • Perform a middle ear lavage with a small volume of sterile PBS to collect fluid for bacterial quantification (CFU/middle ear) and inflammatory cell analysis.[1][14]

    • The middle ear bullae can be harvested, fixed, and processed for histological examination to assess inflammation and tissue damage.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

dot

OP145_Signaling_Pathway OP145 This compound GPCR GPCRs (e.g., FPRL1) OP145->GPCR P2X7R P2X7 Receptor OP145->P2X7R TLRs TLRs (e.g., TLR4) OP145->TLRs CellMembrane Bacterial Cell Membrane OP145->CellMembrane Direct Interaction Chemotaxis Chemotaxis (Neutrophils, Monocytes) GPCR->Chemotaxis CytokineRelease Cytokine/Chemokine Release (e.g., IL-8) P2X7R->CytokineRelease InflammationModulation Inflammation Modulation TLRs->InflammationModulation MembraneDisruption Membrane Disruption CellMembrane->MembraneDisruption CellLysis Bacterial Cell Lysis MembraneDisruption->CellLysis

Caption: Putative signaling pathways of this compound.

dot

Murine_Skin_Infection_Workflow BacterialPrep Bacterial Preparation (e.g., S. aureus) Infection Subcutaneous Injection of Bacteria BacterialPrep->Infection AnimalPrep Animal Preparation (Anesthesia, Shaving) AnimalPrep->Infection Treatment This compound Administration (Systemic or Topical) Infection->Treatment Monitoring Daily Monitoring (Lesion Size, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis (CFU, Histology) Monitoring->Endpoint

Caption: Workflow for murine skin infection model.

dot

Murine_Pneumonia_Model_Workflow BacterialPrep Bacterial Preparation (e.g., P. aeruginosa) Infection Intranasal Inoculation of Bacteria BacterialPrep->Infection AnimalAnesthesia Animal Anesthesia AnimalAnesthesia->Infection Treatment This compound Administration (Systemic) Infection->Treatment Monitoring Clinical Monitoring (Weight, Respiratory Distress) Treatment->Monitoring Endpoint Endpoint Analysis (Lung CFU, BAL) Monitoring->Endpoint

Caption: Workflow for murine pneumonia model.

dot

Murine_Otitis_Media_Workflow BacterialPrep Bacterial Preparation (e.g., H. influenzae) Infection Transtympanic Injection of Bacteria BacterialPrep->Infection SurgicalPrep Anesthesia & Visualization of TM SurgicalPrep->Infection Treatment Ototopical Administration of this compound Infection->Treatment Monitoring Clinical Observation Treatment->Monitoring Endpoint Endpoint Analysis (Middle Ear Lavage CFU) Monitoring->Endpoint

Caption: Workflow for murine otitis media model.

References

Application Notes and Protocols for OP-145 Delivery via Polymer-Lipid Coating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic antimicrobial peptide OP-145, derived from the human cathelicidin LL-37, has demonstrated significant potential in combating multi-drug resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). However, its clinical application is often hindered by challenges such as proteolytic degradation and potential cytotoxicity at higher concentrations. Encapsulation of this compound within a polymer-lipid hybrid nanoparticle (PLN) system offers a promising strategy to overcome these limitations. This delivery system combines the structural integrity and sustained-release properties of a polymeric core with the biocompatibility and enhanced cellular uptake of a lipid shell.

These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of this compound-loaded polymer-lipid nanoparticles. The detailed protocols and compiled data aim to serve as a valuable resource for researchers developing advanced antimicrobial therapies.

Data Presentation

Table 1: Physicochemical Characterization of Antimicrobial Peptide-Loaded Polymer-Lipid Nanoparticles
ParameterTypical Value RangeMethod of AnalysisReference
Particle Size (Diameter) 90 - 200 nmDynamic Light Scattering (DLS)[1][2]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[1]
Zeta Potential -20 mV to +10 mVLaser Doppler Velocimetry[1][2]
Encapsulation Efficiency 70 - 90%High-Performance Liquid Chromatography (HPLC)[1][3]
Drug Loading 1 - 5% (w/w)High-Performance Liquid Chromatography (HPLC)[4]

Note: Data is based on studies with the antimicrobial peptide SAAP-148 in PLGA nanoparticles and other drugs in similar polymer-lipid systems, serving as a proxy for this compound.

Table 2: In Vitro Efficacy of Antimicrobial Peptide-Loaded Nanoparticles
AssayBacterial StrainMetricResultReference
Antimicrobial Activity S. aureus (AMR)LC99.9 (24h)12.8 µM[1]
A. baumannii (AMR)LC99.9 (24h)1.6 µM[1]
Anti-biofilm Activity Clinically isolated strainsInhibitionSignificant reduction in biofilm formation[5][6]

Note: LC99.9 refers to the lethal concentration required to kill 99.9% of the bacteria. AMR denotes antimicrobial-resistant strains. Data for LC99.9 is based on SAAP-148 loaded PLGA nanoparticles.

Table 3: In Vitro Cytotoxicity of SAAP-148 Loaded PLGA Nanoparticles
Cell LineAssayMetricResultReference
Human Skin Fibroblasts Cytotoxicity AssaySelectivity Index (vs. S. aureus)10-fold increase for NPs vs. free peptide[1][7]
Cytotoxicity AssaySelectivity Index (vs. A. baumannii)20-fold increase for NPs vs. free peptide[1][7]

Note: The selectivity index is the ratio of the cytotoxic concentration to the antimicrobial concentration. A higher value indicates greater safety. These values are for the similar antimicrobial peptide SAAP-148.

Table 4: In Vivo Efficacy of this compound PLGA Microspheres in a Rat Model of Bone Infection
ParameterTreatment GroupResultReference
Bacterial Load This compound PLGA microspheresSignificant inhibitory effect on clinically isolated strains[5][6]
Inflammation This compound PLGA microspheresSignificant reduction in serum C-reactive protein (CRP) levels[5][6]

Note: This data is for this compound delivered via PLGA microspheres, which serves as a relevant model for the potential in vivo performance of polymer-lipid nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of this compound Loaded Polymer-Lipid Nanoparticles

This protocol describes the preparation of this compound loaded PLGA-DSPE-PEG nanoparticles using a modified nanoprecipitation/self-assembly method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)

  • This compound peptide

  • Acetone (analytical grade)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) and this compound (e.g., 5 mg) in a suitable volume of acetone (e.g., 5 mL).

  • Aqueous Phase Preparation: Dissolve DSPE-PEG (e.g., 10 mg) in deionized water (e.g., 20 mL).

  • Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Continue stirring the suspension for at least 4 hours at room temperature to allow for complete evaporation of the acetone.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water three times to remove unencapsulated peptide and excess reagents.

  • Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer, such as PBS, for further analysis.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter and polydispersity index (PDI).

  • Use the same instrument, equipped with a laser Doppler velocimetry mode, to measure the zeta potential.

2. Encapsulation Efficiency and Drug Loading:

  • Lyophilize a known amount of the nanoparticle suspension.

  • Dissolve a weighed amount of the lyophilized powder in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated this compound.

  • Quantify the amount of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100

    • DL (%) = (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100

3. In Vitro Drug Release:

  • Place a known concentration of the this compound loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

  • Quantify the concentration of this compound in the collected aliquots using HPLC.

  • Plot the cumulative percentage of drug released versus time.

Protocol 3: In Vitro Antibacterial Activity (MIC Determination)

Materials:

  • This compound loaded nanoparticles

  • Free this compound (as control)

  • Empty nanoparticles (as control)

  • Bacterial strain (e.g., MRSA)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

Procedure:

  • Prepare a two-fold serial dilution of the this compound loaded nanoparticles, free this compound, and empty nanoparticles in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the test substance that completely inhibits visible bacterial growth.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • This compound loaded nanoparticles

  • Free this compound (as control)

  • Empty nanoparticles (as control)

  • Human cell line (e.g., human dermal fibroblasts or keratinocytes)[8][9][10]

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the this compound loaded nanoparticles, free this compound, and empty nanoparticles.

  • Include untreated cells as a control.

  • Incubate for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 5: In Vivo Efficacy in a Murine Model of Infection

Animal Model:

  • A suitable mouse strain (e.g., BALB/c) is infected with a clinically relevant bacterial strain (e.g., MRSA) to establish a localized infection (e.g., skin or soft tissue infection).

Treatment:

  • Administer the this compound loaded nanoparticles, free this compound, empty nanoparticles (as controls), or a vehicle control to the site of infection.

Evaluation:

  • Bacterial Load: At specific time points post-treatment, euthanize the animals and excise the infected tissue. Homogenize the tissue and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar plates.

  • Histopathology: Collect tissue samples for histological analysis to assess the extent of inflammation and tissue damage.

  • Survival Rate: Monitor the survival of the animals over a specified period.

Visualizations

Signaling_Pathway This compound This compound Bacterial_Membrane Bacterial_Membrane This compound->Bacterial_Membrane Binds to Membrane_Disruption Membrane_Disruption Bacterial_Membrane->Membrane_Disruption Leads to Cell_Lysis Cell_Lysis Membrane_Disruption->Cell_Lysis Results in Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_evaluation Evaluation Organic_Phase This compound + PLGA in Acetone Nanoprecipitation Nanoprecipitation Organic_Phase->Nanoprecipitation Aqueous_Phase DSPE-PEG in Water Aqueous_Phase->Nanoprecipitation Purification Purification Nanoprecipitation->Purification DLS Size & Zeta Potential Purification->DLS HPLC EE & DL Purification->HPLC Release_Study In Vitro Release Purification->Release_Study In_Vitro Antibacterial & Cytotoxicity Assays Purification->In_Vitro In_Vivo Murine Infection Model In_Vitro->In_Vivo Logical_Relationship Problem This compound Limitations (Degradation, Cytotoxicity) Solution Polymer-Lipid Nanoparticle Encapsulation Problem->Solution Addresses Benefit1 Sustained Release Solution->Benefit1 Benefit2 Enhanced Stability Solution->Benefit2 Benefit3 Reduced Cytotoxicity Solution->Benefit3 Outcome Improved Therapeutic Potential Benefit1->Outcome Benefit2->Outcome Benefit3->Outcome

References

Application Notes and Protocols: In Vitro Assessment of OP-145 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-145 is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37, demonstrating potent bactericidal effects against a broad spectrum of bacteria, including multi-resistant strains.[1][2][3][4] While its antimicrobial properties are of significant interest, it is crucial to evaluate its potential cytotoxicity to mammalian cells to determine its therapeutic window and safety profile.[5] this compound has been noted to be lytic to human cells at concentrations considerably higher than those required for its antibacterial activity.[1][6]

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a panel of standard assays that measure different aspects of cell death: metabolic activity, membrane integrity, and apoptosis.

Recommended Cell Lines

A variety of human cell lines can be used to assess the cytotoxicity of this compound. The choice of cell line should be guided by the intended therapeutic application of the peptide. Commonly used cell lines for general cytotoxicity testing include:

  • HeLa (human cervical cancer cells)

  • HaCaT (human keratinocyte cell line)[7]

  • HEK293 (human embryonic kidney cells)

  • A549 (human lung carcinoma cells)

  • Peripheral Blood Mononuclear Cells (PBMCs) for evaluating effects on immune cells.

Key Cytotoxicity Assays

A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic mechanism of this compound.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage or lysis, a hallmark of necrosis.[9][10]

  • Apoptosis Assays: These assays determine if cell death is occurring through programmed cell death (apoptosis). Common methods include:

    • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of cells with compromised membranes (late apoptosis/necrosis).[11][12]

    • Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic cascade.[13][14]

    • TUNEL Assay: This method detects DNA fragmentation, a characteristic of late-stage apoptosis.[13]

Experimental Workflow

The overall workflow for assessing this compound cytotoxicity is depicted below.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cell Cell Culture & Seeding treatment Treat Cells with this compound prep_cell->treatment prep_op145 This compound Dilution Series prep_op145->treatment incubation Incubate for 24-72h treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay incubation->apoptosis readout Spectrophotometry/ Flow Cytometry mtt->readout ldh->readout apoptosis->readout calculation Calculate % Cytotoxicity/ % Viability readout->calculation graphing Dose-Response Curves & IC50 calculation->graphing

Fig. 1: Experimental workflow for assessing this compound cytotoxicity.

Detailed Experimental Protocols

Cell Seeding and Treatment
  • Cell Culture: Culture the selected mammalian cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Trypsinize and count the cells. Seed the cells in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]

  • This compound Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free water or a suitable buffer. Prepare a series of dilutions in serum-free or low-serum medium to achieve the desired final concentrations for treatment.

  • Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a lysis agent like Triton X-100 (positive control for LDH assay).[9][16]

MTT Assay Protocol
  • Incubation: After the desired treatment period (e.g., 24 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][19]

  • Calculation:

    • Corrected Absorbance = Absorbance (570 nm) - Absorbance (630 nm)

    • % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100

LDH Cytotoxicity Assay Protocol
  • Incubation: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[16]

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[20]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[20]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]

  • Stop Reaction (Optional): Add 50 µL of stop solution if provided in the kit.[20]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can also be used.[20]

  • Calculation:

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

      • Spontaneous Release: LDH from untreated cells.

      • Maximum Release: LDH from cells treated with a lysis buffer.

Annexin V/PI Apoptosis Assay Protocol (Flow Cytometry)
  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE).

  • Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

Summarize the quantitative data from the cytotoxicity assays in the following tables. This allows for a clear comparison of the effects of this compound across different concentrations and assays.

Table 1: MTT Assay - Cell Viability (%)

This compound Conc. (µM)% Viability (Mean ± SD)
0 (Control)100 ± 5.2
198.1 ± 4.5
1085.3 ± 6.1
2560.7 ± 7.3
5035.2 ± 4.9
10015.8 ± 3.0
2005.1 ± 1.8

Table 2: LDH Assay - Cytotoxicity (%)

This compound Conc. (µM)% Cytotoxicity (Mean ± SD)
0 (Spontaneous)5.0 ± 1.5
16.2 ± 2.1
1018.5 ± 3.4
2538.9 ± 5.0
5065.4 ± 6.8
10088.1 ± 4.2
20095.3 ± 2.9
Lysis Control100 ± 3.7

Table 3: Apoptosis Assay - Cell Population Distribution (%)

This compound Conc. (µM)Viable (%)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
0 (Control)95.1 ± 2.32.5 ± 0.82.4 ± 0.7
2570.3 ± 4.115.8 ± 3.213.9 ± 2.5
5040.2 ± 5.535.1 ± 4.824.7 ± 3.9
10018.6 ± 3.942.5 ± 6.138.9 ± 5.3

Potential Signaling Pathway for Peptide-Induced Apoptosis

Antimicrobial peptides like this compound can induce apoptosis through various mechanisms, often initiated by membrane interactions that lead to mitochondrial dysfunction.

G OP145 This compound Peptide Membrane Cell Membrane Interaction OP145->Membrane Binding & Perturbation Mito Mitochondrial Dysfunction (Loss of ΔΨm) Membrane->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation, etc.) Casp3->Apoptosis

Fig. 2: Potential intrinsic pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for the Experimental Use of OP-145 in Treating Otitis Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-145, also known as P60.4Ac, is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. It has demonstrated both antimicrobial and anti-inflammatory properties, making it a promising candidate for the topical treatment of otitis media, particularly chronic suppurative otitis media (CSOM) that is resistant to conventional antibiotic therapy.[1][2][3] These application notes provide a comprehensive overview of the experimental use of this compound, including its mechanism of action, preclinical data, clinical trial results, and detailed protocols for its evaluation.

Mechanism of Action

This compound exhibits a dual mechanism of action that is particularly relevant for the treatment of otitis media:

  • Direct Antimicrobial and Anti-biofilm Activity: As a cationic peptide, this compound is thought to interact with and disrupt the negatively charged bacterial cell membranes, leading to cell death.[3] Preclinical studies have shown its effectiveness in reducing both planktonic bacteria and bacterial biofilms.[1][4]

  • Anti-inflammatory and Immunomodulatory Effects: A key feature of this compound is its ability to neutralize bacterial endotoxins, such as lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria.[2][3] By binding to these molecules, this compound can prevent their interaction with Toll-like receptors (TLRs), particularly TLR4, on host immune cells. This interference with the TLR signaling pathway mitigates the downstream inflammatory cascade, reducing the production of pro-inflammatory cytokines and subsequent tissue damage.[2]

Proposed Anti-inflammatory Signaling Pathway of this compound

OP145_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS/LTA Bacterial Endotoxins (LPS/LTA) CD14 CD14 LPS/LTA->CD14 Binds to OP145->LPS/LTA Neutralizes TLR4/MD2 TLR4/MD-2 Complex OP145->TLR4/MD2 Prevents Activation MyD88 MyD88 TLR4/MD2->MyD88 Activates CD14->TLR4/MD2 Presents to IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatory_Cytokines Induces Transcription

Proposed anti-inflammatory mechanism of this compound via TLR4 signaling.

Data Presentation

Preclinical In Vitro Efficacy of this compound (P60.4Ac)

While specific data against common otitis media pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis are not extensively published, studies on Methicillin-Resistant Staphylococcus aureus (MRSA) provide insight into its antimicrobial and anti-biofilm capabilities.

Parameter Organism Assay Result Reference
Planktonic Bacteria ReductionMRSAIn vitro on epidermal models>99% reduction with 0.1% (wt/wt) this compound in hypromellose gel[1][4]
Biofilm-Associated Bacteria ReductionMRSAIn vitro on epidermal models>85% reduction with 0.1% (wt/wt) this compound in hypromellose gel[1][4]
Viability ReductionMRSAIn vitro on bronchial epithelial models>90% reduction with 0.1% and 0.5% (wt/wt) this compound in hypromellose gel[1]
Clinical Trial Data: Phase I/IIa in Adults with Chronic Suppurative Otitis Media (CSOM)

A randomized, double-blind, placebo-controlled Phase IIa study was conducted to evaluate the safety and efficacy of this compound ear drops in adults with therapy-resistant CSOM.[3][5]

Parameter This compound (0.5 mg/ml) Placebo Reference
Number of Subjects 1717[3][5]
Treatment Regimen ~100 µl ear drops, twice daily for 2 weeks~100 µl ear drops, twice daily for 2 weeks[3][5]
Treatment Success Rate 47%6%[3][5]
Adverse Events Few, mild to moderate, and unlikely related to treatmentSimilar to this compound group[3][5]

Experimental Protocols

Experimental Workflow: In Vitro Antimicrobial Susceptibility Testing

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Bacteria_Prep Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Incubation Incubate Bacteria with this compound (96-well plate, 37°C, 18-24h) Bacteria_Prep->Incubation Peptide_Prep Prepare Serial Dilutions of this compound Peptide_Prep->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination MBC_Determination Plate onto Agar to Determine Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination

Workflow for determining MIC and MBC of this compound.
In Vitro Antimicrobial Susceptibility Testing (Generalized Protocol)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial peptides.

Materials:

  • This compound peptide

  • Bacterial strains of interest (e.g., S. pneumoniae, H. influenzae, M. catarrhalis)

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)

  • Sterile 96-well polypropylene microtiter plates

  • Sterile culture tubes and plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in the appropriate broth medium.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform two-fold serial dilutions of the this compound stock solution in the 96-well plate using an appropriate diluent.

  • Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control (bacteria without peptide) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that results in no visible growth of the bacteria.

  • MBC Determination:

    • Plate aliquots from the wells with no visible growth onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Clinical Trial Protocol for this compound in CSOM (Phase I/IIa Summary)

This is a summary of the protocol used in the clinical trial for treating adults with CSOM.

Study Design:

  • Phase I: Open-label, dose-finding study (n=16).

  • Phase IIa: Randomized, double-blind, placebo-controlled, multicenter study (n=34).

Patient Population:

  • Adults with chronic suppurative otitis media resistant to conventional antibiotic treatment.

Intervention:

  • This compound Group: Ototopical drops containing this compound at concentrations ranging from 0.25 to 2.0 mg/ml in the dose-finding phase, and the optimal dose of 0.5 mg/ml in the Phase IIa study.[3][5]

  • Placebo Group: Vehicle-only ear drops.

  • Administration: Approximately 100 µl of the solution administered into the affected ear canal twice daily for two weeks.[3][5]

Outcome Measures:

  • Primary (Safety): Recording of adverse events, laboratory tests (hematology, specific peptide antibodies), bacterial cultures from middle ear and throat swabs, and audiometry at baseline and follow-up visits (weeks 1, 2, 4, 8, and 12).[5]

  • Secondary (Efficacy):

    • Improvement in the middle ear mucosa as assessed by otoscopic inspections at baseline and follow-up visits.[5]

    • Quality of life assessments using validated questionnaires.[5]

Experimental Workflow: Clinical Trial for this compound in CSOM

clinical_trial_workflow Screening Patient Screening (CSOM resistant to antibiotics) Randomization Randomization Screening->Randomization Treatment_OP145 This compound Ear Drops (0.5 mg/ml, twice daily, 2 weeks) Randomization->Treatment_OP145 Treatment_Placebo Placebo Ear Drops (twice daily, 2 weeks) Randomization->Treatment_Placebo Follow_Up Follow-up Visits (Weeks 1, 2, 4, 8, 12) Treatment_OP145->Follow_Up Treatment_Placebo->Follow_Up Assessments Safety & Efficacy Assessments (Otoscopy, Cultures, Audiometry, QoL) Follow_Up->Assessments

Simplified workflow of the Phase IIa clinical trial of this compound.

Conclusion

This compound has demonstrated a favorable safety profile and significant efficacy in the treatment of chronic suppurative otitis media in a clinical trial setting. Its dual mechanism of action, combining direct antimicrobial effects with potent anti-inflammatory properties, makes it a compelling candidate for further development. The provided protocols offer a framework for researchers to conduct further preclinical and clinical investigations into the therapeutic potential of this compound for otitis media and other localized infections. Further research is warranted to determine its in vitro activity against a broader range of otitis media pathogens and to evaluate its efficacy in relevant animal models.

References

Unraveling the Dance of Molecules: Techniques for Studying OP-145 and Liposome Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug development and cellular biophysics, understanding the precise interactions between therapeutic peptides and lipid membranes is paramount. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the interaction of the synthetic antimicrobial peptide OP-145 with liposomes, which serve as a fundamental model for cell membranes. A comprehensive understanding of this interaction is crucial for elucidating this compound's mechanism of action and optimizing its therapeutic potential.

This compound, a synthetic peptide derived from the human cathelicidin LL-37, has demonstrated potent antimicrobial and immunomodulatory activities.[1][2] Its efficacy is intrinsically linked to its ability to interact with and disrupt microbial membranes. Liposomes, artificial vesicles composed of a lipid bilayer, offer a versatile and controllable system to dissect these complex interactions. This guide outlines key biophysical techniques to characterize the binding, structural changes, and membrane-disrupting capabilities of this compound.

Key Experimental Techniques

Several powerful techniques can be employed to gain a multi-faceted understanding of the this compound-liposome interaction. These include:

  • Calcein Leakage Assay: To quantify the extent of membrane permeabilization induced by this compound.

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamics of binding, including affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

  • Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of this compound in the absence and presence of liposomes.

  • Cryo-Electron Microscopy (Cryo-EM): To directly visualize the morphology of liposomes and any structural changes induced by the peptide.

The following sections provide detailed protocols for each of these techniques, along with tables summarizing key quantitative data from relevant studies.

I. Calcein Leakage Assay: Quantifying Membrane Permeabilization

This assay measures the ability of this compound to disrupt the integrity of a lipid bilayer by monitoring the release of a fluorescent dye, calcein, from the interior of liposomes. At high concentrations inside the liposome, calcein's fluorescence is self-quenched. Upon membrane disruption by this compound, calcein is released into the surrounding buffer, leading to a significant increase in fluorescence.[3]

Experimental Protocol

Materials:

  • Desired lipids (e.g., POPG for bacterial membrane mimic, POPC for mammalian membrane mimic) in chloroform

  • Calcein

  • HEPES buffer (or other suitable buffer)

  • Triton X-100 (10% v/v solution)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer

Procedure:

  • Liposome Preparation: a. Prepare a lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours. b. Hydrate the lipid film with a calcein solution (e.g., 50-100 mM in HEPES buffer, pH 7.4) by vortexing vigorously. c. Subject the hydrated lipid suspension to at least 5 freeze-thaw cycles using liquid nitrogen and a warm water bath. d. Extrude the liposome suspension through a polycarbonate membrane (e.g., 100 nm pore size) at least 11 times to create large unilamellar vesicles (LUVs).

  • Removal of Free Calcein: a. Separate the calcein-loaded liposomes from the unencapsulated calcein by passing the suspension through a size-exclusion chromatography column pre-equilibrated with HEPES buffer. b. Collect the turbid fractions containing the liposomes.

  • Fluorescence Measurement: a. Dilute the calcein-loaded liposomes to a final lipid concentration of approximately 50-100 µM in a cuvette containing HEPES buffer. b. Record the baseline fluorescence (F0) at an excitation wavelength of 495 nm and an emission wavelength of 515 nm. c. Add varying concentrations of this compound to the cuvette and monitor the increase in fluorescence over time until a plateau is reached (F). d. To determine the maximum fluorescence (Fmax), add Triton X-100 to a final concentration of 0.1% (v/v) to completely lyse the liposomes.

  • Data Analysis: a. Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100

Quantitative Data Summary
Liposome CompositionPeptideIC50 for Leakage (µM)Reference
POPGThis compound~1.0[4]
POPCThis compound> 20[1]
POPC with 25 mol% CholesterolThis compound> 20[1]
PG/CLThis compound~3.2 (after 5 min)[5]
PG/CLSAAP-148~0.4 (after 5 min)[5]

Note: IC50 values can vary depending on the specific experimental conditions.

Calcein_Leakage_Workflow cluster_prep Liposome Preparation cluster_purification Purification cluster_assay Assay LipidFilm 1. Lipid Film Formation Hydration 2. Hydration with Calcein Solution LipidFilm->Hydration FreezeThaw 3. Freeze-Thaw Cycles Hydration->FreezeThaw Extrusion 4. Extrusion (LUVs) FreezeThaw->Extrusion SEC 5. Size-Exclusion Chromatography Extrusion->SEC Dilution 6. Dilute Liposomes in Cuvette SEC->Dilution Baseline 7. Measure Baseline Fluorescence (F₀) Dilution->Baseline AddPeptide 8. Add this compound Baseline->AddPeptide MeasureLeakage 9. Monitor Fluorescence Increase (F) AddPeptide->MeasureLeakage Lysis 10. Add Triton X-100 MeasureLeakage->Lysis MeasureMax 11. Measure Maximum Fluorescence (F_max) Lysis->MeasureMax

Workflow for the calcein leakage assay.

II. Isothermal Titration Calorimetry (ITC): Probing the Thermodynamics of Binding

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (liposomes). This technique provides a complete thermodynamic profile of the interaction in a single experiment.[6][7]

Experimental Protocol

Materials:

  • This compound peptide solution (in buffer)

  • Liposome suspension (in the same buffer)

  • Isothermal Titration Calorimeter

  • Degassing station

Procedure:

  • Sample Preparation: a. Prepare a solution of this compound (e.g., 100-200 µM) and a suspension of liposomes (e.g., 5-10 mM lipid concentration) in the same, thoroughly degassed buffer. b. The concentration of the binding partner in the cell should ideally be at least 10-fold higher than the expected dissociation constant (Kd).[8]

  • ITC Experiment: a. Load the liposome suspension into the sample cell of the calorimeter and the this compound solution into the injection syringe. b. Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). c. Perform a series of injections of the this compound solution into the liposome suspension. d. A control experiment, injecting this compound into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis: a. Subtract the heat of dilution from the raw titration data. b. Integrate the resulting peaks to obtain the heat change per injection. c. Plot the heat change per mole of injectant against the molar ratio of this compound to lipid. d. Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). e. Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the following equations: ΔG = -RT * ln(K_a) ΔG = ΔH - TΔS

Quantitative Data Summary
Liposome CompositionPeptideBinding Constant (K, M⁻¹)Enthalpy (ΔH, kcal/mol)Entropy (ΔS, cal/mol·K)Reference
DMPC:DMPGLWCopW291.8 x 10⁶-1.522.8[6]
DMPC:DMPGWCopW291.5 x 10⁶-1.224.1[6]
POPGC16-KKKK-NH21.2 x 10⁴-0.3717.5[9]
DPPGC16-KKKK-NH21.1 x 10⁴-1.6012.8[9]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis PrepPeptide Prepare this compound Solution Degas Degas Both Samples PrepPeptide->Degas PrepLipo Prepare Liposome Suspension PrepLipo->Degas LoadSamples Load Liposomes (Cell) & this compound (Syringe) Degas->LoadSamples Titration Perform Titration (Inject this compound) LoadSamples->Titration MeasureHeat Measure Heat Change per Injection Titration->MeasureHeat DilutionCorrection Correct for Heat of Dilution MeasureHeat->DilutionCorrection Integration Integrate Peaks DilutionCorrection->Integration PlotData Plot Heat Change vs. Molar Ratio Integration->PlotData FitModel Fit to Binding Model PlotData->FitModel Thermodynamics Determine K_d, n, ΔH, ΔS, ΔG FitModel->Thermodynamics CD_Spectroscopy_Pathway OP145_solution This compound in Aqueous Solution OP145_liposome This compound with Liposomes OP145_solution->OP145_liposome + Liposomes RandomCoil Random Coil Structure OP145_solution->RandomCoil Predominantly AlphaHelix α-Helical Structure OP145_liposome->AlphaHelix Induces CryoEM_Observation OP145 This compound PG_Lipo PG Liposomes (Bacterial Mimic) OP145->PG_Lipo PC_Lipo PC Liposomes (Mammalian Mimic) OP145->PC_Lipo MembraneThinning Membrane Thinning & Quasi-interdigitation PG_Lipo->MembraneThinning Induces Disintegration Disintegration into Micelles & Bilayer Sheets PC_Lipo->Disintegration Leads to

References

Troubleshooting & Optimization

Technical Support Center: Enhancing OP-145 Peptide Stability in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the stability of the OP-145 peptide in human plasma. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in human plasma a concern?

A1: this compound is a synthetic 24-mer antimicrobial peptide derived from the human cathelicidin LL-37. It exhibits potent bactericidal activity against a range of pathogens by disrupting their cytoplasmic membranes. However, like many therapeutic peptides, this compound is susceptible to rapid degradation by proteases present in human plasma, which can significantly reduce its therapeutic efficacy and in vivo half-life.

Q2: What is the typical half-life of antimicrobial peptides like this compound in human plasma?

Q3: What are the primary mechanisms of this compound degradation in plasma?

A3: Peptide degradation in plasma is primarily mediated by peptidases, which are enzymes that cleave peptide bonds. These can be broadly categorized as exopeptidases, which cleave at the N- or C-terminus, and endopeptidases, which cleave within the peptide sequence. The specific cleavage sites in this compound would need to be determined experimentally, for example, by using mass spectrometry to identify degradation products.

Q4: What are the most common strategies to improve the plasma stability of this compound?

A4: Several effective strategies can be employed to enhance the stability of this compound in human plasma. These include:

  • N-terminal Acetylation: Capping the N-terminus with an acetyl group to block degradation by aminopeptidases.

  • C-terminal Amidation: Modifying the C-terminus to a carboxamide to prevent cleavage by carboxypeptidases.

  • Substitution with D-amino acids: Replacing L-amino acids at cleavage sites with their D-isomers makes the peptide resistant to standard proteases.

  • Peptide Cyclization: Creating a cyclic structure to make the peptide less accessible to proteases.

  • PEGylation: Attaching polyethylene glycol (PEG) chains to increase the peptide's size and shield it from enzymatic degradation.

  • Lipidation: Covalently attaching a lipid moiety to promote binding to serum albumin, thereby extending its circulation time.

Q5: How can I assess the stability of my modified this compound peptide?

A5: The most common method is an in vitro plasma stability assay. This involves incubating your peptide in human plasma at 37°C, taking samples at various time points, stopping the enzymatic degradation, and then quantifying the amount of intact peptide remaining using techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Issue 1: Rapid and Complete Degradation of this compound in Initial Plasma Stability Assay

Possible Causes:

  • High susceptibility of the unmodified peptide to plasma proteases.

  • Errors in the experimental setup leading to accelerated degradation.

  • Problems with the analytical method for detecting the intact peptide.

Troubleshooting Workflow:

start Rapid Degradation Observed check_protocol Verify Assay Protocol (Timepoints, Quenching, Storage) start->check_protocol check_analytics Confirm Analytical Method Sensitivity and Specificity for Intact Peptide check_protocol->check_analytics identify_cleavage Identify Cleavage Sites (Mass Spectrometry) check_analytics->identify_cleavage apply_modifications Apply Stabilization Strategies (e.g., Terminal Modifications, D-amino acid substitution) identify_cleavage->apply_modifications re_evaluate Re-evaluate Stability of Modified Peptide apply_modifications->re_evaluate

Troubleshooting Workflow for Rapid Degradation

Detailed Steps:

  • Verify Assay Protocol: Double-check all steps of your plasma stability assay. Ensure that time points are appropriate, the quenching step (e.g., addition of acid or organic solvent) is effective at stopping enzymatic activity immediately, and samples are stored properly to prevent further degradation.

  • Confirm Analytical Method: Ensure your HPLC or LC-MS method is optimized to specifically detect the intact this compound peptide and can distinguish it from potential degradation products. Run a control sample of the peptide in buffer to confirm its retention time and signal intensity.

  • Identify Cleavage Sites: If possible, use mass spectrometry (MS) to analyze the plasma samples at different time points. This can help identify the mass of the degradation products, allowing you to pinpoint the specific peptide bonds that are being cleaved.

  • Apply Stabilization Strategies: Based on the identified cleavage sites, or as a general approach, implement one or more of the stabilization strategies outlined in the FAQs and detailed in the experimental protocols below.

  • Re-evaluate Stability: Perform the plasma stability assay with the modified this compound peptide to determine if the half-life has improved.

Issue 2: Inconsistent or Non-Reproducible Stability Results

Possible Causes:

  • Variability in plasma batches.

  • Inconsistent sample handling and processing.

  • Issues with peptide solubility or aggregation.

  • Analytical instrument variability.

Troubleshooting Workflow:

start Inconsistent Stability Results check_plasma Use Pooled Human Plasma and Consistent Batch start->check_plasma standardize_handling Standardize Sample Handling (Thawing, Pipetting, Incubation) check_plasma->standardize_handling check_solubility Assess Peptide Solubility and Aggregation standardize_handling->check_solubility instrument_qc Perform Instrument Qualification and Calibration check_solubility->instrument_qc analyze_data Re-analyze Data with Appropriate Statistical Methods instrument_qc->analyze_data

Troubleshooting Workflow for Inconsistent Results

Detailed Steps:

  • Use Pooled Plasma: Use pooled human plasma from multiple donors to average out individual variations in enzyme activity. If possible, use the same batch of plasma for a series of comparative experiments.

  • Standardize Sample Handling: Ensure that all experimental parameters, including plasma thawing, pipetting techniques, incubation times and temperatures, and sample processing, are kept consistent across all experiments.

  • Assess Peptide Solubility: Poor solubility can lead to inconsistent results. Confirm that your peptide is fully dissolved in the assay buffer before adding it to the plasma. You may need to optimize the formulation of your peptide stock solution.

  • Instrument Qualification: Regularly perform qualification and calibration of your analytical instruments (HPLC, LC-MS) to ensure consistent performance.

  • Data Analysis: Use appropriate statistical methods to analyze your data and determine the significance of any observed variations.

Data Presentation

The following tables summarize the expected impact of various stabilization strategies on the half-life of peptides in human plasma, based on literature data for various peptides. The actual improvement for this compound will need to be determined experimentally.

Table 1: Effect of Terminal Modifications on Peptide Half-life in Human Serum/Plasma

ModificationUnmodified Peptide Half-lifeModified Peptide Half-lifeFold ImprovementCitation
N-terminal Acetylation< 30 minutes~ 1 hour~2x[1]
N-terminal Acetylation (anionic peptide)< 30 minutes8.64 - 20.7 hours>17x[2]
C-terminal Amidation~ 18 minutes~ 18 minutesNo significant change[3]

Table 2: Effect of Cyclization on Peptide Half-life in Human Serum

PeptideLinear Half-lifeCyclic Half-lifeFold ImprovementCitation
Hexameric Peptide< 30 minutes> 8 hours>16x[1]

Table 3: Effect of PEGylation on Peptide Half-life in Plasma

Peptide/ProteinUnmodified Half-lifePEGylated Half-lifeFold ImprovementCitation
rhTIMP-1 (in mice)1.1 hours28 hours~25x[4]

Table 4: Effect of Lipidation on Peptide/GLP-1 Analogue Half-life

PeptideUnmodified Half-lifeLipidated Half-lifeFold ImprovementCitation
Insulin4-6 minutes5-7 hours~60x
Liraglutide (GLP-1 analogue)~2 minutes (native GLP-1)~13 hours~390x

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Human Plasma

Objective: To determine the half-life (t½) of this compound or its modified analogs in human plasma.

Materials:

  • This compound peptide (lyophilized)

  • Pooled human plasma (with anticoagulant, e.g., EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile with 1% trifluoroacetic acid (TFA))

  • Internal standard (a stable peptide with similar properties but a different mass)

  • Water bath or incubator at 37°C

  • Microcentrifuge

  • RP-HPLC or LC-MS/MS system

Procedure:

  • Peptide Preparation: Prepare a stock solution of the this compound peptide in an appropriate solvent (e.g., sterile water or PBS) at a concentration of 1 mg/mL.

  • Plasma Preparation: Thaw the pooled human plasma in a 37°C water bath. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cryoprecipitates.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the this compound peptide into the plasma to a final concentration of 10 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing the quenching solution (e.g., 300 µL of cold acetonitrile with internal standard).

    • Vortex vigorously for 30 seconds to precipitate the plasma proteins.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant by RP-HPLC or LC-MS/MS to quantify the amount of intact this compound peptide remaining.

  • Data Analysis:

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay curve.

Protocol 2: N-terminal Acetylation of this compound

Objective: To cap the N-terminus of this compound to prevent degradation by aminopeptidases.

Materials:

  • This compound peptide (on-resin or in solution)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) for on-resin synthesis

Procedure (On-Resin):

  • Swell the this compound-resin in DMF.

  • Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Add the acetylation solution to the resin and shake at room temperature for 1-2 hours.

  • Wash the resin thoroughly with DMF and DCM.

  • Cleave the acetylated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).

Procedure (In Solution):

  • Dissolve the purified this compound peptide in DMF.

  • Add DIPEA (5 equivalents) to the peptide solution.

  • Add acetic anhydride (5 equivalents) dropwise while stirring.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by RP-HPLC or LC-MS.

  • Purify the acetylated peptide by preparative RP-HPLC.

Protocol 3: C-terminal Amidation of this compound

Objective: To modify the C-terminus of this compound to a carboxamide to prevent degradation by carboxypeptidases.

Note: C-terminal amidation is most conveniently achieved during solid-phase peptide synthesis (SPPS) by using an amide resin (e.g., Rink Amide resin).

Procedure (using Rink Amide Resin during SPPS):

  • Start the SPPS of this compound on a Rink Amide resin.

  • Perform the standard Fmoc-based peptide synthesis cycles for each amino acid in the this compound sequence.

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is ready for cleavage.

  • Cleavage of the peptide from the Rink Amide resin with a standard cleavage cocktail will yield the C-terminally amidated this compound peptide.

Visualizations

Signaling Pathways and Experimental Workflows

As this compound's primary mechanism of action is the direct disruption of the bacterial cell membrane rather than a complex signaling pathway, a more practical diagram illustrates the workflow for improving peptide stability.

start Unmodified this compound Peptide stability_assay In Vitro Plasma Stability Assay start->stability_assay analyze_results Analyze Half-life and Degradation Products (LC-MS) stability_assay->analyze_results decision Is Stability Sufficient? analyze_results->decision end Proceed with In Vivo Studies decision->end Yes modify_peptide Select and Apply Stabilization Strategy decision->modify_peptide No re_assay Re-run Plasma Stability Assay on Modified Peptide modify_peptide->re_assay re_assay->analyze_results

Workflow for Improving this compound Stability

Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationships in troubleshooting common issues during peptide stability experiments.

start Unexpected Experimental Outcome (e.g., Low Stability, High Variability) check_peptide Verify Peptide Integrity (Purity, Concentration, Solubility) start->check_peptide check_reagents Check Reagent Quality (Plasma, Solvents, Buffers) start->check_reagents check_protocol Review Experimental Protocol (Incubation, Quenching, Analysis) start->check_protocol check_instrument Validate Instrument Performance (Calibration, Sensitivity) start->check_instrument isolate_variable Isolate and Test One Variable at a Time check_peptide->isolate_variable check_reagents->isolate_variable check_protocol->isolate_variable check_instrument->isolate_variable conclusion Identify and Correct the Root Cause isolate_variable->conclusion

Logical Troubleshooting of Peptide Stability Assays

References

Technical Support Center: OP-145 Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the OP-145 peptide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and purification.

This compound Peptide: Key Characteristics

This compound is a 24-amino acid synthetic antimicrobial peptide derived from the human cathelicidin LL-37.[1][2] It is engineered to form an amphipathic helix, a key feature for its biological activity.[2] To enhance its stability against proteolytic degradation, the N-terminus is acetylated and the C-terminus is amidated.[1]

Sequence: Ac-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Glu-Arg-Ile-Lys-Arg-Phe-Leu-Arg-Glu-Leu-Val-Arg-Pro-Leu-Arg-NH₂[2]

Physicochemical Properties Summary

PropertyValue/DescriptionSignificance in Synthesis & Purification
Molecular Formula C₁₄₂H₂₄₆N₄₆O₃₁[2][3]Affects mass spectrometry analysis for identity and purity checks.
Molecular Weight ~3093.76 g/mol [3]Critical for mass spectrometry confirmation.
Net Charge (Physiological pH) +6[4]The high positive charge influences solubility and interaction with HPLC columns.
Amino Acid Composition Rich in basic (Arg, Lys) and hydrophobic (Ile, Leu, Val, Phe) residues.[2][5]This combination can lead to challenges in coupling reactions and increases the risk of aggregation.
Modifications N-terminal Acetylation, C-terminal Amidation.[1][6]These modifications protect against enzymatic degradation and must be incorporated during synthesis.
Structure Amphipathic α-helix.[2]The tendency to form secondary structures can contribute to peptide aggregation.

Troubleshooting Guide: this compound Peptide Synthesis

This section addresses common problems encountered during the solid-phase peptide synthesis (SPPS) of this compound.

Frequently Asked Questions (FAQs) - Synthesis

Q1: I am observing low coupling efficiency, particularly with hydrophobic residues like Ile, Val, and Leu. What can I do?

A1: Low coupling efficiency with bulky and hydrophobic amino acids is a common challenge. Several factors could be at play:

  • Steric Hindrance: Consecutive hydrophobic residues can create a sterically hindered environment, making it difficult for the incoming activated amino acid to access the N-terminus of the growing peptide chain.

  • Peptide Aggregation: The growing peptide chain, rich in hydrophobic residues, can aggregate on the solid support, further blocking access to the reactive sites.[7][8]

Troubleshooting Steps:

  • Optimize Coupling Reagents:

    • Switch to a more potent coupling reagent. If you are using HBTU/HOBt, consider HATU, which is known to be more effective for difficult couplings.

  • Extend Coupling Time:

    • Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight for problematic residues.

  • Perform Double Coupling:

    • After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.

  • Incorporate "Difficult Sequence" Protocols:

    • Use solvents known to disrupt secondary structures and aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in place of or in addition to dimethylformamide (DMF).[7]

    • Consider microwave-assisted synthesis, which can accelerate coupling reactions and reduce aggregation.[8]

Q2: My peptide synthesis is failing, and mass spectrometry of the crude product shows multiple peaks corresponding to deletion sequences. What is the cause?

A2: Deletion sequences are a common type of impurity in SPPS and result from incomplete coupling at one or more steps.[9][10][11] For this compound, this can be particularly prevalent due to its hydrophobic and sterically hindered sequences.

Troubleshooting Steps:

  • Capping: After each coupling step, "cap" any unreacted N-termini by treating the resin with acetic anhydride. This will prevent these shorter sequences from continuing to elongate in subsequent cycles, simplifying the final purification.

  • Monitor Coupling Efficiency: Use a qualitative test like the ninhydrin (Kaiser) test to check for the presence of free primary amines after each coupling step. A positive test (blue color) indicates incomplete coupling, and a double coupling should be performed.

  • Review Synthesis Protocol for Difficult Residues: Pay special attention to the coupling of residues like Ile, Val, and Arg. Proactively use extended coupling times or double coupling for these amino acids.

Q3: I am noticing a significant number of side-reaction products in my crude peptide analysis. Which residues in this compound are most susceptible?

A3: Several amino acids in the this compound sequence are prone to side reactions:[12][13]

  • Arginine (Arg): The guanidinium side chain is highly nucleophilic and can undergo modifications if not properly protected.

  • Glutamic Acid (Glu): Can form pyroglutamate at the N-terminus if it is the N-terminal residue (not the case for this compound, but relevant for other peptides) or other side reactions.[10][14]

Troubleshooting Steps:

  • Ensure Proper Side-Chain Protection: Use high-quality Fmoc-amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arginine, OtBu for Glutamic Acid).

  • Optimize Cleavage Conditions: During the final cleavage from the resin, use a scavenger cocktail to prevent the re-attachment of protecting groups to sensitive residues. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

Troubleshooting Guide: this compound Peptide Purification

This section provides guidance on overcoming challenges during the purification of this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Standard RP-HPLC for this compound Purification

Objective: To purify the crude this compound peptide to >95% purity.

Materials:

  • Crude, lyophilized this compound peptide

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Preparative C18 RP-HPLC column

  • HPLC system with a UV detector (monitoring at 214 nm and 280 nm)

Methodology:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a solvent mixture that ensures complete solubilization (e.g., a small amount of ACN or DMSO, then dilute with Mobile Phase A). It is critical to ensure the sample is fully dissolved to prevent column clogging and poor separation. If the peptide is difficult to dissolve, sonication can be helpful.[15] Filter the sample through a 0.22 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a stable flow rate.

  • Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A typical starting gradient for a hydrophobic peptide like this compound would be:

    • 5-25% B over 5 minutes

    • 25-55% B over 60 minutes

    • 55-95% B over 5 minutes (for column wash)

    • Hold at 95% B for 10 minutes

    • Return to 5% B over 5 minutes and re-equilibrate.

    • Note: This gradient should be optimized based on the results of an initial analytical HPLC run.

  • Fraction Collection: Collect fractions (typically 1-2 mL) as peaks are detected by the UV detector.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (>95%) and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Frequently Asked Questions (FAQs) - Purification

Q1: My peptide is precipitating during the purification process, either before injection or in the HPLC tubing. How can I prevent this?

A1: Precipitation is a common issue with hydrophobic peptides like this compound, often due to aggregation.[15][16][17]

Troubleshooting Steps:

  • Improve Solubility in the Sample:

    • Dissolve the crude peptide in a small amount of organic solvent like DMSO or isopropanol before diluting with the aqueous mobile phase.

    • Avoid dissolving the peptide at a very high concentration. It is better to perform multiple smaller injections than one large, highly concentrated injection that may precipitate.[15]

  • Modify Mobile Phases:

    • In some cases, adding a small percentage of isopropanol to Mobile Phase B can improve the solubility of highly hydrophobic peptides.

    • Ensure that the starting percentage of organic solvent in your gradient is not too low, as this can cause the peptide to precipitate on the column head.

Q2: I am getting poor peak shape (broad peaks, tailing) and low recovery during RP-HPLC. What are the likely causes?

A2: Poor chromatography of this compound is often linked to its hydrophobic and cationic nature, as well as potential aggregation.

Troubleshooting Steps:

  • Optimize Gradient Slope: A shallow gradient is often necessary to resolve impurities that are structurally similar to the target peptide.[18] Experiment with reducing the rate of increase of acetonitrile in your gradient (e.g., 0.5% per minute instead of 1% per minute).

  • Check for Aggregation:

    • Prepare your sample in a denaturing solvent (e.g., 6M Guanidine HCl) before injection to disrupt aggregates. Note that this will require subsequent removal.

    • Try injecting a smaller amount of peptide to see if the peak shape improves, which can indicate an overloading or aggregation issue.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can sometimes reduce peptide secondary structure and aggregation, leading to sharper peaks.

  • Column Choice: Ensure you are using a wide-pore (300 Å) HPLC column, which is suitable for large peptides.[19]

Q3: My final purified peptide has a low net weight, and I suspect a high content of Trifluoroacetic acid (TFA) counterions. How can I address this?

A3: TFA from the mobile phase forms salts with the basic residues (Arg, Lys) of this compound.[2] While necessary for good chromatography, high TFA content can be problematic for biological assays and affects the accurate determination of peptide concentration.

Troubleshooting Steps:

  • TFA Removal Post-Purification:

    • Perform multiple rounds of lyophilization from a dilute HCl solution (e.g., 0.01 M HCl) to replace the TFA counterions with chloride ions.

    • Alternatively, use a salt exchange resin to switch the counterion to acetate or chloride.

  • Optimize HPLC Method: Use the lowest possible concentration of TFA in your mobile phases that still provides good peak shape (typically 0.05% - 0.1%).

Note on F2A-Containing Peptides

Initial information suggested this compound might be related to an "F2A-K-F2A" sequence. While this compound does not contain an F2A sequence, researchers working with peptides that do incorporate the F2A "self-cleaving" motif face a unique set of challenges.

Q: I am synthesizing a peptide containing an F2A sequence and observe a significant amount of a higher molecular weight impurity. What is this?

A: The F2A sequence and other 2A peptides mediate a "ribosomal skip" during translation, leading to the "cleavage" of the polypeptide chain.[8][14][20][21] In chemical synthesis, this concept is not directly applicable. However, if you are expressing a recombinant protein with an F2A sequence, incomplete cleavage is a very common issue.[13][22][23]

  • The Impurity: The high molecular weight species is likely the "uncleaved" fusion protein, where the peptide bond between the final glycine and proline of the F2A sequence was formed.[22]

  • Cleavage Efficiency: The efficiency of this "cleavage" varies between different 2A peptides (T2A and P2A are generally more efficient than F2A) and can be influenced by the surrounding amino acid sequences.[14][24]

  • Mitigation: Adding a flexible linker, such as a Gly-Ser-Gly (GSG) sequence, immediately before the F2A motif has been shown to improve cleavage efficiency.[7][13]

Visualizations

Logical Workflow for Troubleshooting Low Purity in this compound Synthesis

G start Low Purity of Crude this compound check_ms Analyze Crude by MS start->check_ms deletion_seq Deletion Sequences Present? check_ms->deletion_seq side_reactions Side Reaction Products Present? check_ms->side_reactions deletion_seq->side_reactions No optimize_coupling Optimize Coupling: - Use HATU - Double Couple - Increase Time deletion_seq->optimize_coupling Yes use_capping Implement Acetic Anhydride Capping Step deletion_seq->use_capping Yes check_protecting_groups Verify Protecting Group Strategy (e.g., Pbf for Arg) side_reactions->check_protecting_groups Yes optimize_cleavage Use/Optimize Scavenger Cocktail side_reactions->optimize_cleavage Yes end Improved Purity side_reactions->end No optimize_coupling->end use_capping->end check_protecting_groups->end optimize_cleavage->end

Caption: Troubleshooting decision tree for low purity in this compound synthesis.

Experimental Workflow: this compound Synthesis to Purification

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis s1 Resin Preparation s2 Iterative Coupling & Deprotection Cycles s1->s2 s3 N-term Acetylation & C-term Amidation s2->s3 c1 Cleavage from Resin with TFA Cocktail s3->c1 c2 Precipitation in Cold Ether c1->c2 p1 Crude Peptide Solubilization c2->p1 p2 Preparative RP-HPLC p1->p2 p3 Fraction Analysis (LC-MS) p2->p3 p4 Pooling & Lyophilization p3->p4 final_product final_product p4->final_product >95% Pure this compound

Caption: Overall workflow from this compound synthesis to final purified product.

References

Technical Support Center: Optimizing OP-145 Concentration for Anti-Biofilm Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the synthetic antimicrobial peptide OP-145 for anti-biofilm activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for anti-biofilm research?

A1: this compound is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37.[1] It is investigated for its potent antimicrobial and anti-biofilm properties, particularly against antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves disrupting bacterial cell membranes and modulating host immune responses, making it a promising candidate for treating biofilm-associated infections.

Q2: What is a typical starting concentration range for this compound in an anti-biofilm assay?

A2: Based on available literature, a common starting concentration range for assessing the anti-biofilm activity of this compound against S. aureus is between 0 to 12.8 µM.[3] For broader antimicrobial activity assays, concentrations can range up to 204.8 µM.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain and experimental conditions.

Q3: How does this compound inhibit biofilm formation?

A3: this compound, being a derivative of LL-37, is believed to inhibit biofilm formation through multiple mechanisms. These include disrupting the bacterial cell membrane, interfering with quorum sensing (QS) signaling pathways that regulate biofilm development, and down-regulating the expression of genes essential for biofilm matrix production.[4][5][6] Specifically, it has been shown to affect the las and rhl QS systems in Pseudomonas aeruginosa and is suggested to interfere with the agr QS system in Staphylococcus aureus.[4][7][8][9]

Q4: Can this compound eradicate established biofilms?

A4: Yes, studies on the parent peptide LL-37 suggest that it can both inhibit the formation of new biofilms and disrupt pre-existing ones.[7][8] The concentrations required for eradication may be higher than those for inhibition. It is crucial to differentiate between the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC) in your experiments.

Q5: What are the most common assays to measure the anti-biofilm activity of this compound?

A5: The most common in vitro assays are the Crystal Violet (CV) assay for quantifying biofilm biomass and the Colony-Forming Unit (CFU) counting method for determining the viability of bacteria within the biofilm. Scanning Electron Microscopy (SEM) is also frequently used for visual confirmation of biofilm disruption.[1]

Data Presentation: Anti-Biofilm Activity of this compound and LL-37

The following table summarizes quantitative data from various studies on the anti-biofilm concentrations of this compound and its parent peptide, LL-37.

PeptideTarget Organism(s)Assay TypeEffective Concentration RangeKey FindingsReference
This compound Staphylococcus aureus JAR060131Crystal Violet0 – 12.8 µMDose-dependent reduction in biofilm mass.[3]
This compound Clinically Isolated MRSA strainsColony CountsNot specified, but significant reductionSignificantly decreased MRSA counts in biofilms after 24 hours.[1][2]
LL-37 Pseudomonas aeruginosa PAO1Biofilm Inhibition Assay0.5 µg/mL (approx. 0.1 µM)Potent inhibition of biofilm formation at sub-MIC levels.[4]
LL-37 Pseudomonas aeruginosaGene Expression Analysis1 µg/mL (approx. 0.2 µM)Downregulation of rhlA and rhlB genes involved in the Rhl quorum sensing system.[10]
LL-37 Staphylococcus aureusBiofilm Eradication Assay1.75 - 100 µMDose-dependent reduction in viability of established biofilms, with a 4.3-log reduction at 10 µM.[5]

Experimental Protocols

Crystal Violet (CV) Assay for Biofilm Quantification

This method assesses the total biomass of a biofilm.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture (e.g., S. aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Grow a bacterial culture overnight at 37°C. Dilute the culture in fresh medium to a final concentration of approximately 1 x 106 CFU/mL.

  • Biofilm Formation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add 100 µL of sterile medium to control wells.

  • This compound Treatment: Add 100 µL of varying concentrations of this compound to the wells containing the bacterial culture. Include a no-peptide control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently aspirate the medium and planktonic cells from each well. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.

  • Staining: Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the Crystal Violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

Colony-Forming Unit (CFU) Assay for Viability

This method determines the number of viable bacterial cells within a biofilm.

Materials:

  • Biofilms grown in 96-well plates (as described in the CV assay protocol)

  • Sterile PBS

  • Sterile microcentrifuge tubes

  • Sonicator or vortex mixer

  • Agar plates (e.g., Tryptic Soy Agar - TSA)

  • Incubator

Procedure:

  • Biofilm Preparation: Grow and treat biofilms with this compound as described in the CV assay protocol (steps 1-4).

  • Washing: Gently aspirate the medium and wash the biofilms twice with sterile PBS.

  • Biofilm Disruption: Add 200 µL of sterile PBS to each well. Scrape the bottom and sides of the wells with a sterile pipette tip to detach the biofilm. Transfer the suspension to a microcentrifuge tube.

  • Homogenization: Sonicate the suspension for 30-60 seconds or vortex vigorously for 1-2 minutes to break up bacterial aggregates.

  • Serial Dilutions: Perform a series of 10-fold dilutions of the homogenized suspension in sterile PBS.

  • Plating: Plate 100 µL of the appropriate dilutions onto TSA plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Counting: Count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculation: Calculate the CFU/mL in the original biofilm suspension, taking into account the dilution factor.

Troubleshooting Guides

Crystal Violet Assay

IssuePossible Cause(s)Suggested Solution(s)
High background staining in control wells - Insufficient washing- Media components precipitating and staining- Increase the number of PBS washes.- Ensure complete removal of the liquid after each wash by inverting and gently tapping the plate on a paper towel.- Use a minimal medium if rich media components are suspected to be the issue.
High variability between replicate wells - Uneven biofilm formation- Inconsistent washing technique- "Edge effect" due to evaporation in outer wells- Ensure a homogenous bacterial inoculum.- Pipette gently and consistently during washing steps to avoid dislodging the biofilm.- Avoid using the outermost wells of the plate or fill them with sterile water to maintain humidity.
No biofilm formation in the positive control - Bacterial strain is a poor biofilm former- Inappropriate growth medium or incubation conditions- Use a known biofilm-forming strain as a positive control.- Optimize growth medium (e.g., add glucose to TSB for some staphylococcal strains).- Ensure optimal incubation time and temperature.
Unexpected increase in biofilm with low peptide concentration - Sub-inhibitory concentrations of some antimicrobials can sometimes stimulate biofilm formation.- This can be a real biological effect. Note the observation and test a wider range of concentrations to see the full dose-response curve.

CFU Assay

IssuePossible Cause(s)Suggested Solution(s)
No colonies on any plates - this compound concentration is too high, leading to complete killing.- Error in serial dilution or plating.- Test a lower range of this compound concentrations.- Double-check dilution calculations and plating technique. Plate a higher volume of the lower dilutions.
Too many colonies to count ("lawn") on all plates - Incomplete biofilm disruption, leading to large clumps being plated.- Insufficient dilution.- Increase sonication or vortexing time to ensure complete biofilm dispersal.- Perform higher serial dilutions.
High variability in CFU counts between replicates - Incomplete homogenization of the biofilm suspension.- Inconsistent scraping or pipetting.- Ensure consistent and thorough sonication/vortexing for all samples.- Standardize the scraping and pipetting technique.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_quantification Quantification cluster_cv_steps CV Assay Details cluster_cfu_steps CFU Assay Details Start Start Culture Overnight Bacterial Culture Start->Culture Dilution Dilute Culture to ~1x10^6 CFU/mL Culture->Dilution Plate_Inoculation Inoculate 96-well Plate Dilution->Plate_Inoculation Add_OP145 Add this compound (Varying Concentrations) Plate_Inoculation->Add_OP145 Incubation Incubate (37°C, 24-48h) for Biofilm Formation Add_OP145->Incubation Wash Wash to Remove Planktonic Cells Incubation->Wash CV_Assay Crystal Violet Assay (Biomass) Wash->CV_Assay CFU_Assay CFU Assay (Viability) Wash->CFU_Assay Stain Stain with 0.1% CV CV_Assay->Stain Disrupt Disrupt Biofilm (Scraping/Sonication) CFU_Assay->Disrupt Wash_CV Wash Excess Stain Stain->Wash_CV Solubilize Solubilize with 30% Acetic Acid Wash_CV->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance End_CV End_CV Read_Absorbance->End_CV Results Serial_Dilute Serial Dilutions Disrupt->Serial_Dilute Plate_Agar Plate on Agar Serial_Dilute->Plate_Agar Incubate_Count Incubate and Count Colonies Plate_Agar->Incubate_Count End_CFU End_CFU Incubate_Count->End_CFU Results Signaling_Pathway cluster_sa Staphylococcus aureus cluster_pa Pseudomonas aeruginosa OP145 This compound (LL-37 derivative) agr_system agr Quorum Sensing System OP145->agr_system inhibits las_rhl_systems las & rhl Quorum Sensing Systems OP145->las_rhl_systems downregulates Biofilm_Genes_SA Biofilm-related Genes (e.g., adhesion, matrix production) agr_system->Biofilm_Genes_SA activates Biofilm_Formation_SA Biofilm Formation Biofilm_Genes_SA->Biofilm_Formation_SA leads to Biofilm_Genes_PA Biofilm-related Genes (e.g., rhlA, rhlB, lasB) las_rhl_systems->Biofilm_Genes_PA activates Biofilm_Formation_PA Biofilm Formation Biofilm_Genes_PA->Biofilm_Formation_PA leads to

References

Technical Support Center: OP-145 in Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the limitations of the synthetic antimicrobial peptide OP-145 in clinical applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimental outcomes.

I. Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during the experimental use of this compound.

FAQs: General Properties and Handling

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic 24-amino acid antimicrobial peptide derived from the human cathelicidin LL-37.[1][2] Its primary mechanism of action involves the disruption of bacterial cell membranes. Due to its cationic nature, this compound preferentially interacts with negatively charged components of bacterial membranes, such as phosphatidylglycerol, leading to membrane thinning, permeabilization, and ultimately cell death.[3] At higher concentrations, it can also cause the disintegration of mammalian-like membranes composed of phosphatidylcholine into disk-like micelles and bilayer sheets.[3]

Q2: How should I properly store and handle this compound?

A2: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C.[4] Once reconstituted, it is recommended to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[4] Prolonged exposure to pH levels above 8.0 should be avoided.[4]

Q3: What is the recommended solvent for reconstituting this compound?

A3: The choice of solvent can impact the solubility and stability of this compound. Sterile, deionized water or a dilute acidic solution, such as 0.01% acetic acid, is often recommended for initial reconstitution. The peptide's solubility can be influenced by the presence of trifluoroacetic acid (TFA) salts from the purification process.[5]

Troubleshooting: Common Experimental Issues

Q1: I am observing lower than expected antimicrobial activity in my in vitro assays. What could be the cause?

A1: Several factors can contribute to reduced this compound activity:

  • Peptide Adsorption: Cationic peptides like this compound can adhere to negatively charged surfaces of standard polystyrene labware, reducing the effective concentration in your assay. Solution: Use low-binding polypropylene plates and tubes for all experiments involving this compound.

  • Media Composition: High salt concentrations or the presence of polyanionic molecules in standard culture media (e.g., Mueller-Hinton Broach) can interfere with the cationic peptide's activity. Solution: Consider using a cation-adjusted Mueller-Hinton Broth or a more physiologically relevant medium with lower salt content.

  • Peptide Aggregation: this compound may aggregate under certain conditions, reducing its effective concentration. Solution: Ensure complete solubilization upon reconstitution. If aggregation is suspected, brief sonication may help. Visually inspect solutions for any precipitates.

  • Inoculum Effect: A high bacterial inoculum can overwhelm the peptide, leading to an artificially high Minimum Inhibitory Concentration (MIC). Solution: Standardize your bacterial inoculum to approximately 5 x 10^5 CFU/mL for MIC assays.

Q2: My this compound solution appears cloudy or shows precipitation. How can I resolve this?

A2: Cloudiness or precipitation can be due to poor solubility or aggregation.

  • Solubility Issues: If the peptide is difficult to dissolve, consider using a small amount of a co-solvent like acetonitrile or DMSO, but be mindful of its potential effects on your assay. The presence of TFA salts can sometimes enhance solubility in aqueous solutions.[5]

  • Aggregation: As mentioned above, sonication can help to break up aggregates. Preparing fresh solutions before each experiment is also recommended.

Q3: I am concerned about the stability of this compound in my experimental setup. What are the common degradation pathways?

A3: Peptide degradation can occur via several mechanisms:

  • Proteolytic Degradation: Although this compound was designed for improved stability compared to its parent peptide LL-37, it can still be susceptible to proteases present in biological fluids like plasma.[1] The N-terminal acetylation and C-terminal amidation of this compound enhance its resistance to proteolysis.[6] Solution: When working with biological fluids, consider the use of protease inhibitors if compatible with your experimental design.

  • pH-dependent Hydrolysis: Peptide bonds can undergo hydrolysis, a process that can be influenced by pH.[7] Solution: Maintain the pH of your experimental solutions within a stable and appropriate range. Avoid prolonged exposure to highly acidic or alkaline conditions.[4]

Q4: My in vivo experiments are showing limited efficacy. What are the potential reasons?

A4: The transition from in vitro to in vivo studies presents several challenges:

  • Proteolytic Degradation: As mentioned, proteases in the blood can degrade this compound. Solution: Advanced drug delivery systems can shield the peptide from enzymatic degradation.

  • Rapid Clearance: Peptides can be quickly cleared from circulation. Solution: Formulation approaches can help to extend the half-life of the peptide in vivo.

II. Data Presentation

Table 1: Antimicrobial Activity of this compound against Selected Pathogens

Bacterial SpeciesStrain TypeMIC Range (µM)Reference
Staphylococcus aureusMRSA0.8 - 1.6[2]
Staphylococcus aureusClinically Isolated Drug-Resistant-
Enterococcus hiraeATCC 105410.8 - 3.2[1]

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

III. Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound (lyophilized)

  • Sterile, deionized water or 0.01% acetic acid

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in sterile water or 0.01% acetic acid to a concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum:

    • Inoculate a single bacterial colony into MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of 0.08-0.1 (equivalent to a 0.5 McFarland standard).

    • Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Assay Setup:

    • Prepare serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well polypropylene plate. The final volume in each well should be 50 µL.

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

    • Include a positive control for bacterial growth (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the OD600 using a plate reader.

Protocol 2: Cytotoxicity Assay using MTT

Objective: To assess the cytotoxic effect of this compound on mammalian cells.

Materials:

  • Mammalian cell line (e.g., HaCaT, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well tissue culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Biofilm Disruption Assay

Objective: To evaluate the ability of this compound to disrupt pre-formed bacterial biofilms.

Materials:

  • Bacterial strain capable of biofilm formation

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • This compound

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

  • Sterile 96-well polystyrene microtiter plates

Procedure:

  • Biofilm Formation:

    • Grow an overnight culture of the bacterial strain in TSB.

    • Dilute the culture 1:100 in TSB supplemented with 1% glucose.

    • Add 200 µL of the diluted culture to the wells of a 96-well polystyrene plate and incubate for 24-48 hours at 37°C without shaking.

  • Peptide Treatment:

    • Carefully remove the planktonic bacteria from the wells by aspiration.

    • Gently wash the wells twice with sterile PBS.

    • Add 200 µL of different concentrations of this compound in TSB to the wells. Include a control with TSB only.

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Biofilm Staining and Quantification:

    • Remove the medium and wash the wells with PBS.

    • Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet and wash the wells thoroughly with water.

    • Air dry the plate.

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stained biofilm.

  • Data Analysis: Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance compared to the control indicates biofilm disruption.

IV. Mandatory Visualization

OP145_Signaling_Pathway cluster_bacterial_membrane Bacterial Cell Membrane (Negatively Charged) cluster_extracellular Extracellular Space cluster_effects Membrane Disruption Effects Phosphatidylglycerol Phosphatidylglycerol (PG) Membrane_Thinning Membrane Thinning Phosphatidylglycerol->Membrane_Thinning Lipoteichoic_Acid Lipoteichoic Acid (LTA) OP145 This compound (Cationic) OP145->Phosphatidylglycerol Electrostatic Interaction OP145->Lipoteichoic_Acid Binding Permeabilization Permeabilization Membrane_Thinning->Permeabilization Cell_Lysis Cell Lysis Permeabilization->Cell_Lysis

Caption: this compound mechanism of action on bacterial membranes.

Experimental_Workflow_MIC start Start prep_peptide Prepare this compound Serial Dilutions (Polypropylene Plate) start->prep_peptide prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum combine Combine Peptide Dilutions and Bacterial Inoculum prep_peptide->combine prep_inoculum->combine incubate Incubate at 37°C for 18-24 hours combine->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

troubleshooting OP-145 aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OP-145. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of the synthetic antimicrobial peptide this compound, with a specific focus on troubleshooting aggregation issues in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37.[1][2] It is a 24-amino acid peptide that has been modified to enhance its stability and antimicrobial properties.[1] this compound has demonstrated significant activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its mechanism of action involves interaction with and disruption of bacterial cell membranes.[4]

Q2: What are the common causes of this compound aggregation?

A2: Like many peptides, this compound aggregation can be influenced by several factors including:

  • Peptide Concentration: Higher concentrations of the peptide in solution can increase the likelihood of intermolecular interactions and aggregation.

  • pH and Isoelectric Point (pI): Peptides are least soluble and most prone to aggregation at a pH close to their isoelectric point, where the net charge is zero.

  • Ionic Strength: The salt concentration of the solution can impact peptide solubility and aggregation.

  • Temperature: Elevated temperatures can sometimes promote aggregation.

  • Improper Solubilization: Incorrect initial handling and dissolution of the lyophilized peptide can lead to the formation of aggregates that are difficult to remove.

Q3: How should I properly store this compound?

A3: Lyophilized this compound should be stored in a freezer at or below -20°C.[5] Once reconstituted, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can contribute to aggregation.

Q4: What is the net charge of this compound and how does it affect solubility?

A4: this compound has a net positive charge of +6 at physiological pH.[6][7] This cationic nature generally contributes to its solubility in aqueous solutions. Peptides with a net positive charge are considered basic and are typically more soluble in slightly acidic buffers.[8]

Troubleshooting Guide for this compound Aggregation

This guide provides a systematic approach to identifying and resolving aggregation issues with this compound in your experiments.

Visual Identification of Aggregation

The first step in troubleshooting is to identify if aggregation has occurred. Look for the following signs in your this compound solution:

  • Visible precipitates or particles: The solution may appear cloudy or contain visible solid matter.

  • Gel-like consistency: The solution may become viscous or form a gel over time.

  • Inconsistent experimental results: Aggregation can lead to a decrease in the effective concentration of the active peptide, resulting in variability in your assays.

Troubleshooting Workflow

If you suspect this compound aggregation, follow the workflow below to diagnose and address the issue.

G cluster_0 This compound Aggregation Troubleshooting Workflow A Suspicion of This compound Aggregation B Visual Inspection: Cloudiness, Precipitate, Gel? A->B C No Visible Aggregation B->C No D Visible Aggregation B->D Yes E Review Solubilization Protocol D->E F Was the peptide dissolved directly in neutral buffer? E->F G Re-dissolve new vial using recommended protocol F->G Yes H Check Solution pH F->H No M Problem Resolved G->M I Is pH near the isoelectric point (pI)? H->I J Adjust pH away from pI (e.g., slightly acidic for this compound) I->J Yes K Consider Lowering Peptide Concentration I->K No J->M L Evaluate Ionic Strength of Buffer K->L N Further Optimization Needed L->N

References

Technical Support Center: Strategies to Reduce OP-145 Cytotoxicity to Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of OP-145 cytotoxicity in mammalian cells during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it exhibit cytotoxicity to mammalian cells?

A1: this compound is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. It is designed to have potent antibacterial activity, particularly against multi-drug resistant strains like MRSA[1][2][3]. Its mechanism of action involves disrupting the cell membrane[4]. While it preferentially targets the negatively charged membranes of bacteria, at higher concentrations, it can also interact with and disrupt the membranes of mammalian cells, which are primarily composed of zwitterionic phospholipids, leading to cytotoxicity[5][6].

Q2: At what concentrations does this compound typically show cytotoxicity?

A2: The cytotoxic concentration of this compound can vary depending on the mammalian cell type and the duration of exposure. For instance, concentrations of 0.5 and 1 µg/mL have been shown to be non-toxic to bone marrow stromal cells (BMSCs)[7]. However, its parent peptide, LL-37, and its derivatives can show cytotoxic effects at higher concentrations[8][9]. It is crucial to determine the specific IC50 (half-maximal inhibitory concentration) for your cell line of interest.

Q3: What are the primary strategies to reduce the cytotoxicity of this compound?

A3: The main strategies focus on improving the selectivity of this compound for bacterial cells over mammalian cells and on reducing its systemic exposure. These include:

  • Formulation and Encapsulation: Encapsulating this compound in delivery systems like PLGA microspheres or liposomes can shield it from non-specific interactions with mammalian cells and provide controlled release[1][10].

  • Chemical Modification (PEGylation): Covalently attaching polyethylene glycol (PEG) chains to this compound can increase its biocompatibility and reduce cytotoxicity[11][12][13].

  • Development of Analogues: Designing synthetic analogues of this compound with an improved therapeutic index (the ratio of toxic dose to therapeutic dose) is an active area of research[10][14][15].

  • Targeted Delivery: Engineering delivery systems that specifically target the site of infection can minimize systemic exposure and off-target toxicity[16][17].

Q4: Will modifying this compound to reduce cytotoxicity affect its antimicrobial efficacy?

A4: It is a possibility. Modifications like PEGylation can sometimes lead to a decrease in antimicrobial activity, likely by sterically hindering the peptide's interaction with bacterial membranes[11][18]. Therefore, it is essential to co-evaluate both cytotoxicity and antimicrobial activity (e.g., Minimum Inhibitory Concentration - MIC) of the modified peptide to ensure an improved therapeutic index.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
High cell death observed even at low concentrations of this compound. 1. High sensitivity of the specific mammalian cell line. 2. Errors in peptide concentration determination. 3. Contamination of the peptide stock.1. Perform a dose-response curve to determine the precise IC50 for your cell line. Consider using a less sensitive cell line if appropriate for your experimental goals. 2. Verify the peptide concentration using a reliable quantification method. 3. Use a fresh, validated batch of this compound.
Modified this compound (e.g., PEGylated) shows reduced cytotoxicity but also a significant loss of antimicrobial activity. The modification is sterically hindering the interaction of this compound with the bacterial membrane.1. Optimize the degree of modification (e.g., use a lower molar ratio of PEG to peptide). 2. Experiment with different linker chemistries or attachment sites for the modifying agent. 3. Consider a delivery system (e.g., liposomes) that releases the unmodified peptide at the target site.
Inconsistent results in cytotoxicity assays. 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Issues with the cytotoxicity assay itself (e.g., interference of the peptide with the assay reagents).1. Ensure a uniform cell seeding density across all wells. 2. Standardize the incubation time for peptide exposure. 3. Validate your cytotoxicity assay and consider using an orthogonal method to confirm the results.
Precipitation of this compound in culture medium. The peptide may have limited solubility or may be interacting with components in the serum or medium.1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO) before diluting in culture medium. 2. Test for solubility in different media formulations. 3. Consider using a serum-free medium for short-term cytotoxicity assays if compatible with your cells.

Quantitative Data Summary

PeptideAssay TypeCell Line / TargetResultCitation(s)
This compound Cytotoxicity (MTT)Bone Marrow Stromal Cells (BMSCs)No toxicity observed at 0.5 and 1 µg/mL[7]
LL-37 CytotoxicityHuman lymphoma cell line (U-937 GTB)IC50 of 10 µM[19]
LL-37 derivatives (FK-16, GF-17) CytotoxicityNIH-3T3 fibroblastsNo toxicity below 150 µg/mL (FK-16) and 75 µg/mL (GF-17)[8][9]
SAAP-148 Cytotoxicity (CCK-8)Human bronchial epithelial cells (BEAS-2B)Significantly greater cytotoxicity compared to LL-37[14]
SAAP-148 Hemolytic ActivityHuman Red Blood CellsHigher hemolytic activity compared to LL-37[14]
LL-37 Hemolytic ActivityHuman Red Blood CellsNo hemolysis at >80 µM[17]
LL-37 derivatives (FK-16, GF-17) Hemolytic ActivityRed Blood Cells<1% hemolysis at 75 µg/mL (FK-16) and 18.75 µg/mL (GF-17)[8][9]

Note: The therapeutic index is a critical parameter, calculated as the ratio of the toxic dose (e.g., HC50 or IC50) to the effective therapeutic dose (e.g., MIC)[8]. A higher therapeutic index indicates a safer compound.

Experimental Protocols

Encapsulation of this compound in PLGA Microspheres

This protocol is adapted from methods for encapsulating antimicrobial peptides in PLGA microspheres using a water-in-oil-in-water (w/o/w) double emulsion solvent evaporation technique.

Materials:

  • This compound peptide

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of the inner aqueous phase (w1): Dissolve this compound in deionized water to the desired concentration.

  • Preparation of the oil phase (o): Dissolve PLGA in DCM.

  • Formation of the primary emulsion (w1/o): Add the inner aqueous phase to the oil phase and emulsify using a high-speed homogenizer or sonicator to form a stable water-in-oil emulsion.

  • Formation of the double emulsion (w1/o/w2): Add the primary emulsion to a larger volume of an aqueous solution of PVA (the outer aqueous phase, w2) and homogenize to form the double emulsion.

  • Solvent evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the PLGA microspheres.

  • Collection and washing: Collect the microspheres by centrifugation, wash them several times with deionized water to remove residual PVA and unencapsulated peptide, and then freeze-dry the microspheres for storage.

Characterization:

  • Determine the particle size and morphology using scanning electron microscopy (SEM).

  • Calculate the encapsulation efficiency by dissolving a known amount of microspheres in a suitable solvent, extracting the peptide, and quantifying it using HPLC or a peptide quantification assay.

  • Perform in vitro release studies by incubating the microspheres in PBS at 37°C and measuring the amount of released peptide over time.

PEGylation of this compound

This protocol provides a general method for N-terminal PEGylation of a peptide.

Materials:

  • This compound peptide

  • Methoxy-PEG-succinimidyl carbonate (mPEG-SC) or similar activated PEG

  • Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.0)

  • Quenching solution (e.g., Tris or glycine solution)

  • Dialysis membrane or size-exclusion chromatography column for purification

Procedure:

  • Dissolve this compound in the reaction buffer.

  • Add the activated PEG reagent to the peptide solution at a specific molar ratio (e.g., 1:1, 1:2). The optimal ratio should be determined empirically.

  • Allow the reaction to proceed at room temperature or 4°C with gentle stirring for a specified time (e.g., 2-24 hours).

  • Quench the reaction by adding the quenching solution.

  • Purify the PEGylated peptide from unreacted peptide and PEG using dialysis or size-exclusion chromatography.

  • Characterize the conjugate using techniques like SDS-PAGE and MALDI-TOF mass spectrometry to confirm successful PEGylation.

Formulation of this compound in Liposomes

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.

Materials:

  • This compound peptide

  • Phospholipids (e.g., DOPC, DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., PBS)

Procedure:

  • Dissolve the lipids (phospholipid and cholesterol) in the organic solvent in a round-bottom flask.

  • Create a thin lipid film on the wall of the flask by removing the organic solvent using a rotary evaporator.

  • Further dry the lipid film under vacuum to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer containing the dissolved this compound peptide by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.

  • Remove unencapsulated peptide by dialysis or size-exclusion chromatography.

Visualizations

experimental_workflow cluster_strategy Strategy Selection cluster_reduction Cytotoxicity Reduction Strategies cluster_evaluation Evaluation start High this compound Cytotoxicity Observed q1 Is systemic application required? start->q1 local_app Consider Localized Delivery (e.g., topical, injection) q1->local_app No systemic_app Proceed with Cytotoxicity Reduction Strategies q1->systemic_app Yes encapsulation Encapsulation (PLGA, Liposomes) systemic_app->encapsulation modification Chemical Modification (PEGylation) systemic_app->modification analogs Design Analogues systemic_app->analogs eval_cyto Evaluate Cytotoxicity (IC50 on mammalian cells) encapsulation->eval_cyto modification->eval_cyto analogs->eval_cyto eval_act Evaluate Antimicrobial Activity (MIC against target bacteria) eval_cyto->eval_act eval_hemo Evaluate Hemolytic Activity (HC50 on RBCs) eval_act->eval_hemo calc_ti Calculate Therapeutic Index (IC50/MIC or HC50/MIC) eval_hemo->calc_ti is_improved Is Therapeutic Index Improved? calc_ti->is_improved success Optimized this compound Formulation/Analogue is_improved->success Yes reiterate Re-design or Optimize Strategy is_improved->reiterate No reiterate->systemic_app targeted_delivery cluster_system Targeted Delivery System cluster_environment In Vivo Environment nanoparticle Nanoparticle (e.g., Liposome, PLGA) op145 This compound nanoparticle->op145 Encapsulates ligand Targeting Ligand nanoparticle->ligand Functionalized with circulation Systemic Circulation nanoparticle->circulation Administered into bacterial_cell Bacterial Cell op145->bacterial_cell Acts on infection_site Infection Site circulation->infection_site Accumulates at (Passive or Active Targeting) mammalian_cell Mammalian Cell circulation->mammalian_cell Reduced interaction with infection_site->op145 Releases infection_site->bacterial_cell cytotoxicity_evaluation_workflow start Prepare Modified this compound (e.g., PLGA-encapsulated, PEGylated) add_peptide Add Serial Dilutions of: - Unmodified this compound - Modified this compound - Vehicle Control start->add_peptide seed_cells Seed Mammalian Cells in 96-well plates seed_cells->add_peptide incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) add_peptide->incubate cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, LDH, Neutral Red) incubate->cytotoxicity_assay measure_absorbance Measure Absorbance/Fluorescence cytotoxicity_assay->measure_absorbance calculate_viability Calculate Percent Cell Viability measure_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Values plot_curve->determine_ic50

References

Technical Support Center: Enhancing the Antimicrobial Potency of OP-145

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the antimicrobial peptide OP-145. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your research and development efforts to enhance the antimicrobial potency of this compound.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and its derivatives.

Problem Possible Cause Suggested Solution
Low or no antimicrobial activity Peptide degradation: this compound, like other peptides, can be susceptible to degradation by proteases.- Handle peptide stocks with care, using sterile, nuclease-free water or appropriate buffers. - Store stock solutions at -20°C or below. - Consider using protease inhibitors in your experimental setup if applicable.
Peptide aggregation: Hydrophobic peptides can aggregate, reducing their effective concentration.- Test different solvents for initial peptide dissolution. Start with sterile water, and if solubility is an issue, consider 0.1% acetic acid or DMSO. - Sonicate the peptide solution to aid dissolution. - Visually inspect the solution for any cloudiness or precipitates.
Inappropriate assay conditions: The activity of this compound can be sensitive to the salt concentration and pH of the assay medium.- Use a low-salt buffer, such as a modified Mueller-Hinton Broth (MHB), for antimicrobial susceptibility testing. - Ensure the pH of your assay medium is within the optimal range for this compound activity (typically around neutral pH).
High variability in Minimum Inhibitory Concentration (MIC) results Inoculum effect: The number of bacteria used in the assay can significantly influence the MIC value.- Standardize your bacterial inoculum precisely using a spectrophotometer or by plating serial dilutions to determine Colony Forming Units (CFU)/mL. - Use a consistent growth phase of bacteria for each experiment, preferably the logarithmic growth phase.
Peptide binding to labware: Cationic peptides like this compound can adhere to the surface of standard polystyrene microplates.- Use low-protein-binding polypropylene microplates for your assays.
Inconsistent peptide concentration: Errors in serial dilutions or peptide stock concentration can lead to variability.- Carefully prepare serial dilutions and use calibrated pipettes. - Re-quantify your peptide stock solution if you suspect degradation or incorrect initial concentration.
Reduced activity in biological fluids (e.g., plasma, serum) Binding to plasma proteins: this compound can bind to proteins in biological fluids, reducing its availability to act on bacteria.[1]- This is a known challenge for many antimicrobial peptides. Strategies to overcome this include chemical modifications of the peptide to reduce plasma protein binding.
Inhibition by salts and lipids: Biological fluids contain salts and lipids that can interfere with the activity of antimicrobial peptides.- Evaluate the peptide's activity in the presence of physiological concentrations of salts and lipids to understand its limitations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a cationic antimicrobial peptide that primarily acts by disrupting the integrity of bacterial cell membranes.[2] It electrostatically interacts with the negatively charged components of the bacterial membrane, leading to membrane depolarization, altered lipid packing, and ultimately cell death.[2]

Q2: What are the key strategies to enhance the antimicrobial potency of this compound?

A2: Several strategies can be employed to enhance the potency of this compound:

  • Amino Acid Substitution: Replacing certain amino acids can increase the peptide's net positive charge and hydrophobicity, which can lead to stronger interactions with bacterial membranes. A notable example is the development of SAAP-148, a more potent derivative of this compound.[3]

  • Hybrid Peptides: Combining the active domains of this compound with those of other antimicrobial peptides can create hybrid peptides with a broader spectrum of activity and increased potency.[4]

  • Conjugation: Attaching this compound to nanoparticles or other carrier molecules can improve its stability and local concentration at the site of infection.[5]

Q3: How does SAAP-148 differ from this compound, and why is it more potent?

A3: SAAP-148 is a derivative of this compound with specific amino acid substitutions that result in a higher cationic charge.[3] This increased positive charge enhances its binding to the negatively charged bacterial membrane, leading to more efficient membrane disruption and a lower MIC compared to this compound.[3][6]

Q4: Can this compound be used to combat bacterial biofilms?

A4: Yes, this compound has demonstrated the ability to reduce biofilm formation by clinically isolated drug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][7]

Q5: Are there any known issues with this compound solubility and stability?

A5: Like many peptides, this compound can have solubility and stability challenges. It is a hydrophobic peptide, and its solubility can be influenced by the solvent and pH. For storage, it is recommended to keep it lyophilized at -20°C or below. Once in solution, it should be stored at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.

Quantitative Data

The following tables summarize the antimicrobial activity of this compound in comparison to its enhanced derivative, SAAP-148.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and SAAP-148 against Enterococcus hirae [3]

PeptideIncubation Time (min)MIC (µM) required to kill 99.9% of bacteria
This compound 53.2
101.6
600.8
SAAP-148 50.4
100.2
100.1

Table 2: Comparison of Membrane Depolarization and Permeabilization Activity of this compound and SAAP-148 against E. hirae [3][6]

PeptideConcentration for ~50% Membrane Depolarization (µM)Concentration for Full Membrane Leakage (mol%)
This compound 3.2 - 6.48
SAAP-148 0.80.5

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is a standard method for determining the MIC of an antimicrobial peptide.

Materials:

  • Sterile, 96-well polypropylene microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • This compound stock solution (e.g., in sterile water or 0.1% acetic acid)

  • Bacterial culture in logarithmic growth phase

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of 0.08-0.1 (equivalent to approximately 1 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 1 x 10⁶ CFU/mL in MHB.

  • Prepare Peptide Dilutions:

    • Perform a two-fold serial dilution of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL. The final bacterial concentration in each well will be 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive control: A well containing bacteria and MHB without any peptide.

    • Negative control: A well containing only MHB to check for contamination.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the peptide at which there is no visible growth of bacteria. This can be assessed visually or by measuring the OD600 with a microplate reader.

Anti-Biofilm Assay (Crystal Violet Staining)

This protocol measures the ability of this compound to inhibit biofilm formation.

Materials:

  • Sterile, 96-well flat-bottom polystyrene microtiter plates

  • Tryptic Soy Broth (TSB) or other biofilm-promoting medium

  • This compound stock solution

  • Bacterial culture

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • PBS

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow an overnight culture of the test bacterium in TSB.

    • Dilute the culture 1:100 in fresh TSB.

  • Assay Setup:

    • Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.

    • Add 100 µL of this compound at various concentrations to the wells.

    • Include a positive control (bacteria without peptide) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing:

    • Carefully remove the planktonic bacteria by gently aspirating the medium.

    • Wash the wells three times with 200 µL of PBS to remove any remaining non-adherent bacteria.

  • Staining:

    • Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells again with PBS until the washings are clear.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

    • Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

Signaling Pathway of LL-37 (Parent Peptide of this compound)

This compound is derived from the human cathelicidin LL-37. LL-37 is known to have immunomodulatory functions in addition to its direct antimicrobial activity. It can modulate host immune responses through interactions with various cell surface and intracellular receptors, including Toll-like receptors (TLRs). The following diagram illustrates the potential signaling pathways influenced by LL-37, which may also be relevant for this compound.

LL37_Signaling cluster_0 Cell LL37 LL-37 / this compound LPS LPS LL37->LPS Binds and Neutralizes P2X7R P2X7R LL37->P2X7R Activates Self_DNA Self-DNA LL37->Self_DNA Complexes with TLR9 TLR9 (endosomal) LL37->TLR9 Internalization and Activation TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Leads to Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines Upregulates Inflammasome Inflammasome Activation P2X7R->Inflammasome Leads to IL1b IL-1β Inflammasome->IL1b Produces Self_DNA->TLR9 Internalization and Activation Type_I_IFN Type I Interferon TLR9->Type_I_IFN Induces

Caption: Potential immunomodulatory signaling pathways of LL-37/OP-145.

Experimental Workflow for Enhancing this compound Potency

The following diagram outlines a logical workflow for a research project aimed at enhancing the antimicrobial potency of this compound.

Enhancement_Workflow start Start: Identify Need for Enhanced this compound Potency design Design & Synthesize This compound Analogs (e.g., increased charge, hydrophobicity) start->design in_vitro_screening In Vitro Screening: MIC & MBC Assays design->in_vitro_screening lead_selection Lead Candidate Selection in_vitro_screening->lead_selection lead_selection->design Suboptimal Analogs (Iterate Design) mechanism_studies Mechanism of Action Studies: - Membrane Permeabilization - Biofilm Disruption lead_selection->mechanism_studies Potent Analogs toxicity Toxicity Assessment: - Hemolysis Assay - Cytotoxicity Assay mechanism_studies->toxicity in_vivo In Vivo Efficacy Studies (Animal Models) toxicity->in_vivo end End: Potent this compound Analog for Further Development in_vivo->end

Caption: Workflow for developing enhanced this compound analogs.

References

Technical Support Center: OP-145 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic antimicrobial peptide OP-145 (also known as P60.4Ac) in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37.[1][2] Its primary mechanism of action is bactericidal, and it also possesses anti-biofilm and anti-inflammatory properties.[1][3] Specifically, it can neutralize lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2][3] this compound has demonstrated efficacy against multi-drug resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][4]

Q2: What are the primary clinical applications that have been investigated for this compound?

A2: The main clinical application investigated for this compound is the topical treatment of chronic suppurative otitis media (CSOM), a long-lasting infection of the middle ear.[1][3][5] It has successfully completed Phase II clinical trials for this indication.[1][4]

Q3: What are some known factors that can diminish the in vivo efficacy of this compound?

A3: A significant factor that can reduce the efficacy of this compound is its diminished activity in human plasma.[1][4] This suggests that the local environment and formulation are critical for its in vivo performance. Additionally, the formation of bacterial biofilms can present a challenge for treatment, although this compound has shown activity against biofilm formation.[1]

Q4: Have any delivery systems been developed to enhance the in vivo efficacy of this compound?

A4: Yes, various delivery systems have been explored to improve the in vivo performance of this compound. These include biodegradable implant coatings and PLGA microspheres.[2][6] For instance, a PLEX-OP-145-coated intramedullary nail was shown to be effective in a rabbit infection model.[1] These systems can provide a controlled, localized release of the peptide, potentially overcoming the issue of reduced activity in biological fluids.[2][6]

Troubleshooting Guide

Problem 1: Sub-optimal or inconsistent bactericidal activity observed in an in vivo model.

Potential Cause Troubleshooting Suggestion
Inadequate Local Concentration The concentration of this compound at the site of infection may be insufficient due to systemic dilution or degradation. Consider a localized delivery strategy such as a hydrogel, microsphere, or coating formulation to maintain a high local concentration.
Peptide Instability This compound, like other peptides, can be susceptible to proteolytic degradation. Ensure proper storage and handling of the peptide solution. For in vivo studies, a controlled-release formulation can protect the peptide from degradation and prolong its activity.[2]
Presence of Inhibitory Factors The in vivo microenvironment at the infection site (e.g., high protein concentration, altered pH) might inhibit this compound activity. Analyze the composition of the local environment if possible. Consider using a delivery system that shields the peptide from inhibitory factors.
Bacterial Strain Resistance While this compound is effective against many resistant strains, it's crucial to confirm the susceptibility of the specific bacterial strain used in your model via in vitro testing (e.g., determining the Minimum Inhibitory Concentration, MIC).

Problem 2: Difficulty in eradicating a biofilm-associated infection in vivo.

Potential Cause Troubleshooting Suggestion
Insufficient Biofilm Penetration Mature biofilms can be difficult to penetrate. Ensure the treatment duration and concentration of this compound are optimized for biofilm eradication. In vitro biofilm models can help determine the optimal treatment regimen before moving to in vivo experiments.
Combined Planktonic and Biofilm Infection The infection may consist of both free-floating (planktonic) bacteria and a biofilm. A successful treatment strategy must address both. This compound has shown efficacy against both planktonic bacteria and biofilm formation.[1] Consider a treatment regimen that includes an initial bolus dose to target planktonic bacteria, followed by sustained release to address the biofilm.
Sub-optimal Dosing Regimen The frequency and duration of this compound administration may not be sufficient to disrupt the biofilm. Experiment with different dosing schedules in your in vivo model.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound against MRSA

Parameter Result Source
Activity against clinical MRSA isolatesSignificant antibacterial activity against 9 out of 10 strains[1]
Reduction in MRSA biofilm counts (24h)Significant (P < 0.05)[1]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal Model Treatment Outcome Source
Murine implant infection model (S. aureus)This compound injected along implantsSignificantly reduced number of culture-positive implants[1]
Rabbit intramedullary nail infection modelPLEX-OP-145-coated nails67% culture-negative nails after 28 days (vs. 29% for uncoated nails)[1]

Table 3: Clinical Trial Data for this compound (P60.4Ac) in CSOM

Study Phase Treatment Outcome Source
Phase IIa0.5 mg/ml P60.4Ac ototopical dropsTreatment success in 47% of cases (vs. 6% in placebo group)[3]

Experimental Protocols

1. Murine Implant Infection Model (Summarized)

  • Objective: To assess the in vivo efficacy of this compound in preventing implant-associated infections.

  • Animal Model: Mice.

  • Procedure:

    • Surgical implantation of a foreign body (e.g., a small catheter segment) in a subcutaneous or intramuscular location.

    • Inoculation of the implant with a known quantity of Staphylococcus aureus.

    • Injection of this compound at the site of the implant.

    • After a defined period, the implant and surrounding tissue are explanted.

    • The number of viable bacteria is quantified by homogenization of the tissue and implant, followed by plating and colony counting.

  • Key Readout: Number of culture-positive implants and/or quantitative bacterial load.[1]

2. Rabbit Intramedullary Nail-Related Infection Model (Summarized)

  • Objective: To evaluate the efficacy of an this compound-coated implant in preventing infection.

  • Animal Model: Rabbits.

  • Procedure:

    • Surgical insertion of an intramedullary nail into a long bone (e.g., tibia). The nails are either uncoated (control) or coated with a PLEX-OP-145 formulation.

    • Inoculation of the surgical site with Staphylococcus aureus.

    • The incision is closed, and the animals are monitored for a set period (e.g., 28 days).

    • At the end of the study, the nails are explanted under sterile conditions.

    • The nails are cultured to determine the presence or absence of bacteria.

  • Key Readout: Percentage of culture-negative nails in the treatment group versus the control group.[1]

Visualizations

OP145_Mechanism_of_Action OP145 This compound Peptide Bacteria Gram-Positive & Gram-Negative Bacteria (e.g., MRSA) OP145->Bacteria Direct Interaction Biofilm Bacterial Biofilm OP145->Biofilm Disruption Inflammation Inflammatory Response (e.g., via LPS) OP145->Inflammation Modulation CellDeath Bacterial Cell Death Bacteria->CellDeath BiofilmInhibition Inhibition of Biofilm Formation Biofilm->BiofilmInhibition LPS_Neutralization LPS Neutralization Inflammation->LPS_Neutralization

Caption: Mechanism of action for the antimicrobial peptide this compound.

InVivo_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mouse, Rabbit) Infection_Induction Induce Localized Infection Animal_Model->Infection_Induction Bacterial_Strain Prepare Bacterial Inoculum (e.g., S. aureus) Bacterial_Strain->Infection_Induction OP145_Formulation Prepare this compound Formulation (e.g., Solution, Coated Implant) Treatment_Admin Administer this compound or Placebo OP145_Formulation->Treatment_Admin Infection_Induction->Treatment_Admin Monitoring Monitor Animals (Clinical Signs, etc.) Treatment_Admin->Monitoring Explantation Explant Tissue/Implant Monitoring->Explantation Quantification Quantify Bacterial Load (CFU Counting) Explantation->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Caption: General experimental workflow for in vivo efficacy testing of this compound.

Factors_Affecting_Efficacy cluster_positive Positive Influences cluster_negative Negative Influences Efficacy This compound In Vivo Efficacy Localized_Delivery Localized Delivery (Coatings, Microspheres) Localized_Delivery->Efficacy High_Concentration High Local Concentration High_Concentration->Efficacy Anti_Biofilm Anti-Biofilm Activity Anti_Biofilm->Efficacy Anti_Inflammatory Anti-Inflammatory Properties Anti_Inflammatory->Efficacy Plasma_Inhibition Inhibition by Human Plasma Plasma_Inhibition->Efficacy Proteolytic_Degradation Proteolytic Degradation Proteolytic_Degradation->Efficacy Mature_Biofilm Mature Biofilm Presence Mature_Biofilm->Efficacy

References

Technical Support Center: OP-145 Minimum Inhibitory Concentration (MIC) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic antimicrobial peptide OP-145.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a specific MIC protocol recommended?

A1: this compound is a synthetic cationic antimicrobial peptide derived from the human cathelicidin LL-37.[1][2][3] Standard broth microdilution protocols may yield inaccurate MIC values for cationic peptides like this compound due to their tendency to bind to negatively charged surfaces, such as standard polystyrene microtiter plates.[4] Therefore, a modified protocol using low-binding materials and specific diluents is crucial for obtaining reliable and reproducible results.[4]

Q2: My MIC values for this compound are inconsistent between experiments. What are the common causes?

A2: Inconsistent MIC values for this compound can arise from several factors:

  • Inoculum variability: The density of the bacterial inoculum can significantly impact MIC results, a phenomenon known as the "inoculum effect." Ensure your bacterial suspension is standardized accurately for every experiment.

  • Peptide adsorption: As a cationic peptide, this compound can adhere to standard laboratory plastics. Using polypropylene plates and tubes is recommended to minimize this effect.[4]

  • Peptide stability and storage: Improper storage of this compound can lead to degradation and loss of activity. It is essential to follow the manufacturer's storage recommendations.

  • Contamination: Contamination of the bacterial culture will lead to unreliable results. Always work with a pure culture.

Q3: I am observing "trailing" or reduced growth across a range of high this compound concentrations. How should I interpret the MIC?

A3: Trailing growth can make it difficult to determine a precise MIC endpoint. This phenomenon can occur if the peptide is bacteriostatic rather than bactericidal at certain concentrations. For cationic peptides, it is often recommended to define the MIC as the lowest concentration that reduces growth by more than 50% or 80% compared to the growth control.[4]

Q4: Can I use standard Mueller-Hinton Broth (MHB) for this compound MIC assays?

A4: Yes, Mueller-Hinton Broth is the recommended medium.[4] However, it's important to be aware that components in complex media can sometimes interact with antimicrobial peptides, potentially affecting their activity. Consistency in the media source and preparation is key.

Q5: What are the expected MIC ranges for this compound against common pathogens?

A5: The MIC of this compound varies depending on the bacterial species and strain. It has shown significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][3] The lethal concentration required to kill 99.9% of S. aureus has been reported to be in the range of 3.2 to 6.4 µM.[5][6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No bacterial growth in the positive control well. Inactive bacterial inoculum.Use a fresh, actively growing bacterial culture. Ensure the inoculum is prepared correctly and has the appropriate cell density.
Contamination with an inhibitory substance.Use fresh, sterile media and reagents.
Consistently high MIC values. This compound has adsorbed to the microtiter plate.Use polypropylene 96-well plates instead of polystyrene.[4]
Incorrect this compound concentration.Verify the initial concentration of your this compound stock solution. Ensure accurate serial dilutions.
High inoculum density.Standardize the bacterial inoculum to the recommended concentration (e.g., 2–7 x 10^5 CFU/mL).[4]
Contamination in wells. Non-sterile technique.Maintain aseptic technique throughout the procedure.
Contaminated reagents or media.Use fresh, sterile reagents and media.
Precipitation of this compound in the wells. Solubility issues in the assay medium.Ensure the peptide is fully dissolved in the recommended diluent (e.g., 0.01% acetic acid with 0.2% BSA) before adding it to the wells.[4]

Data Presentation

Table 1: Antimicrobial Activity of this compound against Staphylococcus aureus

ParameterConcentration (µM)Bacterial StrainReference
Kills >50% of bacteria within 1 hour0.8–1.6S. aureus[6]
99.9% Lethal Concentration (LC99.9)3.2S. aureus[5]
99.9% Lethal Concentration (LC99.9)6.4S. aureus[5]

Note: MIC values can be strain-dependent and may vary based on the specific experimental conditions.

Experimental Protocols

Modified Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Hancock Lab method for cationic antimicrobial peptides and is recommended for determining the MIC of this compound.[4]

Materials:

  • This compound peptide

  • Sterile deionized water (dH₂O)

  • 0.02% acetic acid with 0.4% Bovine Serum Albumin (BSA)

  • 0.01% acetic acid with 0.2% BSA

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Sterile polypropylene 96-well microtiter plates[4]

  • Sterile polypropylene microcentrifuge tubes[4]

Procedure:

  • Preparation of this compound Stock and Serial Dilutions: a. Dissolve the this compound peptide in sterile dH₂O to create a stock solution at 20 times the highest desired final concentration. b. Dilute the stock solution 1:1 with 0.02% acetic acid containing 0.4% BSA to obtain a solution at 10 times the highest final concentration. c. Perform serial two-fold dilutions of the 10x peptide solution in polypropylene tubes using 0.01% acetic acid with 0.2% BSA as the diluent.[4]

  • Preparation of Bacterial Inoculum: a. From an agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB. b. Incubate overnight at 37°C with shaking. c. Dilute the overnight culture in fresh MHB to achieve a final concentration of 2–7 x 10^5 CFU/mL.[4]

  • Assay Plate Preparation and Incubation: a. In a sterile polypropylene 96-well plate, add 100 µL of the standardized bacterial suspension to each well in columns 1-11. b. Add 100 µL of sterile MHB to the wells in column 12 to serve as a sterility control. c. Add 11 µL of each of the 10x peptide dilutions to the corresponding wells in columns 1-10. d. Column 11 will serve as the growth control (bacteria with no peptide). e. Incubate the plate at 37°C for 18-24 hours.[4]

  • Reading and Interpreting the MIC: a. The MIC is determined as the lowest concentration of this compound that inhibits visible growth of the bacteria. b. For cationic peptides where trailing may occur, the MIC can be defined as the lowest concentration that reduces growth by more than 50% compared to the growth control.[4]

Visualizations

Experimental_Workflow_for_OP145_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis peptide_prep Prepare this compound Stock and Serial Dilutions plate_setup Set up 96-well Polypropylene Plate peptide_prep->plate_setup Add peptide dilutions inoculum_prep Prepare Bacterial Inoculum inoculum_prep->plate_setup Add bacterial suspension incubation Incubate at 37°C for 18-24 hours plate_setup->incubation read_results Read Plate for Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the this compound MIC assay.

OP145_Mechanism_of_Action cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_outcome Cellular Outcome op145 This compound Peptide (Cationic) bacterial_membrane Bacterial Cell Membrane (Anionic Surface) op145->bacterial_membrane Electrostatic Attraction membrane_insertion Peptide Insertion into Membrane bacterial_membrane->membrane_insertion pore_formation Pore Formation/ Membrane Destabilization membrane_insertion->pore_formation ion_leakage Ion Leakage and Loss of Membrane Potential pore_formation->ion_leakage cell_death Bacterial Cell Death ion_leakage->cell_death

Caption: Proposed mechanism of this compound on bacterial membranes.

References

Technical Support Center: Addressing OP-145 Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on handling the synthetic antimicrobial peptide OP-145, with a focus on preventing and troubleshooting degradation in experimental settings. The following information is designed to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37. It is designed to have potent antimicrobial activity against a broad spectrum of bacteria, including antibiotic-resistant strains. Its mechanism of action primarily involves the disruption of bacterial cell membranes.

Q2: What are the primary causes of this compound degradation in experimental setups?

Like most peptides, this compound is susceptible to degradation through several pathways:

  • Proteolytic Degradation: Exposure to proteases, either from cellular extracts, serum in culture media, or microbial contamination, can lead to enzymatic cleavage of the peptide bonds.

  • Hydrolysis: Unstable pH conditions, particularly acidic or alkaline environments, can cause the hydrolysis of peptide bonds.

  • Oxidation: Certain amino acid residues within the this compound sequence can be susceptible to oxidation, especially in the presence of reactive oxygen species or metal ions.

  • Physical Instability: Repeated freeze-thaw cycles, exposure to light, and improper storage can lead to aggregation and loss of activity.

Q3: How should I properly store and handle this compound to minimize degradation?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

ParameterRecommendationRationale
Storage (Lyophilized) Store at -20°C or below in a tightly sealed container with a desiccant.Minimizes hydrolysis and chemical degradation.
Storage (In Solution) Prepare fresh solutions for each experiment. If short-term storage is necessary, aliquot and store at -20°C or -80°C for no more than a few weeks. Avoid repeated freeze-thaw cycles.Peptides are less stable in solution. Aliquoting prevents contamination and degradation from repeated temperature changes.
Reconstitution Use sterile, high-purity water or a recommended buffer. Gently swirl to dissolve; do not vortex.Vigorous shaking can cause aggregation. Sterile solutions prevent microbial contamination.
Handling Allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation. Use sterile pipette tips and work in a clean environment.Minimizes moisture absorption and contamination.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on degradation-related problems.

Problem 1: Loss of Antimicrobial Activity

Question: I've observed a significant decrease or complete loss of this compound's antimicrobial activity in my assay. What could be the cause?

Answer:

A loss of activity is often linked to peptide degradation or experimental conditions. Consider the following possibilities:

  • Improper Storage: Verify that the lyophilized peptide and any stock solutions have been stored according to the recommendations.

  • Proteolytic Contamination: If using complex media or serum, proteases may be degrading the peptide. The parent peptide, LL-37, is known to be degraded by trypsin and certain bacterial proteases like aureolysin from Staphylococcus aureus.[1][2]

  • pH Incompatibility: Ensure the pH of your assay buffer is within a stable range for this compound (typically near neutral pH).

  • Peptide Adsorption: Peptides can adsorb to plasticware. Consider using low-adhesion microplates or pre-treating plates.

  • Aggregation: Visual inspection for precipitates or turbidity in your stock solution can indicate aggregation.

Troubleshooting Workflow for Loss of Activity

start Loss of Activity Observed check_storage Verify Storage Conditions (-20°C or below, desiccated) start->check_storage check_prep Review Solution Preparation (Sterile buffer, gentle mixing) check_storage->check_prep If OK result Identify Cause of Degradation check_storage->result If improper check_assay Examine Assay Conditions (pH, presence of proteases) check_prep->check_assay If OK check_prep->result If improper run_control Run Positive Control (Freshly prepared this compound) check_assay->run_control If OK check_assay->result If problematic analyze_hplc Analyze by HPLC (Check for degradation peaks) run_control->analyze_hplc If control fails run_control->result If control works analyze_hplc->result

Caption: Troubleshooting workflow for loss of this compound activity.

Problem 2: Inconsistent Results Between Experiments

Question: My experimental results with this compound are highly variable. What could be causing this inconsistency?

Answer:

Inconsistent results often stem from subtle variations in experimental procedures.

  • Inaccurate Quantification: Ensure your stock solution concentration is accurate. Peptides are often supplied as a gross weight that includes counter-ions and water. Net peptide content should be determined for accurate dosing.

  • Variability in Solution Preparation: Prepare a fresh stock solution for each set of experiments to avoid degradation over time.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to peptide degradation and aggregation. Use single-use aliquots.

  • Inoculum Preparation: In antimicrobial assays, variations in the bacterial inoculum size can significantly affect the Minimum Inhibitory Concentration (MIC) values. Standardize your inoculum preparation protocol.

Problem 3: Peptide Precipitation in Solution

Question: My this compound solution appears cloudy or contains visible precipitates. What should I do?

Answer:

Precipitation indicates that the peptide is aggregating and coming out of solution, which will significantly impact its effective concentration and activity.

  • Solubility Issues: this compound is a hydrophobic peptide. If you are using a high concentration or a buffer with high ionic strength, it may precipitate. Try dissolving the peptide in a small amount of a solvent like DMSO before diluting it into your aqueous buffer.

  • pH-Dependent Solubility: The solubility of peptides can be pH-dependent. Ensure the pH of your buffer is appropriate.

  • Aggregation Over Time: Aggregation can be a time-dependent process. Use freshly prepared solutions whenever possible.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound Degradation by RP-HPLC

This protocol outlines a general method for assessing the stability of this compound under specific experimental conditions.

Materials:

  • This compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Appropriate buffer for your experimental condition (e.g., PBS for physiological pH)

  • Reverse-phase HPLC system with a C18 column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in your chosen buffer at a known concentration (e.g., 1 mg/mL).

    • Incubate the solution under the desired stress condition (e.g., 37°C for 24 hours).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample.

    • Stop any enzymatic reactions by adding a quenching agent (e.g., acid or a protease inhibitor).

    • Centrifuge the samples to remove any precipitate.

  • HPLC Analysis:

    • Equilibrate the C18 column with your initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).

    • Inject a standard volume of your sample.

    • Elute the peptide and its degradation products using a linear gradient of ACN (e.g., 5% to 95% ACN with 0.1% TFA over 30 minutes).

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the retention time of a fresh, unstressed sample.

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound over time to determine the degradation rate.

    • New peaks appearing in the chromatogram represent degradation products.

Time (hours)Peak Area of Intact this compound% Remaining this compound
01,200,000100%
21,150,00095.8%
41,080,00090.0%
8950,00079.2%
24600,00050.0%

General Experimental Workflow for Stability Assessment

prep Prepare this compound Solution (Known concentration in buffer) incubate Incubate under Stress Conditions (e.g., Temperature, pH, Enzyme) prep->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction (if applicable) sample->quench analyze Analyze by RP-HPLC quench->analyze quantify Quantify Peak Area of Intact this compound analyze->quantify calculate Calculate Degradation Rate quantify->calculate result Stability Profile Determined calculate->result

Caption: General workflow for assessing this compound stability.

Protocol 2: Enzymatic Degradation Assay

This protocol is for assessing the susceptibility of this compound to specific proteases.

Materials:

  • This compound peptide

  • Protease of interest (e.g., trypsin, elastase)

  • Appropriate reaction buffer for the protease

  • Protease inhibitor (to stop the reaction)

  • RP-HPLC system for analysis

Procedure:

  • Prepare a solution of this compound in the reaction buffer.

  • Add the protease to the this compound solution to initiate the reaction. A typical enzyme:substrate ratio is 1:100 by weight.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • At various time points, take aliquots and stop the reaction by adding a protease inhibitor or by acidifying the solution.

  • Analyze the samples by RP-HPLC as described in Protocol 1 to determine the rate of this compound degradation.

Quantitative Data on LL-37 Degradation (as a proxy for this compound)

EnzymeConcentrationIncubation ConditionsResultReference
Trypsin≥ 10 ng/ml37°C for 6 hoursComplete degradation of LL-37 (10 µg/ml)[1]
Aureolysin (S. aureus)Various45 minutesTime and concentration-dependent inactivation of LL-37[2]
V8 Protease (S. aureus)Various45 minutesInactivation of LL-37[2]

Signaling Pathways

This compound is a derivative of LL-37, and its cellular effects are likely mediated through similar pathways. The following diagram illustrates the known signaling pathways activated by the parent molecule, LL-37.

Proposed Signaling Pathway of LL-37

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LL37 LL-37 / this compound GPCR GPCR (e.g., FPRL1) LL37->GPCR EGFR EGFR LL37->EGFR PI3K PI3K GPCR->PI3K MAPK MAPK (ERK) GPCR->MAPK EGFR->PI3K EGFR->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->NFkB Gene Gene Expression (e.g., Chemokines, Cytokines) NFkB->Gene

Caption: Proposed signaling pathways for LL-37, the parent molecule of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of OP-145 and LL-37

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial peptides OP-145 and LL-37, focusing on their respective efficacies as demonstrated by experimental data. This compound is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37, designed to enhance its therapeutic potential.[1][2] This document summarizes key quantitative data, outlines experimental protocols for core assays, and visualizes relevant biological pathways and experimental workflows.

Quantitative Comparison of Antimicrobial Activity

The following tables summarize the in vitro activities of this compound and LL-37 against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Gram-Positive BacteriaThis compound MIC (µM)LL-37 MIC (µM)Reference
Staphylococcus aureus-32[3]
Methicillin-resistantS. aureus (MRSA)Shows significant activity-[2][4]
Enterococcus hirae3.2 (for 99.9% killing in 5 min)-[1]
Gram-Negative BacteriaThis compound MIC (µM)LL-37 MIC (µM)Reference
Escherichia coliExhibits killing efficacy-[5]
Pseudomonas aeruginosa--
Klebsiella pneumoniae--

Bactericidal Kinetics: Time-Kill Assays

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

OrganismPeptideConcentrationTimeLog Reduction in CFU/mLReference
Enterococcus hiraeThis compound3.2 µM5 min>3 (99.9% killing)[1]
Staphylococcus aureus (biofilm)LL-3710 µM5 min>3[3]
Staphylococcus aureus (biofilm)LL-3710 µM60 min~4.3[3]

Anti-Biofilm Efficacy

The ability of these peptides to inhibit the formation of and eradicate established biofilms is a critical aspect of their therapeutic potential.

OrganismPeptideActivityConcentrationEffectReference
Methicillin-resistantS. aureus (MRSA)This compoundBiofilm Reduction-Significant reduction in biofilm counts after 24h[2][4]
Staphylococcus aureusLL-37Biofilm Eradication10 µM>4-log reduction in viable bacteria within a 24h biofilm[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method, which is a standard procedure for assessing the in vitro activity of an antimicrobial agent against bacteria.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (Logarithmic Growth Phase) peptide_dilution Serial Dilution of Peptides (this compound & LL-37) inoculation Inoculate Microtiter Plate Wells with Bacteria and Peptides bacterial_culture->inoculation peptide_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually Inspect for Turbidity or Measure Absorbance (OD600) incubation->read_results determine_mic MIC = Lowest Concentration with No Visible Growth read_results->determine_mic

MIC Assay Workflow
  • Bacterial Culture Preparation: The test bacterium is cultured in a suitable broth medium to reach the logarithmic phase of growth. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: Stock solutions of this compound and LL-37 are prepared and serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Time-Kill Assay

This assay measures the rate at which an antimicrobial agent kills a bacterial population.

  • Preparation: A bacterial culture in the logarithmic growth phase is prepared and diluted to a starting concentration of approximately 1 x 10^6 CFU/mL.

  • Exposure: The bacterial suspension is exposed to different concentrations of this compound or LL-37 (typically multiples of the MIC).

  • Sampling: Aliquots are taken from the mixture at various time points (e.g., 0, 1, 2, 4, 6, and 24 hours).

  • Quantification: The samples are serially diluted and plated on agar plates. After incubation, the number of colony-forming units (CFU) is counted.

  • Analysis: The log10 CFU/mL is plotted against time for each peptide concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.

Anti-Biofilm Assay

This assay evaluates the ability of a peptide to prevent biofilm formation or eradicate a pre-formed biofilm.

  • Biofilm Formation: Bacteria are cultured in a 96-well plate under conditions that promote biofilm formation (e.g., specific media, static incubation) for a set period (e.g., 24 hours).

  • For Biofilm Inhibition: Peptides are added to the wells along with the bacterial inoculum at the beginning of the incubation period.

  • For Biofilm Eradication: The planktonic bacteria are removed from the wells, and the established biofilms are washed. Fresh media containing the peptides is then added to the wells.

  • Incubation: The plates are incubated for a further period (e.g., 24 hours).

  • Quantification: The biofilms are quantified by methods such as crystal violet staining (to measure biomass) or by scraping the biofilm, resuspending the bacteria, and performing CFU counts (to determine cell viability).

Mechanism of Action and Signaling Pathways

This compound: Membrane Disruption Workflow

The primary mechanism of action for this compound, similar to its parent peptide LL-37, involves the disruption of the bacterial cell membrane. This process leads to depolarization, leakage of intracellular contents, and ultimately cell death.[5]

OP145 This compound Binding Electrostatic Binding OP145->Binding BacterialMembrane Bacterial Cell Membrane (Negatively Charged) BacterialMembrane->Binding Insertion Hydrophobic Insertion Binding->Insertion PoreFormation Pore Formation / Membrane Disruption Insertion->PoreFormation Depolarization Membrane Depolarization PoreFormation->Depolarization Leakage Leakage of Intracellular Contents PoreFormation->Leakage CellDeath Bacterial Cell Death Depolarization->CellDeath Leakage->CellDeath LL37 LL-37 Receptor Cell Surface Receptors (e.g., FPRL1, P2X7, TLRs) LL37->Receptor SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade MAPK MAPK Pathway (ERK, p38, JNK) SignalingCascade->MAPK NFkB NF-κB Pathway SignalingCascade->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Cytokines Cytokine & Chemokine Production (e.g., IL-8, IL-6, TNF-α) Transcription->Cytokines ImmuneResponse Modulation of Immune Response (Chemotaxis, Phagocytosis) Cytokines->ImmuneResponse

References

A Comparative Analysis of the Antimicrobial Peptides OP-145 and SAAP-148: Mode of Action and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LEIDEN, Netherlands – December 13, 2025 – In the ongoing battle against antimicrobial resistance, two synthetic antimicrobial peptides, OP-145 and SAAP-148, both derived from the human cathelicidin LL-37, have emerged as promising candidates. This guide provides a detailed comparison of their modes of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Both this compound and SAAP-148 are 24-mer peptides designed to mimic and enhance the antimicrobial properties of LL-37.[1][2] Their primary mechanism of action involves the disruption of bacterial cell membranes, a process that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.[3] While they share a common origin and general mechanism, significant differences in their efficacy and specific interactions with bacterial membranes have been observed.[1][4]

Core Mechanism of Action: A Multi-Step Process

The bactericidal activity of both this compound and SAAP-148 can be characterized by a series of interactions with the bacterial cell envelope:

  • Electrostatic Attraction: The peptides, being positively charged, are initially attracted to the negatively charged components of the bacterial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.[1][5]

  • Membrane Insertion and Permeabilization: Upon binding, the peptides insert into the bacterial cytoplasmic membrane, leading to its disruption. This permeabilization results in the leakage of intracellular contents and ultimately, cell death.[1][3][6]

  • Lipid Packing Disruption: Beyond simple pore formation, these peptides also perturb the organization of lipids within the membrane, contributing to the loss of membrane integrity and function.[1][5] This disruption of lipid packing is a crucial element of their bactericidal activity.[1]

Comparative Efficacy: SAAP-148 Demonstrates Superior Potency

Experimental data consistently indicates that SAAP-148 exhibits greater antimicrobial potency than this compound against a broad spectrum of bacteria, including multidrug-resistant strains.[4][6] This enhanced activity is reflected in its lower lethal concentrations (LC99.9%) and more rapid bactericidal kinetics.

Peptide Organism Bacterial Load (CFU/mL) Buffer LC99.9% (µM) Incubation Time
SAAP-148 E. coli1 x 10⁶NaPi1.6[7]5 min[7]
This compound E. coli1 x 10⁶NaPi6.4[7]5 min[7]
SAAP-148 E. hirae1 x 10⁶NaPi0.4[6][7]5 min[6][7]
This compound E. hirae1 x 10⁶NaPi3.2[6][7]5 min[6][7]
SAAP-148 S. aureus-PBS1.6[8]-
SAAP-148 S. aureus-50% Plasma12.8[8]-
SAAP-148 Various MDR strains-PBS0.8 - 6.4[8]-
SAAP-148 Various MDR strains-Plasma/Urine6.4 - 25.6[8]-

Table 1: Comparative bactericidal concentrations (LC99.9%) of SAAP-148 and this compound against various bacteria under different conditions.

Furthermore, SAAP-148 has demonstrated significant efficacy against bacterial biofilms and persister cells, which are notoriously difficult to eradicate with conventional antibiotics.[3]

Mechanistic Differences: A Deeper Dive

The superior performance of SAAP-148 can be attributed to key differences in its interaction with the bacterial membrane at the molecular level.

Membrane Permeabilization

Flow cytometry analysis using the fluorescent dye propidium iodide (PI), which only enters cells with compromised membranes, reveals that SAAP-148 induces membrane permeabilization more efficiently and at lower concentrations than this compound.[1][2]

Peptide Organism Concentration (µM) % PI-Positive Cells ( indicative of permeabilization) Time
SAAP-148 E. hirae-~80%[6]> 3 min[6]
This compound E. hirae-~60%[6]> 3 min[6]

Table 2: Comparative membrane permeabilization of E. hirae by SAAP-148 and this compound.

Membrane Depolarization

Both peptides cause depolarization of the bacterial cytoplasmic membrane, a key step in their killing mechanism.[1][4] However, SAAP-148 is significantly more effective at inducing depolarization at lower concentrations.[4]

Surface Charge Neutralization

Zeta potential measurements show that both peptides can neutralize the negative surface charge of bacteria. Interestingly, SAAP-148 achieves this at a much lower concentration than this compound. For E. coli, 3.2 µM of SAAP-148 was sufficient for surface charge neutralization, whereas 25.6 µM of this compound was required.[7]

Visualizing the Mode of Action

The following diagrams illustrate the proposed mode of action and a typical experimental workflow for assessing antimicrobial peptide activity.

ModeOfAction cluster_peptide Antimicrobial Peptide (this compound / SAAP-148) cluster_bacteria Bacterial Cell Peptide Positively Charged Peptide Surface Negatively Charged Bacterial Surface Peptide->Surface Electrostatic Attraction Membrane Cytoplasmic Membrane Surface->Membrane Membrane Insertion Intracellular Intracellular Contents Membrane->Intracellular Membrane Disruption & Permeabilization DisruptedMembrane Loss of Integrity Membrane->DisruptedMembrane Lipid Packing Perturbation Outside Cell Death Intracellular->Outside Leakage of Contents DisruptedMembrane->Outside ExperimentalWorkflow A Bacterial Culture (e.g., E. coli, S. aureus) B Prepare Bacterial Suspension (e.g., 1x10^6 CFU/mL) A->B C Incubate with Peptides (this compound or SAAP-148 at various concentrations) B->C D Antimicrobial Activity Assay (Plate counting for LC99.9%) C->D E Membrane Permeabilization Assay (Flow cytometry with Propidium Iodide) C->E F Zeta Potential Measurement (Surface Charge Neutralization) C->F G Data Analysis and Comparison D->G E->G F->G

References

Validating OP-145: A Comparative Guide to its Antibacterial Activity in Animal Models of Implant-Associated Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LEIDEN, Netherlands – December 13, 2025 – This guide provides a comparative analysis of the in vivo antibacterial efficacy of OP-145, a synthetic antimicrobial peptide derived from the human cathelicidin LL-37. The data presented here, intended for researchers, scientists, and drug development professionals, focuses on the performance of this compound in animal models of implant-associated infections, a critical preclinical validation step. For comparative purposes, data from studies on its parent molecule, LL-37, another LL-37 derivative, SAAP-148, and the standard-of-care antibiotic, vancomycin, are also included.

This compound has demonstrated notable efficacy in reducing bacterial load in preclinical models of implant-associated infections. As a promising alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance, rigorous evaluation of its in vivo performance is paramount.

Comparative Efficacy in Animal Models

The following table summarizes the available quantitative data from various animal studies investigating the in vivo antibacterial activity of this compound and its comparators against Staphylococcus aureus, a leading cause of implant-associated infections. It is important to note that direct head-to-head comparative studies in the same animal model are limited, and thus, comparisons should be made with consideration of the different experimental conditions.

Compound Animal Model Infection Type Key Efficacy Data Dosage/Administration
This compound MurineSubcutaneous silicone elastomer implant infection63% of implants were culture-positive (compared to 100% in the control group); Significant reduction in the median number of viable bacteria per implant.[1]675 μg injected along the implant
This compound RabbitIntramedullary nail-related infection67% of nails were culture-negative (compared to 29% in the control group); 67% of bone and 80% of soft tissue samples were culture-negative.Implant coated with a Polymer-Lipid Encapsulation MatriX (PLEX) containing this compound
SAAP-148 MurineSubcutaneous implant infectionSignificantly prevents colonization of the implant surface and surrounding tissue.Supramolecular coating containing 5 mol% of UPy-SAAP-148GG on a titanium implant
Vancomycin RatSpinal implant infectionNo bacteria survived in the high-dose group (2.0 mg vancomycin powder); MRSA was detected in lower dose groups.Intra-wound application of vancomycin powder
Vancomycin RatImplant-associated osteomyelitisMedian bacterial count of 3.03 × 10⁵ CFU/g of bone (compared to 3.29 × 10⁶ CFU/g in the untreated group).50 mg/kg intraperitoneally twice daily for 28 days
LL-37 MurineCatheter-associated biofilm infectionData on direct CFU reduction on implants is not readily available in the reviewed literature.Not specified in the context of implant infection

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for establishing and evaluating treatments in murine and rabbit models of implant-associated infections.

Murine Subcutaneous Implant-Associated Infection Model

This model is frequently used for the initial screening of antimicrobial agents against biofilm formation on foreign materials.

  • Animal Model: Typically, 6-8 week old female BALB/c mice are used.

  • Implant Material: Sterile, medical-grade silicone elastomer or titanium discs (e.g., 5 mm in diameter).

  • Surgical Procedure:

    • Mice are anesthetized, and the dorsal area is shaved and disinfected.

    • A small subcutaneous pocket is created through a minor incision.

    • The sterile implant is inserted into the pocket.

  • Bacterial Inoculation:

    • A clinically relevant strain of Staphylococcus aureus (e.g., a methicillin-resistant strain, MRSA) is grown to a mid-logarithmic phase.

    • A specific inoculum (e.g., 1 x 10⁵ Colony Forming Units, CFU) is injected into the subcutaneous pocket adjacent to the implant.

  • Treatment Administration:

    • For localized treatment, the test compound (e.g., this compound solution) is injected into the pocket at a specified time post-infection.

    • For systemic treatment, the compound is administered intravenously or intraperitoneally at a predetermined dosing schedule.

    • Control groups receive a vehicle control (e.g., PBS).

  • Efficacy Evaluation:

    • At a defined endpoint (e.g., 24 hours or 7 days post-treatment), animals are euthanized.

    • The implant and surrounding tissue are aseptically excised.

    • Implants are sonicated in a sterile buffer to dislodge adherent bacteria.

    • Serial dilutions of the sonicate and homogenized tissue are plated on appropriate agar plates.

    • CFU are counted after incubation to determine the bacterial load on the implant and in the surrounding tissue.

Rabbit Intramedullary Nail-Associated Infection Model

This model more closely mimics orthopedic implant infections and allows for the evaluation of antimicrobial coatings.

  • Animal Model: Adult New Zealand white rabbits are commonly used.

  • Implant Material: Custom-made titanium intramedullary nails, which can be coated with the antimicrobial agent.

  • Surgical Procedure:

    • Rabbits are anesthetized, and the surgical site (e.g., femur or tibia) is prepared.

    • An incision is made, and the intramedullary canal is reamed.

    • The coated or uncoated nail is inserted into the canal.

  • Bacterial Inoculation:

    • A defined inoculum of S. aureus is injected directly into the intramedullary canal prior to or after nail insertion.

  • Post-Operative Care: Animals receive appropriate analgesia and are monitored for clinical signs of infection.

  • Efficacy Evaluation:

    • At a predetermined time point (e.g., 28 days), the animals are euthanized.

    • The intramedullary nail, surrounding bone, and soft tissue are harvested aseptically.

    • The nail is sonicated to quantify adherent bacteria (CFU counting).

    • Bone and soft tissue samples are homogenized for bacterial quantification.

    • The percentage of culture-negative samples is determined for each group.

Visualizing the Experimental Workflow

To further clarify the process of validating antibacterial activity in an implant-associated infection model, the following diagram illustrates the key steps.

Experimental_Workflow cluster_preclinical_model Preclinical Animal Model cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation animal_prep Animal Preparation (Anesthesia, Shaving, Disinfection) implant_insertion Implant Insertion (Subcutaneous or Intramedullary) animal_prep->implant_insertion bacterial_inoculation Bacterial Inoculation (e.g., S. aureus) implant_insertion->bacterial_inoculation treatment_group Treatment Group (e.g., this compound) bacterial_inoculation->treatment_group control_group Control Group (Vehicle/Uncoated Implant) sample_harvest Sample Harvesting (Implant, Bone, Tissue) treatment_group->sample_harvest bacterial_quantification Bacterial Quantification (CFU Counting) sample_harvest->bacterial_quantification data_analysis Data Analysis (Statistical Comparison) bacterial_quantification->data_analysis

Experimental workflow for in vivo validation.

Signaling Pathways and Mechanism of Action

While detailed in vivo signaling pathway analysis is complex, the primary mechanism of action for this compound, like other cathelicidin-derived peptides, is believed to be the disruption of bacterial cell membranes. This interaction is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell wall.

Mechanism_of_Action op145 This compound (Cationic) attraction Electrostatic Attraction op145->attraction bacterial_membrane Bacterial Membrane (Negatively Charged) bacterial_membrane->attraction membrane_insertion Membrane Insertion & Pore Formation attraction->membrane_insertion cell_lysis Cell Lysis & Death membrane_insertion->cell_lysis

Proposed mechanism of this compound antibacterial action.

References

OP-145: A Promising Antimicrobial Peptide Against Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the synthetic antimicrobial peptide OP-145 demonstrates its significant efficacy against multidrug-resistant (MDR) bacteria, positioning it as a potential alternative to conventional antibiotics. This guide provides a detailed comparison of this compound's performance against various antibiotics, supported by available experimental data.

Executive Summary

This compound, a synthetic peptide derived from the human cathelicidin LL-37, exhibits potent antimicrobial and anti-biofilm properties, particularly against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action, primarily through the disruption of bacterial cell membranes, offers a different approach to combating infections compared to many traditional antibiotics. While extensive comparative data is still emerging, initial studies highlight its potential in addressing the growing threat of antibiotic resistance.

Efficacy of this compound Against Multidrug-Resistant Bacteria

Current research indicates that this compound is highly effective against several clinically relevant MDR bacteria.

Minimum Inhibitory Concentration (MIC) Comparison

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism. While a comprehensive comparative dataset is not yet available in a single study, the following table summarizes available information on the efficacy of this compound and common antibiotics against key MDR pathogens.

PathogenThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)Daptomycin MIC (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA) Data demonstrating significant activity exists, but specific MIC ranges from comparative studies are not readily available.[1][2]1-21-40.5-2
PathogenThis compound MIC (µg/mL)Ceftazidime MIC (µg/mL)Meropenem MIC (µg/mL)Colistin MIC (µg/mL)
Pseudomonas aeruginosa N/A1- >2560.5 - >5120.5-4
Acinetobacter baumannii N/A8 - >2562 - >640.25-2
Carbapenem-Resistant Enterobacteriaceae (CRE) N/A>256>16Varies

Note: "N/A" indicates that specific, directly comparable MIC values for this compound against these pathogens were not found in the reviewed literature. The antibiotic MIC ranges are based on published surveillance data and may vary depending on the specific strain and testing methodology.

Biofilm Eradication

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. This compound has demonstrated notable efficacy in reducing and eradicating biofilms.

Minimum Biofilm Eradication Concentration (MBEC)

The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

PathogenThis compound MBEC (µg/mL)Vancomycin MBEC (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA) Studies show significant reduction in biofilm formation.[1][2]Often high and variable, frequently >128 µg/mL.

Mechanism of Action

The primary mechanism of action for this compound involves the direct disruption of the bacterial cell membrane. This process is generally understood to occur in the following stages:

  • Electrostatic Attraction: The positively charged this compound peptide is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Disruption: Upon binding, this compound inserts into the lipid bilayer, leading to membrane destabilization, pore formation, and increased permeability.

  • Cell Lysis: The loss of membrane integrity results in the leakage of essential intracellular contents and ultimately leads to bacterial cell death.

This membrane-targeting mechanism is considered less likely to induce resistance compared to antibiotics that target specific metabolic pathways.

Mechanism of Action of this compound cluster_cell Bacterial Cell Bacterial Cell Cell Membrane Cell Membrane Intracellular Contents Intracellular Contents Cell Membrane->Intracellular Contents Membrane Disruption & Pore Formation Cell Lysis Cell Lysis Intracellular Contents->Cell Lysis Leakage This compound This compound This compound->Cell Membrane Electrostatic Attraction & Insertion

Mechanism of this compound action on the bacterial cell membrane.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of antimicrobial agents like this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Workflow:

Broth Microdilution MIC Assay Workflow A Prepare serial dilutions of this compound/antibiotic in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate the plate at 37°C for 18-24 hours. B->C D Determine the MIC by observing the lowest concentration with no visible growth. C->D

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound or the comparator antibiotic. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Culture the test bacterium on an appropriate agar plate. Suspend colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (bacteria without antimicrobial) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Biofilm Eradication Assay (Crystal Violet Method)

This assay quantifies the ability of an antimicrobial agent to eradicate a pre-formed biofilm.

Workflow:

Biofilm Eradication Assay Workflow A Grow bacterial biofilms in a 96-well plate for 24-48 hours. B Wash the plate to remove non-adherent bacteria. A->B C Add serial dilutions of this compound/antibiotic and incubate. B->C D Wash the plate and stain the remaining biofilm with crystal violet. C->D E Solubilize the stain and measure the absorbance to quantify the biofilm. D->E

Workflow for the Crystal Violet Biofilm Eradication Assay.

Detailed Steps:

  • Biofilm Formation: Inoculate a 96-well plate with a standardized bacterial suspension and incubate for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully remove the planktonic (free-floating) bacteria by washing the wells with a sterile buffer such as phosphate-buffered saline (PBS).

  • Antimicrobial Treatment: Add fresh growth medium containing serial dilutions of this compound or the comparator antibiotic to the wells and incubate for a specified period (e.g., 24 hours).

  • Staining: Wash the wells again to remove the antimicrobial agent and planktonic bacteria. Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes.

  • Quantification: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with 30% acetic acid or ethanol. Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of remaining biofilm.

Conclusion

This compound demonstrates significant potential as a novel antimicrobial agent against multidrug-resistant bacteria, particularly MRSA. Its distinct membrane-disrupting mechanism of action and efficacy against biofilms make it a compelling candidate for further development. While more extensive comparative studies are needed to fully elucidate its spectrum of activity against a wider range of MDR pathogens, the existing data provides a strong rationale for its continued investigation as a valuable tool in the fight against antimicrobial resistance.

References

In Vivo Efficacy of OP-145 for the Treatment of Staphylococcus aureus Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of OP-145, a synthetic antimicrobial peptide, against Staphylococcus aureus infections. The performance of this compound is compared with established antibiotic treatments, namely vancomycin and daptomycin. This document summarizes key experimental data, details the methodologies used in these studies, and provides visualizations of the mechanism of action and experimental workflows.

Executive Summary

This compound has demonstrated significant in vivo efficacy in localized S. aureus infections, particularly in the context of implant-associated infections. While direct comparative studies of systemic this compound versus vancomycin or daptomycin in treating systemic S. aureus infections are limited, the available data suggests this compound is a promising candidate for further development, especially for local applications and prevention of device-related infections. Vancomycin and daptomycin remain standard-of-care for systemic S. aureus infections, with daptomycin showing rapid bactericidal activity.

Data Presentation

The following tables summarize the in vivo efficacy of this compound, vancomycin, and daptomycin in various animal models of S. aureus infection.

Table 1: In Vivo Efficacy of this compound against S. aureus Infections

Animal ModelInfection TypeS. aureus StrainThis compound Treatment RegimenKey FindingsReference
MouseSubcutaneous implant infectionJAR060131135 µg or 675 µg injected along the implant 1 hour post-infectionSignificantly lower percentage of culture-positive implants (69% for 135 µg, 63% for 675 µg) compared to PBS control (100%). Significantly lower bacterial numbers on implants with 675 µg dose.[1][1]
RabbitIntramedullary nail-related infectionNot specifiedPolymer-Lipid Encapsulation MatriX (PLEX)-coated nails with this compound67% of rabbits with PLEX-OP-145-coated nails had culture-negative nails after 28 days, compared to 29% with uncoated nails. Bone and soft tissue samples were also culture-negative in a higher percentage of the this compound group.[2][2]

Table 2: In Vivo Efficacy of Vancomycin against S. aureus Infections

Animal ModelInfection TypeS. aureus StrainVancomycin Treatment RegimenKey FindingsReference
RatAortic valve endocarditisMRSA150 mg/kg/day continuous IV infusion for 4.5 daysMean bacterial count in vegetations: 7.1 ± 2.5 log10 CFU/g.[3]
RatCatheter-related infection (biofilm)MRSE50 mg/kg subcutaneously twice daily (systemic) + 5 mg/mL in lock therapy (18h) for 3 days100% of catheters cleared of bacteria one week post-therapy.[4]
MouseHematogenous pulmonary infectionMRSA50 mg/kg twice dailySignificantly decreased the number of viable MRSA cells in the lungs compared to control. Mean bacterial count: 4.67 ± 0.17 log10 CFU/ml.[5]

Table 3: In Vivo Efficacy of Daptomycin against S. aureus Infections

Animal ModelInfection TypeS. aureus StrainDaptomycin Treatment RegimenKey FindingsReference
RatAortic valve endocarditisMRSA40 mg/kg subcutaneously once daily for 4.5 daysMean bacterial count in vegetations: 4.2 ± 1.5 log10 CFU/g. Statistically significant difference compared to vancomycin.[3]
RatCatheter-related infection (biofilm)MRSE40 mg/kg subcutaneously once daily (systemic) + 5 mg/mL in lock therapy (18h) for 3 days90% of catheters cleared of bacteria one week post-therapy.[4]
MouseHematogenous pulmonary infectionMRSANot specifiedImproved survival and decreased the number of abscesses and bacteria in the lungs compared with control. Mean bacterial count: 4.36 ± 0.20 log10 CFU/ml.[5]
MouseThigh infectionS. aureus (standard strain)Single doses of 2.5 or 10 mg/kgReduced the number of bacteria by 3 to 4 log10 CFU/thigh.[6][6]

Experimental Protocols

This compound Mouse Subcutaneous Implant Infection Model[1]
  • Animal Model: Mice.

  • Implant: A silicone elastomere implant is surgically placed subcutaneously.

  • Infection: Immediately following implantation, 1 x 10^5 CFU of S. aureus JAR060131 are injected along the implant.

  • Treatment: One hour post-infection, 50 µl of PBS containing 135 µg or 675 µg of this compound is injected along the implant. A control group receives PBS without the peptide.

  • Endpoint Analysis: One day after treatment, the implants and surrounding tissues are harvested to determine the proportion of culture-positive samples and the number of viable bacteria (CFU).

Vancomycin and Daptomycin Rat Aortic Valve Endocarditis Model[3]
  • Animal Model: Rats.

  • Infection: Aortic valve endocarditis is induced with a methicillin-resistant S. aureus (MRSA) strain.

  • Treatment:

    • Vancomycin: 150 mg/kg/day administered as a continuous intravenous infusion for 4.5 days.

    • Daptomycin: 40 mg/kg administered subcutaneously once daily for 4.5 days.

  • Endpoint Analysis: The outcome is assessed by counting the residual viable bacteria in the cardiac vegetations.

Vancomycin and Daptomycin Rat Catheter-Related Biofilm Infection Model[4]
  • Animal Model: Rats with a central venous catheter.

  • Infection: Catheters are infected with a methicillin-resistant Staphylococcus epidermidis (MRSE) strain to establish a biofilm.

  • Treatment (Antibiotic Lock Therapy - ALT):

    • Vancomycin: Systemic administration of 50 mg/kg subcutaneously twice daily, combined with a 3-day ALT of 18 hours with 5 mg/mL vancomycin.

    • Daptomycin: Systemic administration of 40 mg/kg subcutaneously once daily, combined with a 3-day ALT of 18 hours with 5 mg/mL daptomycin.

  • Endpoint Analysis: Clearance of bacteria from the central venous catheters is assessed one week after the completion of therapy.

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound, as a cationic antimicrobial peptide, involves the disruption of the bacterial cell membrane. This process is not known to involve specific intracellular signaling pathways but is rather a direct physical interaction with the membrane components.

OP145_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_intracellular Intracellular Space OP145 This compound Peptide Membrane Phospholipid Bilayer OP145->Membrane Electrostatic Attraction Leakage Leakage of Intracellular Contents Membrane->Leakage Membrane Pore Formation & Disruption CellDeath Bacterial Cell Death Leakage->CellDeath Experimental_Workflow Start Start: Animal Acclimatization Infection Induce S. aureus Skin Infection Start->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Treatment (this compound, Vancomycin, Daptomycin, Control) Grouping->Treatment Monitoring Monitor Animal Health & Lesion Development Treatment->Monitoring Endpoint Endpoint Analysis: Bacterial Load (CFU), Histopathology Monitoring->Endpoint Data Data Analysis & Comparison Endpoint->Data

References

A Comparative Analysis of the Therapeutic Index of OP-145 and Other Prominent Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action. A critical parameter in the preclinical and clinical evaluation of any new drug candidate is its therapeutic index (TI), a quantitative measure of its safety and efficacy. This guide provides a comprehensive comparison of the therapeutic index of OP-145, a synthetic antimicrobial peptide derived from the human cathelicidin LL-37, with other well-characterized AMPs, including its parent peptide LL-37, the highly potent SAAP-148, and the engineered peptide WLBU2.

Quantitative Assessment of Antimicrobial and Cytotoxic Activities

The therapeutic index of an AMP is typically determined by comparing its antimicrobial efficacy (Minimum Inhibitory Concentration, MIC) against its toxicity to host cells (e.g., 50% Hemolytic Concentration, HC50, or 50% Cytotoxic Concentration, CC50). A higher TI value indicates a more favorable safety profile, signifying that the peptide is effective against microbes at concentrations that are not significantly harmful to host cells.

The following tables summarize the available data on the antimicrobial and cytotoxic activities of this compound and other selected AMPs.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected AMPs against Various Bacterial Strains (µM)

PeptideStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Pseudomonas aeruginosaEscherichia coliEnterococcus hirae
This compound 1.6 - 6.4[1]3.2[2]6.4[1]6.4[1]3.2[2]
SAAP-148 1.6[3]1.6[3]1.6[3]1.6[1]0.4[2]
LL-37 >10>10<10<10-
WLBU2 ≤10≤10≤8≤10-

Table 2: Hemolytic and Cytotoxic Concentrations of Selected AMPs (µM)

Peptide50% Hemolytic Concentration (HC50)50% Cytotoxic Concentration (CC50) against various cell lines
This compound Shows some cytotoxicity against human cells[2]-
SAAP-148 Induces some hemolysis at higher concentrations[2]Cytotoxic at relatively low concentrations in 2D culture of human skin cells[2]
LL-37 --
WLBU2 >100 (minimal hemolysis ≤15% at 100 µM)TC20 (20% toxicity) against WBCs >100 µM

Note: The therapeutic index (TI) can be calculated as HC50/MIC or CC50/MIC. Direct comparisons of TI are most accurate when determined within the same study under identical experimental conditions.

Experimental Protocols

Accurate and reproducible assessment of antimicrobial and cytotoxic activities is paramount for the reliable determination of the therapeutic index. The following are standardized protocols for key in vitro assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

1. Preparation of Bacterial Inoculum: a. Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C. b. Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth, MHB) and incubate overnight at 37°C with shaking. c. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Peptide Dilutions: a. Prepare a stock solution of the antimicrobial peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). b. Perform serial twofold dilutions of the peptide stock solution in MHB in a 96-well microtiter plate.

3. Incubation and Reading: a. Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. b. Include a positive control (bacteria without peptide) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours. d. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 2: Determination of Hemolytic Activity (HC50)

This protocol measures the ability of an AMP to lyse red blood cells.

1. Preparation of Red Blood Cells (RBCs): a. Obtain fresh human or animal blood containing an anticoagulant. b. Centrifuge the blood to pellet the RBCs and wash the pellet three times with phosphate-buffered saline (PBS). c. Resuspend the washed RBCs in PBS to a final concentration of 2-8% (v/v).

2. Hemolysis Assay: a. Prepare serial dilutions of the AMP in PBS in a 96-well plate. b. Add the RBC suspension to each well. c. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% lysis). d. Incubate the plate at 37°C for 1-4 hours.

3. Measurement of Hemolysis: a. Centrifuge the plate to pellet intact RBCs. b. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm or 540 nm using a microplate reader. c. Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. d. The HC50 is the peptide concentration that causes 50% hemolysis.

Protocol 3: Determination of Cytotoxicity (CC50)

This protocol assesses the toxicity of an AMP to mammalian cells using the MTT assay.

1. Cell Culture: a. Culture a suitable mammalian cell line (e.g., HeLa, HaCaT, or primary cells) in the appropriate medium and conditions. b. Seed the cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.

2. Peptide Treatment: a. Prepare serial dilutions of the AMP in a serum-free or low-serum medium. b. Replace the culture medium in the wells with the peptide dilutions. c. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control. d. Incubate the plate for 24-72 hours.

3. MTT Assay: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol). c. Measure the absorbance at 570 nm using a microplate reader. d. Calculate the percentage of cell viability for each peptide concentration relative to the untreated control. e. The CC50 is the peptide concentration that reduces cell viability by 50%.

Mechanisms of Action and Signaling Pathways

The therapeutic index of an AMP is intrinsically linked to its mechanism of action. Ideally, an AMP should selectively target and disrupt microbial membranes while having minimal interaction with mammalian cell membranes.

Membrane Disruption Mechanisms

Most cationic AMPs, including this compound and SAAP-148, exert their primary antimicrobial effect by disrupting the bacterial cell membrane. This selectivity is attributed to the difference in lipid composition between bacterial (anionic) and mammalian (zwitterionic and containing cholesterol) membranes. Several models describe this process:

Membrane_Disruption cluster_models Membrane Disruption Models barrel Barrel-Stave Model Peptides form a pore with staves lining the channel toroidal Toroidal Pore Model Peptides and lipid head groups line the pore carpet Carpet Model Peptides disrupt the membrane in a detergent-like manner AMP Antimicrobial Peptide BacterialMembrane Bacterial Membrane (Anionic) AMP->BacterialMembrane Electrostatic Interaction Pore Pore Formation BacterialMembrane->Pore Membrane Insertion & Aggregation Pore->barrel Pore->toroidal Pore->carpet Lysis Cell Lysis Pore->Lysis

Caption: General mechanisms of bacterial membrane disruption by antimicrobial peptides.

This compound and SAAP-148 are thought to act primarily through these membrane-disruptive mechanisms. Studies have shown that SAAP-148 is more efficient at depolarizing and permeabilizing bacterial membranes than this compound, which may contribute to its lower MIC values.[2]

Host Cell Signaling Pathways

Beyond direct membrane lysis, some AMPs, particularly the parent peptide LL-37, can modulate host immune responses by interacting with cell surface receptors and initiating intracellular signaling cascades.

LL37_Signaling cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways cluster_responses Cellular Responses LL37 LL-37 FPRL1 FPRL1 LL37->FPRL1 P2X7 P2X7 LL37->P2X7 EGFR EGFR LL37->EGFR MAPK MAPK Pathway FPRL1->MAPK NFkB NF-κB Pathway P2X7->NFkB EGFR->MAPK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Cytokine Cytokine/Chemokine Production MAPK->Cytokine Proliferation Cell Proliferation PI3K_Akt->Proliferation Migration Cell Migration PI3K_Akt->Migration NFkB->Cytokine

Caption: Simplified overview of LL-37-mediated intracellular signaling pathways.

While this compound and SAAP-148 are derivatives of LL-37, their interactions with these signaling pathways are less characterized. Their design modifications, aimed at enhancing antimicrobial activity, may also alter their immunomodulatory properties.

Experimental Workflow for Therapeutic Index Assessment

A systematic approach is crucial for the comprehensive assessment of an AMP's therapeutic index.

TI_Workflow start AMP Candidate mic Determine MIC (Antimicrobial Activity) start->mic hemolysis Determine HC50 (Hemolytic Activity) start->hemolysis cytotoxicity Determine CC50 (Cytotoxicity) start->cytotoxicity calculate_ti Calculate Therapeutic Index (HC50/MIC or CC50/MIC) mic->calculate_ti hemolysis->calculate_ti cytotoxicity->calculate_ti evaluation Evaluate Safety & Efficacy calculate_ti->evaluation

Caption: A streamlined workflow for determining the therapeutic index of an antimicrobial peptide.

Conclusion

The assessment of the therapeutic index is a cornerstone in the development of antimicrobial peptides as viable therapeutic agents. This compound demonstrates potent antimicrobial activity against a range of clinically relevant bacteria. In comparison, SAAP-148 often exhibits superior antimicrobial potency with lower MIC values. However, this increased potency can sometimes be associated with higher cytotoxicity. The parent peptide, LL-37, generally shows weaker antimicrobial activity in vitro. WLBU2 represents an engineered peptide with a potentially high therapeutic index due to its low hemolytic activity.

Ultimately, the choice of an AMP for a specific therapeutic application will depend on a careful balance between its efficacy against the target pathogen and its potential for host toxicity. The data and protocols presented in this guide provide a framework for the objective comparison of this compound and other AMPs, aiding researchers and drug developers in making informed decisions for future investigations and clinical development.

References

A Head-to-Head Comparison of OP-145 and Conventional Antibiotics for Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge in clinical practice. This has spurred the development of novel antimicrobial agents to combat these resilient strains. Among the promising candidates is OP-145, a synthetic antimicrobial peptide. This guide provides a comprehensive, data-driven comparison of this compound against conventional antibiotics used for MRSA treatment, including vancomycin, linezolid, and daptomycin.

Executive Summary

This compound, a synthetic peptide derived from the human cathelicidin LL-37, demonstrates significant in vitro activity against clinical isolates of MRSA. Its mechanism of action, centered on disrupting bacterial cell membranes, offers a different approach compared to traditional antibiotics. While direct head-to-head clinical trial data is limited, preclinical evidence suggests this compound possesses potent bactericidal and anti-biofilm properties. This guide synthesizes available data to offer a comparative overview of its performance against established MRSA therapies.

Mechanism of Action: A Divergent Approach

Conventional antibiotics for MRSA target various cellular processes. Vancomycin inhibits cell wall synthesis, linezolid obstructs protein synthesis by binding to the 50S ribosomal subunit, and daptomycin disrupts the cell membrane's function. In contrast, this compound, as a cationic antimicrobial peptide, is thought to exert its bactericidal effect through electrostatic interactions with the negatively charged bacterial membrane, leading to membrane destabilization, pore formation, and ultimately, cell lysis.

Comparative Mechanism of Action cluster_conventional Conventional Antibiotics cluster_op145 This compound (Antimicrobial Peptide) Vancomycin Vancomycin Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Vancomycin->Cell Wall Synthesis Inhibition Linezolid Linezolid Protein Synthesis Inhibition (50S Ribosome) Protein Synthesis Inhibition (50S Ribosome) Linezolid->Protein Synthesis Inhibition (50S Ribosome) Daptomycin Daptomycin Cell Membrane Disruption Cell Membrane Disruption Daptomycin->Cell Membrane Disruption MRSA Cell MRSA Cell Cell Wall Synthesis Inhibition->MRSA Cell Inhibits Protein Synthesis Inhibition (50S Ribosome)->MRSA Cell Inhibits Cell Membrane Disruption->MRSA Cell Disrupts OP145 This compound Membrane Destabilization & Pore Formation Membrane Destabilization & Pore Formation OP145->Membrane Destabilization & Pore Formation Membrane Destabilization & Pore Formation->MRSA Cell Disrupts A Prepare serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate. B Inoculate each well with a standardized MRSA suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate the plate at 37°C for 16-20 hours. B->C D Determine the MIC as the lowest concentration with no visible bacterial growth. C->D cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification A Inoculate MRSA into a microtiter plate. B Incubate to allow biofilm formation (e.g., 24 hours). A->B C Remove planktonic cells and wash the biofilm. B->C D Add antimicrobial agent at various concentrations. C->D E Incubate for a defined period (e.g., 24 hours). D->E F Wash the wells to remove the antimicrobial agent. E->F G Quantify remaining viable bacteria (e.g., by CFU counting or metabolic assays). F->G

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.